molecular formula C₄H₅D₃O₂ B1148185 Propionic Acid Methyl-d3 Ester CAS No. 38758-64-4

Propionic Acid Methyl-d3 Ester

Cat. No.: B1148185
CAS No.: 38758-64-4
M. Wt: 91.12
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Description

Propionic Acid Methyl-d3 Ester (CAS 38758-64-4) is a deuterium-labeled analog of propionic acid methyl ester, a compound that occurs naturally as a volatile odorant in pineapples . With a molecular formula of C4H5D3O2 and a molecular weight of 91.12 g/mol, this isotope is characterized by three deuterium atoms in the methyl group, making it a valuable internal standard for precise quantification in analytical chemistry, particularly in Gas Chromatography-Mass Spectrometry (GC-MS) . Deuterated compounds like this one are essential tools in metabolic research, allowing for the tracing of biochemical pathways and the study of the mechanism of action of propionate itself . Propionic acid and its derivatives exhibit antimicrobial and antifungal activity, which is the basis for their widespread use as preservatives in food and feed . The antifungal action is primarily attributed to the metabolic conversion of propionate to propionyl-CoA within microbial cells. This intermediate can inhibit key enzymes such as pyruvate dehydrogenase, thereby disrupting central metabolic processes like glucose metabolism and the citric acid cycle . Research into propionyl-CoA accumulation is also relevant for understanding human metabolic disorders such as propionic acidaemia . This product is intended for research purposes as a stable, isotopically labeled standard. It should be stored in a cool, dry, and well-ventilated area with the container tightly closed when not in use . This product is for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

38758-64-4

Molecular Formula

C₄H₅D₃O₂

Molecular Weight

91.12

Synonyms

Methyl-d3 Propanoate;  Methyl-d3 Propionate;  Methyl-d3 Propylate;  NSC 9375-d3

Origin of Product

United States

Foundational & Exploratory

Propionic Acid Methyl-d3 Ester chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Monograph: Propionic Acid Methyl-d3 Ester Subtitle: Physicochemical Profiling, Synthesis Logic, and Applications in Deuterium Kinetic Isotope Effect (DKIE) Studies

Executive Summary

This compound (Methyl-d3 propionate) is a high-value stable isotope-labeled reagent utilized primarily in metabolic tracing and drug discovery. Distinguished by the selective deuteration of its methyl ester moiety (


), this compound serves as a critical probe for investigating esterase activity and oxidative dealkylation pathways.

By replacing protium with deuterium at the labile methyl site, researchers can exploit the Deuterium Kinetic Isotope Effect (DKIE) to stabilize the molecule against cytochrome P450-mediated metabolism without altering its steric or electronic binding properties. This guide details the chemical specifications, synthesis protocols, and mechanistic applications of this isotopologue.

Chemical Identity & Structural Analysis

The precise identification of the isotopologue is vital to distinguish it from chain-deuterated variants (e.g., Propionate-d2).

Property Specification
Chemical Name This compound
Synonyms Methyl-d3 propionate; Methyl propanoate-d3
CAS Number 38758-64-4 (Labeled) / 554-12-1 (Unlabeled)
Molecular Formula

Structural Formula

Molecular Weight 91.12 g/mol (vs. 88.11 g/mol unlabeled)
Isotopic Purity Typically

atom D
Appearance Clear, colorless liquid
Odor Fruity, rum-like (characteristic of propionates)

Structural Insight: The molecule consists of a propionyl backbone (


) attached to a deuterated methoxy group (

). The C-D bond is shorter and stronger than the C-H bond (bond dissociation energy

to

higher), which is the fundamental basis for its stability in metabolic assays.

Physicochemical Properties

Note: Values for boiling point and density are derived from the unlabeled analogue, with adjustments noted for isotopic mass increase.

Parameter Value (Approximate) Technical Context
Boiling Point

Volatile; requires cold handling to prevent isotopic dilution via evaporation.
Density

Slightly denser than unlabeled (

) due to mass of deuterium.
Flash Point

to

High Flammability Hazard . Store in explosion-proof refrigeration.
Solubility Miscible in ethanol, ether, organic solvents.Hydrolyzes slowly in water; stable in neutral pH buffers for short durations.
Refractive Index

Useful for purity verification.

Synthesis & Manufacturing Protocol

To ensure high isotopic incorporation (


), the synthesis avoids exchangeable protons in the solvent system. The preferred pathway is the Fischer Esterification  using anhydrous Methanol-d3.
Reaction Logic


Step-by-Step Methodology
  • Reagent Preparation:

    • Charge a flame-dried, nitrogen-flushed round-bottom flask with Propionic Acid (1.0 eq).

    • Add Methanol-d3 (

      
       D) in excess (3.0 eq) to drive the equilibrium forward.
      
    • Note: Methanol-d3 is the limiting cost factor; excess is recovered via distillation.

  • Catalysis:

    • Add a catalytic amount of concentrated Sulfuric Acid (

      
      , 0.05 eq) or anhydrous p-Toluenesulfonic acid .
      
    • Critical Control: Add acid dropwise at

      
       to prevent exothermic bumping.
      
  • Reflux:

    • Heat the mixture to mild reflux (

      
      ) for 4–6 hours.
      
    • Monitor reaction progress via TLC or GC-MS (looking for disappearance of the acid peak).

  • Isolation & Purification:

    • Cool to room temperature.

    • Neutralize with saturated

      
       solution (careful of 
      
      
      
      evolution).
    • Extract with Dichloromethane (DCM) or Diethyl Ether .

    • Dry organic layer over anhydrous

      
      .
      
    • Fractional Distillation: Collect the fraction boiling at

      
      .
      
  • Validation:

    • Confirm structure via

      
      -NMR (absence of methyl singlet at 3.6 ppm).
      

SynthesisPathway PropAcid Propionic Acid (CH3CH2COOH) Catalyst Catalyst: H2SO4 Temp: 70°C PropAcid->Catalyst MeOD Methanol-d3 (CD3OD) MeOD->Catalyst Product Methyl-d3 Propionate (CH3CH2COOCD3) Catalyst->Product Esterification Byproduct Water (HDO) Catalyst->Byproduct

Figure 1: Acid-catalyzed synthesis utilizing Methanol-d3 to install the deuterated ester group.

Analytical Characterization

Verification of the "silent" methyl group is the primary quality control step.

Nuclear Magnetic Resonance ( -NMR)

In a standard proton NMR (in


), the spectrum of the unlabeled  ester shows:
  • Triplet (

    
     1.1 ppm):  Terminal 
    
    
    
    of the ethyl group.
  • Quartet (

    
     2.3 ppm):  Methylene 
    
    
    
    of the ethyl group.
  • Singlet (

    
     3.6 ppm):  Methoxy 
    
    
    
    group.

In this compound:

  • The Singlet at 3.6 ppm disappears completely (silent in

    
     NMR).
    
  • The ethyl group signals (Triplet/Quartet) remain unchanged.

  • Quantitative Analysis: Integration of the residual signal at 3.6 ppm allows calculation of isotopic enrichment.

Mass Spectrometry (GC-MS)
  • Molecular Ion (

    
    ):  Shift from 
    
    
    
    88 (unlabeled) to
    
    
    91
    .
  • Fragmentation:

    • Loss of methoxy group: Unlabeled loses

      
       (M-31). Labeled loses 
      
      
      
      (M-34).
    • Base peak (acylium ion,

      
      ) remains at 
      
      
      
      57 for both, confirming the backbone is intact.

Applications in Drug Development (DMPK)

The strategic application of Methyl-d3 propionate lies in the Deuterium Switch technique.

Metabolic Stability & Tracer Logic

Methyl esters are often rapidly hydrolyzed by carboxylesterases or demethylated by Cytochrome P450 enzymes.

  • Oxidative Demethylation: P450 enzymes attack the C-H bond of the methyl group to form a hemiacetal intermediate, which collapses to release formaldehyde.

  • The Isotope Effect: The C-D bond is harder to break. If the rate-limiting step is C-H abstraction, the deuterated analog will show a significantly longer half-life (

    
     can range from 2 to 7).
    

Workflow: Researchers use Methyl-d3 propionate as a model substrate to determine if metabolic instability is driven by ester hydrolysis (which is isotope insensitive) or oxidative dealkylation (which is isotope sensitive).

MetabolicPathway Substrate Methyl-d3 Propionate (CH3CH2COOCD3) Hydrolysis Pathway A: Esterase Hydrolysis (Isotope Insensitive) Substrate->Hydrolysis Oxidation Pathway B: P450 Oxidative Dealkylation (Isotope Sensitive - BLOCKED) Substrate->Oxidation High Energy Barrier (C-D) Note Comparison of Pathway A vs B rates reveals metabolic mechanism. Substrate->Note Acid Propionic Acid + Methanol-d3 Hydrolysis->Acid Aldehyde Formaldehyde-d2 formation (Significantly Slowed) Oxidation->Aldehyde

Figure 2: Differential metabolic pathways. Deuteration suppresses Pathway B, allowing researchers to isolate the kinetics of Pathway A.

Handling, Stability & Safety

  • Storage: Store at

    
     under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture ingress leads to hydrolysis and isotopic dilution.
    
  • Safety:

    • Flammability: Flash point is low (

      
      ). Ground all equipment to prevent static discharge.
      
    • Toxicity: Irritant to eyes and respiratory system. Handle in a fume hood.

  • Shelf Life: Stable for >2 years if seal is unbroken and stored cold.

References

  • Santa Cruz Biotechnology. this compound Product Specifications. Retrieved from

  • LGC Standards. Stable Isotope Standards: this compound. Retrieved from

  • Cambridge Isotope Laboratories. Isotope Effects in Drug Design and Metabolic Tracing. Retrieved from

  • National Institute of Standards and Technology (NIST). Methyl Propionate: Gas Phase Ion Energetics and Mass Spectrometry. Retrieved from

  • PubChem. Methyl Propionate Compound Summary (CID 11124). Retrieved from

Technical Guide: Synthesis and Characterization of Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Propionic Acid Methyl-d3 Ester Synthesis and Characterization Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Abstract

This technical guide details the high-efficiency synthesis and rigorous characterization of This compound (Methyl-d3 propionate; CAS 38758-64-4). Unlike standard esterifications where alcohol is used as a solvent, the synthesis of isotopically labeled esters requires protocols that maximize the incorporation of the expensive deuterated reagent. This guide advocates for an Acyl Chloride-mediated esterification strategy to ensure >99% isotopic enrichment and high chemical yield. We provide step-by-step experimental protocols, critical handling requirements for volatile isotopologues, and validation criteria using NMR and GC-MS.

Introduction & Strategic Rationale

In metabolic flux analysis and pharmacokinetic studies, deuterated isotopologues serve as indispensable internal standards. This compound (


) is frequently used to trace metabolic pathways involving propionate or to study the kinetics of ester hydrolysis without interference from endogenous background signals.
Synthetic Strategy: The "Inverted" Stoichiometry

Standard Fischer esterification utilizes the alcohol in large excess to drive equilibrium. However, when the alcohol is the labeled species (Methanol-d3 ,


), this approach is economically unfeasible.

Selected Method: Acyl Chloride Esterification We utilize Propionyl Chloride as the electrophile with Methanol-d3 as the limiting nucleophile.

  • Irreversibility: The reaction produces HCl gas and is effectively irreversible, removing the need for water scavengers (Dean-Stark).

  • Isotopic Economy: By using a slight excess of the cheap propionyl chloride (1.1 equiv), we ensure virtually 100% conversion of the expensive Methanol-d3.

  • Purification: The byproduct (HCl) is easily removed, and the excess propionyl chloride hydrolyzes to water-soluble propionic acid during workup.

Reaction Mechanism & Pathway[1][2]

The following diagram illustrates the nucleophilic acyl substitution mechanism, highlighting the critical transition from the tetrahedral intermediate to the final deuterated ester.

ReactionMechanism Reagents Reagents Propionyl Chloride + Methanol-d3 Intermediate Tetrahedral Intermediate (Unstable) Reagents->Intermediate Nucleophilic Attack (O-D attacks C=O) Elimination Elimination Step (-HCl) Intermediate->Elimination Collapse of Tetrahedral Center Product Product Methyl-d3 Propionate Elimination->Product Formation of Ester

Figure 1: Nucleophilic acyl substitution mechanism for the synthesis of Methyl-d3 propionate.

Experimental Protocol

Materials & Stoichiometry

Target Scale: 10 mmol (Theoretical Yield: ~911 mg)

ReagentMW ( g/mol )Equiv.AmountRole
Methanol-d3 (

)
35.061.0351 mg (0.40 mL)Limiting Reagent (Isotope Source)
Propionyl Chloride 92.521.21.11 g (1.05 mL)Electrophile (Excess)
Dichloromethane (Anhydrous)84.93N/A10 mLSolvent
Triethylamine (Optional)*101.191.31.31 g (1.80 mL)HCl Scavenger

*Note: Triethylamine is recommended to neutralize HCl immediately, preventing potential acid-catalyzed exchange or degradation, though the reaction proceeds without it.

Step-by-Step Synthesis

Phase 1: Setup (Moisture Control)

  • Oven-dry a 25 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Cap with a rubber septum and purge with dry Nitrogen (

    
    ) or Argon for 10 minutes.
    
  • Critical Step: The reaction must be kept anhydrous. Atmospheric moisture (

    
    ) will compete with 
    
    
    
    , reducing isotopic purity.

Phase 2: Addition

  • Charge the RBF with Methanol-d3 (351 mg) and anhydrous Dichloromethane (DCM) (5 mL).

  • Add Triethylamine (1.31 g) if using. Cool the mixture to 0°C in an ice bath.

  • Dissolve Propionyl Chloride (1.11 g) in DCM (5 mL) in a separate vial.

  • Dropwise Addition: Add the acid chloride solution to the methanol solution over 15 minutes via syringe. Exothermic reaction.

Phase 3: Reaction & Workup

  • Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

  • Quench: Add 5 mL of cold saturated

    
     solution to neutralize excess acid chloride and HCl salts.
    
  • Extraction: Transfer to a separatory funnel. Extract the organic layer (DCM).

  • Wash: Wash the organic layer once with Brine (5 mL).

  • Drying: Dry over anhydrous

    
     for 10 minutes. Filter into a clean flask.
    

Phase 4: Purification (Distillation)

  • Volatility Warning: Methyl propionate has a boiling point of 79.8°C . Do NOT use a rotary evaporator with high vacuum/heating, or you will lose the product.

  • Method: Simple distillation at atmospheric pressure.

    • Fraction 1 (40°C): DCM solvent.

    • Fraction 2 (78-81°C): This compound .

Workflow Logic Diagram

Workflow Start Start: Anhydrous Setup (N2 Purge) Mix Mix Methanol-d3 + Base in DCM (0°C) Start->Mix Add Add Propionyl Chloride (Dropwise) Mix->Add React Stir at RT (2 Hours) Add->React Quench Quench: Sat. NaHCO3 (Hydrolyze excess chloride) React->Quench Extract Phase Separation (Keep Organic Layer) Quench->Extract Distill Atmospheric Distillation (Collect 79-81°C Fraction) Extract->Distill

Figure 2: Operational workflow for the synthesis and isolation of volatile methyl-d3 propionate.

Characterization & Validation

To certify the material as "Reference Grade," it must pass the following checks.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
NucleusSignalShift (

ppm)
MultiplicityIntegrationInterpretation


- (Chain)
1.14Triplet (

)
3HTerminal methyl of propionyl chain.


-
2.35Quartet (

)
2HMethylene adjacent to carbonyl.


Silent N/A~0HValidation: Absence of singlet at ~3.67 ppm confirms deuteration.


~174.8Singlet-Carbonyl carbon.


~51.0Septet -Coupling to Deuterium (

).

Pass Criteria:

  • 
     disappearance of the methoxy singlet at 3.67 ppm in proton NMR.
    
  • Clean triplet/quartet integration ratio of 3:2.

Mass Spectrometry (GC-MS)
  • Method: Electron Impact (EI, 70 eV).

  • Expected Molecular Ion (

    
    ):  m/z 91 (vs. 88 for non-deuterated).
    
  • Fragmentation:

    • Loss of methoxy group:

      
       (loss of 
      
      
      
      ).
    • Base peak typically m/z 57 (

      
      ), which remains unchanged from the non-deuterated standard.
      
    • Validation: The shift of the molecular ion by +3 Da confirms the incorporation of the

      
       motif.
      

Handling & Storage (Safety)

  • Volatility: The ester is highly volatile. Store in tightly sealed crimp-top vials or ampoules. Do not store in standard screw-cap vials for long periods as evaporation will alter concentration.

  • Hygroscopicity: While the ester is hydrophobic, the synthesis reagents (

    
    ) are hygroscopic. Store reagents in a desiccator.
    
  • Stability: Stable at room temperature, but storage at 4°C is recommended to minimize vapor pressure buildup.

References

  • NIST Chemistry WebBook. Methyl Propionate (Standard Spectra). [Link]

  • Common Organic Chemistry. Fischer Esterification & Acyl Chloride Mechanisms. [Link]

Technical Analysis: Propionic Acid Methyl-d3 Ester NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Target Audience: Senior Researchers, Analytical Chemists, and DMPK Scientists.[1][2]

This technical guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) characteristics of Propionic Acid Methyl-d3 Ester (Methyl-d3 propionate). Unlike standard spectral libraries that list peak positions, this document focuses on the mechanistic origins of the spectral features, specifically the deuterium isotope effects that govern the observed chemical shifts and coupling patterns.

The deuterated methyl ester moiety (


) serves as a critical probe in metabolic stability studies, often used to block esterase-mediated hydrolysis or to serve as a stable internal standard in LC-MS/MS workflows.[2] Understanding its NMR "fingerprint"—specifically the silence in 

NMR and the characteristic septet in

NMR—is essential for verifying isotopic enrichment and structural integrity.[2]

Chemical Profile & Structural Logic[2][3]

Compound: this compound CAS: 38758-64-4 (Labeled) / 554-12-1 (Unlabeled) Formula:


Molecular Weight:  91.12  g/mol  (vs. 88.11  g/mol  for unlabeled)[1][2]
Structural Visualization

The following diagram maps the atomic connectivity and highlights the magnetically distinct environments.

G cluster_ethyl Ethyl Group (Proton Active) cluster_methyl Deuterated Methyl (Proton Silent) C3 C3 (Methyl) C2 C2 (Methylene) C3->C2 Triplet (1H)\n~9 ppm (13C) Triplet (1H) ~9 ppm (13C) C3->Triplet (1H)\n~9 ppm (13C) C1 C1 (Carbonyl) C2->C1 Quartet (1H)\n~27 ppm (13C) Quartet (1H) ~27 ppm (13C) C2->Quartet (1H)\n~27 ppm (13C) O O C1->O CD3 CD3 (Methyl-d3) O->CD3 Silent (1H)\nSeptet (13C) Silent (1H) Septet (13C) CD3->Silent (1H)\nSeptet (13C)

Caption: Structural connectivity of this compound highlighting the NMR-active vs. NMR-silent domains.

Theoretical Framework: The Physics of Deuteration

To interpret the spectrum correctly, one must understand two fundamental physical alterations caused by the substitution of Hydrogen (


) with Deuterium (

or D):
  • Spin Physics (

    
     vs 
    
    
    
    ):
    • Protons are fermions with spin

      
      .
      
    • Deuterons are bosons with spin

      
      .
      
    • This change dictates the multiplicity of the carbon signal attached to the deuterium. The multiplicity rule changes from

      
       to 
      
      
      
      . For a
      
      
      group,
      
      
      and
      
      
      , resulting in a septet (
      
      
      lines).[2]
  • Isotope Shifts (Chemical Shift Perturbation):

    • The C-D bond is slightly shorter and has a lower zero-point energy than the C-H bond. This increases the shielding of the carbon nucleus, resulting in an upfield shift (lower ppm) in the

      
       spectrum.[2]
      
    • 
      -effect:  The carbon directly attached to deuterium (
      
      
      
      ) typically shifts upfield by 0.3–0.6 ppm per deuterium atom relative to the proteo-analog.[2]

Experimental Protocol

Sample Preparation[2][3][4][5][6]
  • Solvent:

    
     (Chloroform-d) is the standard solvent.[2] It minimizes solvent-solute interactions that could complicate the ester region.
    
  • Concentration: ~10-15 mg in 600

    
    L solvent.
    
  • Internal Standard: TMS (Tetramethylsilane) at 0.03% v/v is crucial for accurate referencing, as the isotope shifts are subtle.[1][2]

Acquisition Parameters
  • Relaxation Delay (d1):

    • For Quantitative

      
       NMR (qNMR) : Set d1 
      
      
      
      5
      
      
      T1 (typically 10-15s) to ensure full relaxation of the ethyl protons.[2]
    • For

      
       NMR : The 
      
      
      
      carbon lacks the Nuclear Overhauser Effect (NOE) enhancement that protonated carbons receive.[1][2] Furthermore, deuterium has a quadrupole moment that facilitates relaxation, but the signal will still be significantly weaker than
      
      
      carbons due to splitting intensity distribution (1:3:6:7:6:3:1).[2] Increase the number of scans (ns) by a factor of 4-8x compared to a standard protonated sample.

Spectral Analysis: The "Silent" and The "Septet"[4]

Part A: NMR Spectrum (400 MHz, )[1][2][6]

The hallmark of this spectrum is what is missing . In the non-deuterated analog (Methyl Propionate), a sharp singlet appears at


 3.68 ppm.[1][2] In the Methyl-d3 ester, this region is silent.
Chemical Shift (

ppm)
MultiplicityIntegralAssignmentNotes
1.12 Triplet (

Hz)
3H

-

-
Terminal methyl of the propionate chain.[2]
2.32 Quartet (

Hz)
2H-

-

-
Methylene group.[2]
~3.68 Silent ~0H-

-

Diagnostic Region. Any signal here indicates incomplete enrichment (residual

or

).[1][2]

Purity Check: If a small multiplet (quintet) appears near 3.66 ppm, it corresponds to the residual -


 species.[1][2] The proton couples to the two deuteriums (

lines).[2]
Part B: NMR Spectrum (100 MHz, )[1][2]

The


 spectrum provides positive confirmation of the deuterated moiety.[2]
Chemical Shift (

ppm)
MultiplicityCoupling (

)
AssignmentNotes
9.1 Singlet-

-

-
Terminal methyl.[2]
27.6 Singlet--

-

-
Methylene carbon.[2]
~50.8 Septet ~22 Hz -

-

Key Identifier. Upfield shift from 51.7 ppm (proteo) due to isotope effect.[2]
174.8 Singlet--

-

-
Carbonyl carbon.[2]

Mechanism of the Septet: The


 carbon is coupled to three equivalent deuterium atoms (

).[2]
  • Total Spin states =

    
    .[2]
    
  • Intensity Ratio: 1:3:6:7:6:3:1.

  • Because the intensity is spread over 7 lines, the signal-to-noise ratio (S/N) is much lower than the

    
     or 
    
    
    
    singlets.[2]
Spectral Logic Diagram

SpectrumLogic cluster_H1 1H NMR Logic cluster_C13 13C NMR Logic H_Ethyl Ethyl Group (Protonated) H_Result Spectrum Output: Triplet + Quartet ONLY H_Ethyl->H_Result Visible H_Methyl Methyl Ester (Deuterated) H_Methyl->H_Result Silent (Invisible) C_Ethyl Ethyl Carbons (Decoupled) C_Result Spectrum Output: Singlets + Septet C_Ethyl->C_Result Sharp Singlets C_Methyl Methyl Carbon (Coupled to D) C_Methyl->C_Result Split by 3 Deuterons (J ~22 Hz)

Caption: Logic flow demonstrating why the 1H spectrum appears "truncated" while the 13C spectrum reveals the complex coupling of the CD3 group.

Applications in Drug Development

A. Metabolic Stability Assays

Methyl esters are often rapidly hydrolyzed by carboxylesterases in plasma.

  • Hypothesis: Deuteration of the methyl group (

    
    ) may slow down oxidative demethylation (Kinetic Isotope Effect, KIE) but typically has minimal effect on hydrolysis rates unless the mechanism involves rate-limiting C-H bond cleavage at the methyl group (rare for simple hydrolysis).[1][2]
    
  • Usage: The Methyl-d3 analog is primarily used as an Internal Standard (IS) for LC-MS quantitation of the non-deuterated drug, as it co-elutes but is mass-resolved (+3 Da).[2]

B. Purity Calculation via qNMR

To calculate the % isotopic enrichment (


):
  • Acquire a

    
     NMR spectrum with a known concentration of internal standard (e.g., Dimethyl sulfone).[1][2]
    
  • Integrate the Ethyl Quartet (

    
    ) at 2.32 ppm (represents 2H).[2]
    
  • Integrate the "Silent" region (

    
    ) at 3.68 ppm.[2]
    
  • Calculation:

    
    
    
    
    
    [1][2]

References

  • Isotope Effects on Chemical Shifts: Hansen, P. E. (1988).[1][2] "Isotope effects on nuclear shielding." Progress in Nuclear Magnetic Resonance Spectroscopy, 20(3), 207-255.[1][2] Link[2]

  • NMR of Deuterated Compounds: Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link

  • Propionic Acid Methyl Ester Spectral Data: National Institute of Standards and Technology (NIST). "Methyl Propionate Mass and NMR Data." Link

  • Synthesis and Characterization: Wiberg, K. B., & Jung, G. (1990).[1][2] "Deuterium isotope effects on 13C chemical shifts." Journal of Organic Chemistry, 55(8), 2417-2422.[2] Link[2]

Sources

Mechanistic Insights into the Mass Spectrometry of Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propionic acid (propanoate) is a critical Short-Chain Fatty Acid (SCFA) biomarker in metabolomics and microbiome research. Accurate quantitation often requires stable isotope dilution assays. Propionic Acid Methyl-d3 Ester serves as an ideal internal standard or metabolic tracer because it retains the chromatographic behavior of the analyte while offering a distinct mass spectral signature.

This guide provides a rigorous analysis of the Electron Ionization (EI) fragmentation mechanics of this molecule. Unlike longer-chain fatty acid methyl esters (FAMEs), propionates lack the structural requirements for the McLafferty rearrangement, making their fragmentation pathways distinct and highly predictable based on


-cleavage mechanisms.

Chemical Identity & Structural Context[1][2][3][4][5][6][7]

To interpret the mass spectrum, we must first establish the isotopic labeled structure relative to its native analog.

FeatureMethyl Propionate (Native)This compound
Formula


Molecular Weight 88.11 g/mol 91.13 g/mol
Key Label NoneTrideuteromethyl (

) group on the ester oxygen
Primary Application AnalyteInternal Standard (ISTD)

Critical Note: The deuterium label is located exclusively on the methoxy group. This means fragments retaining the acyl chain (


) will not  show a mass shift, while fragments retaining the alkoxy portion will shift by +3 Da.

Experimental Protocol: Synthesis & Acquisition

For researchers generating this standard in situ from propionic acid salts, the following derivatization protocol ensures high yield and isotopic purity.

Reagents
  • Substrate: Propionic Acid (or sodium propionate).

  • Derivatizing Agent:

    
    -Methanol-
    
    
    
    (10-14% w/v). Note: Use of HCl-Methanol-
    
    
    is an acceptable alternative.
  • Extraction Solvent: n-Hexane (GC-MS grade).

Step-by-Step Derivatization Workflow
  • Aliquot: Transfer 50 µL of aqueous sample/standard into a reaction vial.

  • Derivatize: Add 200 µL of

    
    -Methanol-
    
    
    
    . Cap tightly.
  • Incubate: Heat at 60°C for 15 minutes.

    • Expert Insight: Propionate is volatile. Do not exceed 60°C or 20 minutes to prevent evaporative loss of the formed ester.

  • Extract: Cool to room temperature. Add 200 µL n-Hexane and 200 µL saturated NaCl water. Vortex vigorously for 30 seconds.

  • Separate: Allow phases to separate. The top hexane layer contains the this compound.

  • Analyze: Inject 1 µL of the hexane layer into the GC-MS (Split ratio 10:1 to 50:1 depending on concentration).

Fragmentation Mechanics (EI Source)

In Electron Ionization (70 eV), the molecular ion (


) of this compound (

91) undergoes rapid fragmentation. Because the propionate chain is short (C3), it lacks the

-hydrogen required for the McLafferty rearrangement (which requires a C4 chain or longer). Therefore, the spectrum is dominated by

-cleavage
.[1]
Primary Pathway A: Formation of the Propionyl Ion (Base Peak)

The bond between the carbonyl carbon and the ether oxygen is the weakest link for ionization-induced cleavage.

  • Mechanism:

    
    -cleavage adjacent to the carbonyl.
    
  • Loss: The molecule loses the methoxy radical. In the

    
     analog, this is the trideuteromethoxy radical (
    
    
    
    , Mass 34).
  • Resulting Ion: The charge remains on the acylium ion.

    • Calculation:

      
      .
      
    • Observation: This fragment (

      
      ) appears at 
      
      
      
      57
      in both labeled and unlabeled spectra. It is often the base peak.[2][3][4][5]
Primary Pathway B: Formation of the Methoxy Carbonyl Ion

Alternatively, the charge can be retained on the methoxy-carbonyl portion, though this is less favorable than the acylium formation.

  • Mechanism: Loss of the ethyl radical (

    
    , Mass 29).[2]
    
  • Resulting Ion:

    
    .
    
    • Calculation:

      
      .
      
    • Observation: In native methyl propionate, this appears at

      
       59. In the 
      
      
      
      analog, it shifts to
      
      
      62
      . This is a diagnostic ion for confirming the label.
Secondary Pathway: Decarbonylation

The acylium ion (


 57) possesses high internal energy and often ejects a neutral carbon monoxide (CO) molecule.
  • Precursor: Propionyl ion (

    
     57).
    
  • Loss: Neutral CO (28 Da).

  • Resulting Ion: Ethyl carbocation (

    
    ).
    
    • Calculation:

      
      .
      
    • Observation: This is a very intense peak in both labeled and unlabeled spectra.

Visualization of Fragmentation Pathways[4][5][9]

The following diagram illustrates the competitive fragmentation pathways, highlighting the specific mass shifts induced by the deuterium label.

Fragmentation M_Ion Molecular Ion (M+) [CH3-CH2-CO-O-CD3] m/z 91 Acylium Acylium Ion [CH3-CH2-CO]+ m/z 57 M_Ion->Acylium α-Cleavage (Dominant) Neutral_Methoxy Loss of ·OCD3 (34 Da) MethoxyCarb Methoxy Carbonyl Ion [CO-O-CD3]+ m/z 62 M_Ion->MethoxyCarb α-Cleavage (Secondary) Neutral_Ethyl Loss of ·C2H5 (29 Da) Ethyl_Ion Ethyl Ion [C2H5]+ m/z 29 Acylium->Ethyl_Ion Decarbonylation Neutral_CO Loss of CO (28 Da)

Figure 1: Competitive fragmentation pathways of this compound. Note the retention of the label in the m/z 62 fragment and its loss in the m/z 57 fragment.

Diagnostic Comparison Table

Use this table to configure your Mass Spectrometer's SIM (Selected Ion Monitoring) parameters.

Fragment IdentityNative (

)
Methyl-d3 (

)
Shift (

)
Interpretation
Molecular Ion (

)
8891 +3Parent molecule confirmation.
Acylium Ion 5757 0Base Peak. No label retained. Use for quantitation only if chromatographically resolved.
Methoxy Carbonyl 5962 +3Specific Qualifier. Retains label. Best for confirming isotopic purity.
Ethyl Ion 2929 0Non-specific low mass ion.
McLafferty 74N/A N/AAbsence of this peak confirms the analyte is Propionate and not Butyrate (C4).
Analytical Strategy

For robust quantitation in complex biological matrices (e.g., plasma, feces):

  • Quantifier Ion: Use

    
     91  (Molecular Ion) for the internal standard. It provides the best specificity against background noise.
    
  • Qualifier Ion: Use

    
     62 .
    
  • Avoid:

    
     57 and 29 for quantitation of the labeled standard, as they share mass with the native analyte and other background hydrocarbons.
    

References

  • NIST Mass Spectrometry Data Center. Methyl Propionate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[6] Retrieved from [Link]

  • Chassard, C., et al. (2020).[7] Analysis of Short-Chain Fatty Acids by GC-MS. Methods in Molecular Biology. High-throughput protocols for SCFA analysis in biological samples.

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text detailing -cleavage and absence of McLafferty rearrangement in C3 esters).
  • LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns. Overview of ester fragmentation mechanisms. Retrieved from [Link]

Sources

Strategic Sourcing & Utilization Guide: Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a strategic technical resource for researchers and drug development professionals. It prioritizes the specific sourcing, handling, and application of Propionic Acid Methyl-d3 Ester , distinguishing it from common synonyms to ensure procurement accuracy.

Executive Technical Summary

This compound (CAS: 38758-64-4) is a high-value stable isotope-labeled compound primarily utilized as an internal standard in quantitative bioanalysis (GC-MS/LC-MS) and as a mechanistic probe in metabolic flux studies. Unlike generic deuterated solvents, this specific ester serves a critical role in validating the metabolic stability of ester-based prodrugs and tracing volatile organic compound (VOC) pathways in toxicology.

For the drug development scientist, the procurement of this compound requires a strict evaluation of isotopic enrichment (


99% D)  and chemical purity (

98%)
to prevent signal interference during mass spectrometry.

Chemical Specifications & Identity

Before sourcing, verify the exact chemical identity to avoid confusion with Propionic acid-d3 (deuterated chain) or Propionic acid methyl ester (unlabeled).

FeatureSpecificationNotes
Chemical Name This compoundSynonyms: Methyl-d3 Propionate; Methyl-d3 Propanoate
Structure

Deuterium is located exclusively on the methyl ester group.
CAS Number 38758-64-4 Caution:[1][2][3] Do not confuse with Unlabeled CAS (554-12-1).
Molecular Weight 91.12 g/mol +3.02 Da shift from unlabeled (88.11 g/mol ).
Boiling Point ~80°C (Unlabeled)Highly volatile; requires septum-sealed storage.
Isotopic Purity

99 atom % D
Critical for MS quantitation to minimize M+0 overlap.

Strategic Sourcing: Where to Buy

Procurement should be dictated by the end-use application (GLP Quantitation vs. Exploratory Research).

Primary Suppliers & Catalog Numbers

Note: Catalog numbers and availability fluctuate; always verify current stock.

  • Toronto Research Chemicals (TRC) / LGC Standards

    • Best For: Analytical Standards & Custom Synthesis.

    • Product Code: TRC-P786372[3]

    • Format: Neat liquid (typically 10mg - 100mg vials).

    • Why: TRC specializes in complex stable isotopes with rigorous Certificates of Analysis (CoA) suitable for regulatory filing support.

  • Santa Cruz Biotechnology (SCBT) [1][4]

    • Best For: Early-stage academic research and proteomics.

    • Catalog: sc-478637 (Verify specific batch availability).

    • Why: Often more accessible for smaller, non-GLP academic orders.

  • CDN Isotopes / QMX Laboratories

    • Best For: Bulk custom enrichment.

    • Why: If your workflow requires gram-scale synthesis intermediates, these suppliers often offer "made-to-order" scaling.

Sourcing Decision Matrix

Use the following logic flow to determine the appropriate grade and supplier type.

SourcingStrategy Start Define Application Quant GLP/GCP Quantitation (Bioanalysis) Start->Quant Mech Mechanistic/Exploratory (Non-GLP) Start->Mech Check Check Enrichment Quant->Check SupplierB Supplier: SCBT/Generic Req: Chemical Purity >95% Mech->SupplierB SupplierA Supplier: LGC/TRC Req: CoA + Isotopic Purity >99% Check->SupplierA Need >99% D

Figure 1: Decision matrix for selecting the appropriate supplier based on regulatory requirements.

Technical Application Workflows

Workflow A: Internal Standard for GC-MS Quantitation

In DMPK (Drug Metabolism and Pharmacokinetics), this compound is used to quantify methyl propionate levels in biological matrices (plasma/urine) or to normalize variability in ester hydrolysis assays.

Protocol:

  • Stock Preparation: Dissolve this compound in a high-purity solvent (e.g., Methanol or Ethyl Acetate) to create a 1 mg/mL primary stock. Note: Use chilled solvents to minimize evaporative loss.

  • Spiking: Add the internal standard (IS) to the biological sample before extraction. Target a final concentration near the expected median of the analyte curve.

  • Extraction: Perform Liquid-Liquid Extraction (LLE) or Headspace sampling.

  • Analysis: Analyze via GC-MS (SIM mode).

    • Target Ion (Analyte): m/z 88 (Molecular ion of unlabeled).

    • Target Ion (IS): m/z 91 (Molecular ion of d3-ester).

    • Validation: Ensure no "cross-talk" (deuterium exchange) occurs during the extraction solvent step.

Workflow B: Mechanistic Probing (Ester Hydrolysis)

Used to determine if an ester cleavage is driven by specific esterases or spontaneous chemical hydrolysis.

  • Incubation: Incubate the drug candidate (containing a methyl ester) alongside this compound in liver microsomes.

  • Monitoring: Track the formation of Propionic Acid (unlabeled) vs. Propionic Acid (d3-labeled) if investigating transesterification, or simply monitor the disappearance rate of the d3-ester to benchmark esterase activity.

BioanalysisWorkflow Sample Biological Sample (Plasma/Urine) Spike Spike IS: This compound Sample->Spike Extract Extraction (LLE/Headspace) *Cold Processing* Spike->Extract GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Data Ratio Calculation (m/z 88 vs m/z 91) GCMS->Data

Figure 2: Standardized workflow for using Methyl-d3 Propionate as an internal standard in GC-MS.

Handling, Stability & Safety

Critical Warning: Methyl propionate derivatives are highly volatile and flammable.

  • Volatility: The boiling point is ~80°C. Opening a vial at room temperature can lead to significant mass loss and isotopic fractionation (enrichment drift).

    • Protocol: Always handle vials on ice or in a chilled block.

    • Storage: Store at -20°C. Ensure caps are parafilmed or stored in secondary containment to prevent cross-contamination of other samples in the freezer.

  • Hydrolysis: Esters are prone to hydrolysis in the presence of moisture.

    • Protocol: Allow the vial to equilibrate to room temperature in a desiccator before opening to prevent water condensation inside the vial.

  • Safety: Use in a certified chemical fume hood. Wear nitrile gloves and safety glasses.

References

  • Santa Cruz Biotechnology. this compound (CAS 38758-64-4) Product Datasheet. Retrieved from

  • LGC Standards / Toronto Research Chemicals. this compound (TRC-P786372). Retrieved from

  • National Institute of Standards and Technology (NIST). Methyl Propionate (Unlabeled) Gas Phase IR Spectrum & Properties. Retrieved from

  • Lin, J., et al. (1999).[5][6] "Synthesis of deuterated volatile lipid degradation products to be used as internal standards in isotope dilution assays." Journal of Agricultural and Food Chemistry. (Demonstrates the utility of deuterated volatile esters in MS quantitation). Retrieved from

Sources

Technical Whitepaper: Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and whitepaper regarding Propionic Acid Methyl-d3 Ester , designed for researchers and drug development professionals.

Physiochemical Integrity, Safety Architecture, and Operational Protocols

Executive Summary & Chemical Identity[2][3]

This compound (Methyl propionate-d3) is a stable isotope-labeled isotopologue of methyl propionate, characterized by the deuteration of the methoxy group (


). It serves as a critical internal standard in quantitative NMR (qNMR) and mass spectrometry (MS) workflows, particularly for tracking ester hydrolysis and metabolic demethylation in pharmacokinetic studies.

Unlike standard safety data sheets (SDS) which focus on compliance, this guide integrates safety parameters with experimental utility, addressing the specific risks associated with volatile, high-value isotopic reagents.

Physiochemical Specifications

The following table contrasts the labeled compound with its unlabeled counterpart to highlight the "Isotope Effect" on physical handling.

PropertyUnlabeled Methyl PropionateThis compound Impact on Protocol
CAS Number 554-12-138758-64-4 Unique identifier for inventory
Formula


Mass shift (+3.019 Da)
Molar Mass 88.11 g/mol 91.12 g/mol Adjust gravimetric calculations
Boiling Point 79.8 °C~79 °C High Volatility Risk
Flash Point -2 °C (Closed Cup)~ -2 °C Extreme Flammability
Density 0.915 g/mL~0.94 g/mL (Est.)D-substitution increases density

Critical Nomenclature Note: Do not confuse this compound with Propionic-3,3,3-d3 acid methyl ester (where the chain is deuterated). This guide specifically covers the methoxy-deuterated isotopologue (


).

Critical Safety Architecture

The primary hazard of this compound is not merely its toxicity, but its volatility combined with flammability . In a drug development context, the loss of solvent vapors represents both a safety hazard and a significant financial loss of the isotopic label.

Hazard Visualization

The following diagram illustrates the core hazard pathways and the required barrier controls.

HazardMap Compound Methyl Propionate-d3 (CAS 38758-64-4) Hazard_Fire Flammability (Flash Point -2°C) Compound->Hazard_Fire Hazard_Health Inhalation Toxicity (Resp. Irritant) Compound->Hazard_Health Hazard_Integrity Isotopic Dilution (H/D Exchange) Compound->Hazard_Integrity Control_Eng Fume Hood / Inert Atmosphere Hazard_Fire->Control_Eng Mitigates Control_PPE Butyl Rubber Gloves (Nitrile degrades) Hazard_Health->Control_PPE Protects Control_Store Sealed Ampoule Desiccator Hazard_Integrity->Control_Store Prevents

Caption: Hazard-Control connectivity map highlighting the triple-threat of fire, toxicity, and isotopic loss.

Toxicology & Exposure Control[4][5]
  • Inhalation (H332): Vapors are heavier than air and can accumulate in low-lying laboratory areas. Symptoms include respiratory tract irritation and narcotic effects (dizziness/drowsiness).

  • Ocular (H319): Causes serious eye irritation. The ester functionality acts as a solvent, stripping lipid layers from the cornea.

  • Systemic Metabolism: Rapidly hydrolyzed by carboxylesterases to Propionic Acid and Methanol-d3 . Methanol-d3 metabolizes to Formaldehyde-d2 and Formic Acid-d1, retaining the toxicity profile of standard methanol (optic nerve damage).

Operational Protocols (Field-Proven)

Protocol A: Inert Aliquoting for Analytical Standards

Objective: Transfer volatile deuterated ester from stock ampoule to working vials without introducing water (hydrolysis risk) or losing mass (evaporation).

Prerequisites:

  • Argon or Nitrogen gas line.

  • Gas-tight syringe (Hamilton type, PTFE tipped).

  • Amber crimp-top vials with PTFE/Silicone septa.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the stock ampoule from cold storage (

    
    ) and allow it to reach room temperature inside a desiccator. Causality: Opening a cold vial in humid air causes condensation, leading to immediate hydrolysis of the ester.
    
  • Headspace Purge: Gently purge the receiving vial with dry Argon for 15 seconds.

  • Septum Piercing: Do not decant. Use the gas-tight syringe to withdraw the specific volume through the septum (if available) or immediately after snapping the ampoule.

  • Gravimetric Verification: Weigh the receiving vial before and after addition. Trustworthiness: Volumetric delivery of volatile esters is prone to error due to high vapor pressure; mass is the only absolute truth.

  • Seal Integrity: Crimp immediately. Do not use screw caps for long-term storage of volatile isotopes as they loosen with temperature fluctuation.

Protocol B: Metabolic Stability Assay (Hydrolysis Tracking)

Objective: Monitor the enzymatic cleavage of the methyl-d3 group using qNMR.

Workflow Diagram:

Workflow Start Substrate Prep Methyl Propionate-d3 Incubation Incubation (Microsomes/Plasma + Buffer) Start->Incubation Add 10µM Quench Quench Reaction (Acetonitrile-d3) Incubation->Quench t=0, 15, 30, 60 min Analysis 1H-NMR Analysis Quench->Analysis Spin 10k x g Data Signal Tracking: Loss of -OCD3 (Silent) Appearance of Methanol-d3 Analysis->Data

Caption: Experimental workflow for tracking ester hydrolysis using isotopic silencing.

Technical Insight: In standard Proton NMR (


-NMR), the methyl ester signal of unlabeled methyl propionate appears as a singlet around 

3.67 ppm. By using Methyl-d3 , this signal is "silenced" (invisible in

-NMR).
  • The Readout: You are not watching the peak disappear; you are watching the absence of the peak. If hydrolysis occurs, the released Methanol-d3 is also silent.

  • Verification: To track the reaction, use

    
    -NMR (Deuterium NMR)  to see the shift from the ester environment (
    
    
    
    3.6 ppm) to the free methanol environment (
    
    
    3.3 ppm).

Emergency Response (Specific to Volatile Esters)

Standard generic fire procedures are insufficient for low-flashpoint isotopic esters.

  • Fire (Class B):

    • Do NOT use water jets. Methyl propionate is partially soluble in water; water jets will spread the burning liquid.

    • Agent: Alcohol-resistant foam (AFFF) or

      
      .
      
    • Vapor Suppression: If a spill occurs without fire, cover with foam to suppress vapors immediately. The vapors are explosive at concentrations >2.5%.[1]

  • Spill (Small Scale < 10mL):

    • Evacuate the immediate area (10-meter radius).

    • Don full PPE (Respirator with Organic Vapor cartridge).

    • Absorb with vermiculite or activated carbon pads. Do not use paper towels (combustible wick effect).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11124, Methyl propionate. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Flammable Liquids (1910.106). Retrieved from [Link]

Sources

Technical Monograph: Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of Propionic Acid Methyl-d3 Ester, focusing on its physicochemical properties, synthesis, and critical application as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative bioanalysis.

Precision Reagents for Quantitative Metabolomics and DMPK

Executive Summary

This compound (CAS: 38758-64-4) is the deuterated analog of methyl propionate, where the ester methyl group is fully substituted with deuterium (


).

In drug development and metabolic phenotyping, it serves as the "Gold Standard" internal standard for the quantification of propionic acid and methyl propionate via Gas Chromatography-Mass Spectrometry (GC-MS). Its utility relies on the +3 Da mass shift relative to the endogenous analyte, allowing for precise normalization of matrix effects, ionization suppression, and extraction variability without spectral interference.

Physicochemical Profile & Molecular Weight[1][2][3][4]

The precise molecular weight is the foundational metric for mass spectrometry method development. Unlike average molecular weight, which is used for stoichiometry, the monoisotopic mass is critical for setting MS acquisition windows (SIM parameters).

Molecular Formula & Structure
  • Chemical Formula:

    
    [1][2]
    
  • IUPAC Name: Methyl(

    
    ) propanoate
    
  • Structural Notation:

    
    
    
Detailed Mass Calculation

The mass shift arises from the substitution of three Protium (


) atoms with Deuterium (

or D).
IsotopeAtomic Mass (Da)CountTotal Mass Contribution
Carbon-12 (

)
12.00000448.00000
Oxygen-16 (

)
15.99491231.98982
Hydrogen-1 (

)
1.0078355.03915
Deuterium (

)
2.0141036.04230
Monoisotopic Mass 91.07127 Da
  • Average Molecular Weight: ~91.12 g/mol [2][3]

  • Mass Shift (

    
    ):  +3.0188 Da relative to unlabeled Methyl Propionate (88.0524 Da).
    

Synthesis & Quality Control

The synthesis of this compound follows a classic Fischer Esterification pathway, modified for isotopic conservation.

Reaction Mechanism

The reaction utilizes Propionic Acid and Methanol-d3 (


) catalyzed by an anhydrous acid (e.g., 

or p-TsOH).

Synthesis Reactants Propionic Acid (CH3CH2COOH) + Methanol-d3 (CD3OD) Intermediate Tetrahedral Intermediate Reactants->Intermediate Protonation Catalyst Catalyst (H2SO4) Catalyst->Intermediate Activates Carbonyl Product Propionic Acid Methyl-d3 Ester (CH3CH2COOCD3) Intermediate->Product Elimination Byproduct Water (H2O) Intermediate->Byproduct

Figure 1: Acid-catalyzed Fischer esterification pathway for the synthesis of Methyl-d3 Propionate.

Critical Quality Attributes (CQA)
  • Isotopic Purity: Must be

    
    .
    
    • Risk:[4] Incomplete deuteration leads to "M-1" or "M-2" species (mass 90 or 89), which may overlap with the natural isotopic envelope of the analyte (M+1, M+2 of the unlabeled drug), causing integration errors.

  • Chemical Purity: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    .[5] Residual Methanol-d3 must be removed as it can compete for ionization in the source.
    

Bioanalytical Application: GC-MS Methodology

This section details the protocol for using this compound as an Internal Standard (IS) for Short-Chain Fatty Acid (SCFA) analysis in plasma.

The "Cross-Talk" Challenge

In MS, the IS must be distinguishable from the analyte.

  • Analyte (d0):

    
     88 (Parent), 59 (Methoxycarbonyl), 57 (Propionyl).
    
  • IS (d3):

    
     91 (Parent), 62 (Methoxycarbonyl-d3), 57 (Propionyl).
    

Critical Insight: Both species produce the


 57 fragment (

). This fragment loses the isotopic label. Therefore,

57 cannot be used for selective quantification
of the IS. You must monitor the molecular ion (

) or the ester fragment.
MS Fragmentation Logic

MS_Frag Parent Parent Ion (M+) m/z 91 [CH3-CH2-CO-O-CD3]+ Frag1 Fragment A (Non-Specific) m/z 57 [CH3-CH2-CO]+ Parent->Frag1 Loss of -OCD3 (34 Da) Frag2 Fragment B (Specific) m/z 62 [CO-O-CD3]+ Parent->Frag2 Loss of -C2H5 (29 Da) Frag3 Fragment C (Loss of Methyl) m/z 73 [CH3-CH2-CO-O]+ Parent->Frag3 Loss of -CD3 (18 Da)

Figure 2: Electron Ionization (EI) fragmentation pattern of this compound. Note that Fragment A loses the deuterium label.

Validated Protocol: Plasma SCFA Extraction

Principle: Acidification of plasma followed by liquid-liquid extraction (LLE) and direct injection.

  • Sample Prep:

    • Aliquot

      
       plasma into a glass vial.
      
    • Spike IS: Add

      
       of this compound working solution (
      
      
      
      in methanol).
    • Note: The IS is added before extraction to account for recovery losses.

  • Acidification: Add

    
    
    
    
    
    to protonate propionate salts (
    
    
    ).
  • Extraction: Add

    
     Methyl tert-butyl ether (MTBE). Vortex 10 min. Centrifuge 10,000 x g for 5 min.
    
  • Derivatization (Optional): While methyl propionate is volatile, some protocols derivatize the free acid. If measuring the ester directly (e.g., as a metabolite), inject the organic layer.

  • GC-MS Parameters (Agilent 5977/7890):

    • Column: DB-WAX or ZB-FFAP (Polar column required for separation).

    • Carrier Gas: Helium @ 1.0 mL/min.

    • Temp Program:

      
       (hold 2 min) 
      
      
      
      
      
      
      
      
      
      .
    • SIM Mode Acquisition:

      • Analyte (Methyl Propionate): Quant Ion 88.1 , Qual Ion 59.0 .

      • IS (Methyl-d3 Propionate): Quant Ion 91.1 , Qual Ion 62.0 .

Metabolic Stability & Kinetic Isotope Effects

When used in in vivo mechanistic studies (rather than just as an analytical standard), the stability of the deuterium label is paramount.

  • Ester Hydrolysis: Carboxylesterases cleave the ester bond.

    • 
      .
      
    • KIE: Secondary Deuterium Kinetic Isotope Effects (SDKIE) may occur but are generally small (

      
      ). The ester bond cleavage (Acyl-Oxygen scission) is distinct from the C-D bonds.
      
  • Implication: The d3-ester is metabolically equivalent to the unlabeled ester for most pharmacokinetic purposes, but the released Methanol-d3 is toxicologically distinct (metabolized to Formaldehyde-d2).

References

  • Santa Cruz Biotechnology. this compound Product Data Sheet. CAS 38758-64-4.[1][2][3][6] Link[1]

  • LGC Standards. Certificate of Analysis: this compound. Link

  • National Institute of Standards and Technology (NIST). Methyl Propionate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Link

  • KCAS Bio. The Value of Deuterated Internal Standards in Bioanalysis. Whitepaper on SIL-IS regulatory requirements (EMA/FDA). Link

  • BenchChem. Quantitative Analysis of Small Molecules by GC-MS Using Methyl-d3-amine/Ester Derivatization. Application Note. Link

Sources

CAS number for Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Propionic Acid Methyl-d3 Ester CAS Registry Number: 38758-64-4

Executive Summary

This technical guide provides a comprehensive analysis of this compound (Methyl-d3 propionate), a stable isotope-labeled isotopologue of methyl propionate. Characterized by the deuteration of the methoxy methyl group (


), this compound serves as a critical tool in quantitative bioanalysis, metabolic flux tracing, and mechanistic organic chemistry. Its primary utility lies in its application as a Stable Isotope Labeled Internal Standard (SIL-IS) for Mass Spectrometry (MS) and as a probe for Kinetic Isotope Effect (KIE) studies in ester hydrolysis and transesterification reactions.

Chemical Identity and Specifications

Accurate identification is the bedrock of reproducible research. This compound is distinct from its unlabeled counterpart and other isotopologues (e.g., propionic-d2 acid methyl ester) due to the specific location of the deuterium labels on the ester methyl group.

Physicochemical Data
PropertySpecification
Chemical Name This compound
Synonyms Methyl-d3 propionate; Trideuteriomethyl propanoate
CAS Number 38758-64-4
Unlabeled CAS 554-12-1
Molecular Formula

Molecular Weight 91.12 g/mol (vs. 88.11 g/mol unlabeled)
Isotopic Purity Typically

Structure

SMILES [2H]C([2H])([2H])OC(=O)CC
Appearance Clear, colorless liquid
Boiling Point ~80 °C (similar to unlabeled)
Structural Validation

The presence of the


 group introduces a mass shift of +3 Da relative to the unlabeled standard. In Proton NMR (

-NMR), the characteristic singlet typically observed for the methoxy group (

ppm) is absent, while the ethyl group signals (quartet and triplet) remain intact. This spectral silence of the methyl group is a primary validation marker.

Synthesis and Production Protocols

The synthesis of this compound is a direct esterification process designed to maximize isotopic incorporation and yield. The causality behind using specific catalysts and conditions is to prevent deuterium scrambling (exchange of D with H on the alpha-carbon of the acid).

Synthetic Route: Fischer Esterification

The most robust method involves the reaction of anhydrous Propionic Acid with Methanol-d3 (


).

Reaction:



Protocol Logic:

  • Reagent Choice: Methanol-d3 is used in slight excess to drive the equilibrium forward (Le Chatelier’s principle).

  • Catalyst: Concentrated Sulfuric Acid (

    
    ) or p-Toluenesulfonic acid (pTsOH) is used. Anhydrous conditions are critical to prevent hydrolysis of the product.
    
  • Purification: The product is isolated via fractional distillation. Because the boiling point is low (~80 °C), temperature control is vital to separate the ester from unreacted alcohol and water.

Synthesis Workflow Diagram

SynthesisWorkflow PropionicAcid Propionic Acid (Anhydrous) ReactionVessel Reflux (60-70°C, 2-4 hrs) PropionicAcid->ReactionVessel MethanolD3 Methanol-d3 (>99.8% D) MethanolD3->ReactionVessel Catalyst Catalyst (H2SO4 / pTsOH) Catalyst->ReactionVessel Catalysis Workup Workup (Neutralization & Drying) ReactionVessel->Workup Crude Mixture Distillation Fractional Distillation (Collect fraction ~80°C) Workup->Distillation Dry Organic Layer FinalProduct Propionic Acid Methyl-d3 Ester (CAS 38758-64-4) Distillation->FinalProduct Purified Ester

Figure 1: Step-by-step synthesis workflow for this compound via Fischer Esterification.

Applications in Drug Development and Research

Stable Isotope Labeled Internal Standard (SIL-IS)

In quantitative bioanalysis (LC-MS/MS or GC-MS), this compound serves as the "gold standard" internal standard for quantifying methyl propionate or monitoring propionic acid derivatization.

  • Mechanism of Utility: The physical properties (extraction recovery, chromatographic retention time) of the deuterated analog are nearly identical to the analyte, but the mass difference (+3 Da) allows for spectral differentiation.

  • Self-Validating Protocol:

    • Spike biological samples with a known concentration of Methyl-d3 propionate.

    • Extract and analyze.[1]

    • Calculate the ratio of Analyte Area / IS Area. This ratio corrects for matrix effects and ionization suppression, ensuring data integrity.

Mechanistic Studies: Kinetic Isotope Effects (KIE)

Researchers utilize this compound to study the mechanism of ester hydrolysis. If the rate-determining step involves the cleavage of the C-O bond at the methyl group (unlikely in standard hydrolysis but possible in specific enzymatic pathways), a secondary KIE would be observed. More commonly, it is used as a tracer to prove the "acyl-oxygen" vs. "alkyl-oxygen" cleavage pathways.

Metabolic Tracing

In drug metabolism studies, the methoxy group is often a site of metabolic attack (demethylation). Using the -d3 variant allows researchers to:

  • Trace the Methyl Group: Determine if the methyl group is excreted as methanol-d3 or incorporated into other biosynthetic pathways (e.g., the one-carbon pool).

  • Determine Metabolic Stability: Deuterium strengthens the C-H (in this case, C-D) bond. If metabolic demethylation is the rate-limiting step, the -d3 analog will show a slower clearance rate (Deuterium Isotope Effect), identifying a metabolic "soft spot."

Analytical Logic Diagram

AnalyticalLogic Sample Biological Matrix (Unknown Analyte Conc.) Extraction Sample Extraction (LLE / SPE) Sample->Extraction Spike Spike with SIL-IS (Methyl-d3 Propionate) Spike->Extraction MSAnalysis LC-MS / GC-MS Analysis Extraction->MSAnalysis SignalAnalyte Analyte Signal (m/z 88) MSAnalysis->SignalAnalyte Separation SignalIS IS Signal (m/z 91) MSAnalysis->SignalIS Separation Quant Ratio Calculation (Area 88 / Area 91) SignalAnalyte->Quant SignalIS->Quant

Figure 2: Logical flow for using this compound as an Internal Standard in Mass Spectrometry.

Handling and Safety

While deuterated, the chemical hazards remain consistent with the unlabeled parent compound.

  • Flammability: Highly flammable liquid and vapor. Flash point is approx. -2 °C.[2]

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen or Argon) to prevent moisture ingress, which can lead to hydrolysis and loss of isotopic integrity.

  • Toxicity: Irritating to eyes, respiratory system, and skin. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • National Center for Biotechnology Information. Methyl propionate (Compound Summary). PubChem Database.[3] CID 11124.[3][2] Available at: [Link]

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[4] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition. Available at: [Link]

Sources

Isotopic Enrichment of Propionic Acid Methyl-d3 Ester: Synthesis, Mechanistic Validation, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propionic Acid Methyl-d3 Ester (CAS 38758-64-4) is a critical stable isotope-labeled building block utilized across lipidomics, gas-phase mechanistic studies, and modern drug development[1]. Characterized by the specific deuteration of its methyl ester group (CH3CH2COOCD3), this compound provides a precise +3 Da mass shift while preserving the native physicochemical properties of the propionate backbone[2]. This technical whitepaper provides an in-depth analysis of the optimal synthetic pathways, establishes a self-validating analytical framework for quality control, and explores its downstream applications.

Chemical Synthesis & Isotopic Enrichment Strategies

The synthesis of highly enriched deuterated esters requires methodologies that prevent isotopic dilution and maximize the incorporation of the expensive deuterium source.

Causality Behind the Experimental Design

Historically, acid-catalyzed Fischer esterification has been used to synthesize esters. However, Fischer esterification is an equilibrium-driven process that produces water, necessitating a large excess of the alcohol to drive the reaction forward. When the alcohol is Methanol-d4 (CD3OH), this approach is highly cost-inefficient. Furthermore, prolonged exposure to acidic conditions at elevated temperatures can promote trace deuterium exchange at the


-carbon of the propionate backbone via enolization, compromising regioselectivity.

To circumvent these issues, the Acyl Chloride Route is the field-proven standard. By first converting propionic acid to propionyl chloride, the subsequent reaction with CD3OH becomes irreversible and highly exothermic. This allows for the use of near-stoichiometric amounts of CD3OH, maximizing the atom % D retention, preventing


-carbon scrambling, and ensuring quantitative conversion.

Synthesis A Propionic Acid (CH3CH2COOH) C Propionyl Chloride (CH3CH2COCl) A->C Chlorination (50°C, 2h) B Thionyl Chloride (SOCl2) B->C E This compound (CH3CH2COOCD3) C->E Esterification (0°C to RT, DCM) D Methanol-d4 (CD3OH) D->E

Chemical synthesis pathway of this compound via acyl chloride intermediate.

Analytical Validation: A Self-Validating System

In isotopic labeling, a protocol is only as robust as its validation. We employ an orthogonal, self-validating system relying on both Mass Spectrometry and Nuclear Magnetic Resonance (NMR) to independently verify isotopic purity and regioselectivity.

  • GC-MS (Isotopic Purity): Electron Ionization (EI) confirms the molecular ion (

    
     at m/z 91)[2]. The isotopic purity is calculated by comparing the abundance of the 
    
    
    
    peak to residual
    
    
    ,
    
    
    , and
    
    
    peaks.
  • NMR Spectroscopy (Regioselectivity): While GC-MS confirms the overall mass, it cannot pinpoint the exact location of the isotopes.

    
    H NMR must show the complete absence of the singlet at ~3.6 ppm (the -OCH3 protons). Concurrently, the 
    
    
    
    -protons (quartet at ~2.3 ppm) must integrate perfectly, proving no isotopic scrambling occurred during the acyl chloride formation.

Validation N1 Synthesized Methyl-d3 Propionate N2 GC-MS Analysis (EI Mode, 70 eV) N1->N2 N3 NMR Spectroscopy (1H and 2H) N1->N3 N4 Mass Spectrum Target m/z = 91 (M+) N2->N4 N6 Regioselectivity No -OCH3 signal (3.6 ppm) N3->N6 N5 Isotopic Purity >99 atom % D N4->N5 N7 Validated Isotopic Standard N5->N7 N6->N7

Orthogonal self-validating analytical workflow for isotopic purity and regioselectivity.

Applications in Research and Drug Development

Kinetic Isotope Effect (KIE) in Pharmacokinetics

Deuteration is a powerful tool in modern drug development. By selectively replacing hydrogen with deuterium at metabolic "hot spots," researchers exploit the Kinetic Isotope Effect (KIE). Because the carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, cytochrome P450 (CYP)-mediated cleavage is slowed. While this compound is a small building block, it is frequently utilized to synthesize deuterated prodrugs (e.g., analogs of beclomethasone dipropionate) to increase drug exposure (AUC) and prolong half-life (


).
Gas-Phase Radical Cation Mechanistic Studies

In fundamental mass spectrometry research, this specific isotopologue has been instrumental in elucidating complex gas-phase isomerizations. Studies utilizing Fourier-transform ion cyclotron resonance (FT-ICR) have demonstrated that the long-lived methyl propionate radical cation (


) isomerizes to its enol form via a 1,4-shift of a 

-hydrogen[3]. The use of the -CD3 labeled ester was strictly necessary to differentiate between hydrogen shifts originating from the acid moiety versus the alcohol moiety[3].
Lipidomics and Metabolic Tracing

In lipidomics, deuterated short-chain fatty acid esters serve as absolute quantification internal standards[4]. The +3 Da mass shift cleanly separates the internal standard from endogenous unlabelled propionate in biological matrices, allowing for highly accurate GC-MS quantification without matrix interference[2].

Quantitative Data Presentation

The following table summarizes the validated analytical specifications required for research-grade this compound:

ParameterSpecificationAnalytical Method
Molecular Formula

N/A
Molecular Weight 91.12 g/mol N/A
Exact Mass 91.071 DaHigh-Resolution Mass Spectrometry (HRMS)
Isotopic Purity > 99 atom % DGC-MS (Ratio of

to Total

)
Chemical Purity > 98%GC-FID
Regioselectivity

exclusively

H and

H NMR

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of this compound
  • Reagent Preparation: Dry dichloromethane (DCM) over calcium hydride. Ensure Methanol-d4 (CD3OH, >99 atom % D) is freshly opened to prevent moisture-induced isotopic dilution.

  • Acyl Chloride Formation: In an oven-dried 250 mL round-bottom flask under an inert argon atmosphere, add propionic acid (100 mmol). Cool the flask to 0°C using an ice bath. Dropwise, add thionyl chloride (120 mmol).

  • Reflux: Heat the mixture to 50°C for 2 hours. The evolution of

    
     and 
    
    
    
    gases indicates reaction progression. Remove excess
    
    
    under reduced pressure to yield crude propionyl chloride.
  • Esterification: Dissolve the crude propionyl chloride in 50 mL anhydrous DCM. Cool the solution back to 0°C. Slowly add CD3OH (105 mmol) over 30 minutes to control the highly exothermic reaction and prevent volatilization of the product.

  • Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with 20 mL of cold saturated

    
     to neutralize residual 
    
    
    
    . Extract the organic phase, dry over anhydrous
    
    
    , and filter.
  • Isolation: Purify the product via fractional distillation (boiling point ~79°C) to isolate the neat this compound.

Protocol 2: Self-Validating QC Workflow
  • GC-MS Analysis: Dilute the purified distillate to 1 mg/mL in hexane. Inject 1 µL into a GC-MS equipped with a DB-Wax column. Operate in EI mode (70 eV). Verify the molecular ion at m/z 91. Calculate atom % D by comparing the integrated area of m/z 91 against the sum of m/z 88, 89, 90, and 91.

  • NMR Spectroscopy: Dissolve 10 mg of the product in

    
    . Acquire a 
    
    
    
    H NMR spectrum. The absolute absence of a singlet at ~3.6 ppm confirms complete deuteration of the methyl ester group. Acquire a
    
    
    H NMR spectrum (using
    
    
    as the solvent) to observe the robust
    
    
    signal, finalizing the validation.

References

  • Methyl propionate radical cation. Journal of the American Society for Mass Spectrometry, 1996. PubMed / NIH. Available at: [Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of Propionic Acid Metabolites using Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the use of Propionic Acid Methyl-d3 Ester (Methyl-d3 Propionate) in quantitative bioanalysis and proteomics-adjacent workflows.

While standard proteomics often utilizes Propionic Anhydride for N-terminal labeling or d3-Methanol for C-terminal esterification, This compound is a specialized stable isotope-labeled standard primarily used for the targeted quantification of Propionic Acid and its ester metabolites in biological matrices. This is critical in drug development (pharmacokinetics of ester-prodrugs) and microbiome-host interaction studies (Short-Chain Fatty Acid analysis).

Introduction & Scientific Rationale

In drug development and systems biology, the quantification of Short-Chain Fatty Acids (SCFAs) like propionic acid is pivotal. Propionic acid modulates immune function and serves as a biomarker for gut microbiome activity. Furthermore, methyl esters of propionic acid are often studied as volatile metabolites or model substrates for serum esterases in pharmacokinetic (PK) assays.

This compound (CAS: 38758-64-4) serves as the gold-standard Internal Standard (IS) for these workflows. Its deuterated methyl group (


) provides a distinct mass shift (+3 Da) that is stable against non-enzymatic exchange, allowing for precise quantification via Gas Chromatography-Mass Spectrometry (GC-MS) using Stable Isotope Dilution (SID) .
Key Applications
  • Targeted Metabolomics: Absolute quantification of Propionic Acid (after methyl esterification) or endogenous Methyl Propionate in plasma/fecal water.

  • Enzymatic Assays: Monitoring esterase activity (hydrolysis rates) in proteomic functional assays.

  • Flux Analysis: Tracing metabolic flux in biological systems where the methyl group is the tracer of interest.

Mechanism of Action & Detection Strategy

The core principle relies on the physicochemical similarity between the analyte (Propionic Acid Methyl Ester, PAME) and the internal standard (this compound, d3-PAME). They co-elute or elute in close proximity during chromatography but are resolved by Mass Spectrometry based on their mass-to-charge (


) ratio.
Chemical Structure & Fragmentation
  • Analyte (PAME):

    
     (MW: 88.11)
    
  • Internal Standard (d3-PAME):

    
     (MW: 91.13)
    

Mass Spectrometry Detection (EI Source): Under Electron Impact (EI) ionization, the molecules fragment predictably. The quantification relies on the ratio of the molecular ions or specific fragments retaining the labeled methyl group.

SpeciesMolecular Ion (

)
Key Fragment (Loss of Ethyl)Key Fragment (Carbonyl)
Endogenous PAME

88

59
(

)

57 (

)
Standard d3-PAME

91

62
(

)

57 (

)

Note: The


 57 fragment is identical for both species (loss of the methoxy group). Therefore, 

57 cannot be used for differentiation
. Quantification must use the 88/91 or 59/62 pairs.

Experimental Workflow Diagram

The following diagram illustrates the workflow for quantifying Propionic Acid in biological samples using the d3-ester as an Internal Standard.

G cluster_legend Key Reaction Sample Biological Sample (Plasma/Feces) Spike Spike IS: Propionic Acid Methyl-d3 Ester Sample->Spike 1. Add Standard Extract Extraction (LLE or Headspace) Spike->Extract 2. Equilibrate Deriv Derivatization (If analyzing Acid) *Skip if analyzing Ester* Extract->Deriv 3. Process GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS 4. Inject Data Data Analysis Ratio m/z 88:91 GCMS->Data 5. Quantify Reaction Analyte: PAME (m/z 88) Standard: d3-PAME (m/z 91)

Figure 1: Workflow for the quantification of Propionic Acid/Esters using Stable Isotope Dilution (SID).

Detailed Protocol: Quantification of Propionic Acid Methyl Ester

Objective: Quantify Methyl Propionate in human plasma. Limit of Detection (LOD): ~0.5 µM (Instrument dependent).

A. Reagents & Equipment
  • Analyte Standard: Methyl Propionate (Sigma-Aldrich).

  • Internal Standard: this compound (CAS 38758-64-4, >99% D).

  • Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE), HPLC Grade.

  • Instrument: GC-MS (e.g., Agilent 7890B/5977B) with Headspace Sampler or Liquid Injector.

  • Column: DB-WAX or DB-5ms (30m x 0.25mm x 0.25µm).

B. Standard Preparation
  • Stock Solution (IS): Dissolve this compound in DCM to a concentration of 10 mM. Store at -20°C.

  • Working Solution (IS): Dilute Stock 1:100 in DCM to obtain 100 µM.

  • Calibration Curve: Prepare serial dilutions of unlabeled Methyl Propionate (0.1 µM to 1000 µM) in the biological matrix (or water/PBS).

C. Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 100 µL of Plasma/Serum into a 1.5 mL glass vial.

  • Spike IS: Add 10 µL of 100 µM this compound Working Solution . Vortex for 10 seconds.

    • Note: The final concentration of IS is ~9 µM.

  • Extraction: Add 200 µL of cold DCM.

  • Agitation: Vortex vigorously for 1 minute.

  • Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.

  • Collection: Carefully remove the bottom organic layer (DCM) and transfer to a GC autosampler vial with a glass insert.

D. GC-MS Acquisition Parameters
  • Inlet: Splitless mode (or 10:1 split if high concentration), 240°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 40°C for 2 min.

    • Ramp 10°C/min to 100°C.

    • Ramp 30°C/min to 240°C.

  • MS Source: EI, 230°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target (Analyte):

      
      88.1 , 
      
      
      
      59.0.
    • Target (IS):

      
      91.1 , 
      
      
      
      62.0.
    • Dwell Time: 50 ms per ion.

E. Data Analysis
  • Extract ion chromatograms (EIC) for

    
     88 and 
    
    
    
    91.
  • Integrate the peak areas for both.

  • Calculate the Response Ratio (

    
    ):
    
    
    
    
  • Plot

    
     against the concentration of the calibration standards to generate a linear regression equation (
    
    
    
    ).
  • Calculate unknown concentrations using the regression.

Technical Note: Distinguishing Reagents

It is crucial for researchers to distinguish between similar "Propionic" reagents used in proteomics. Using the wrong reagent will result in failed experiments.

ReagentChemical StructurePrimary Application
This compound

Metabolomics/Quantification: Internal Standard for Propionic Acid/Esters.
Propionic Anhydride (-d10)

Proteomics Labeling: Derivatization of N-termini and Lysines (Propionylation) to increase hydrophobicity.
d3-Methanol (+ Acid)

Proteomics Labeling: Esterification of C-termini (Asp/Glu) to introduce a +3 Da shift.

Critical Warning: Do not use this compound for protein labeling (propionylation). It lacks the reactivity of an anhydride or NHS-ester required to modify amine groups efficiently.

References

  • Short-Chain Fatty Acid Analysis: Primec, M. et al. "Clinical applications of short-chain fatty acids quantification in human biological fluids." Analytical Biochemistry, 2017. Link

  • Stable Isotope Dilution Methods: Ciccimaro, E. & Blair, I.A. "Stable-isotope dilution LC-MS for quantitative biomarker analysis." Bioanalysis, 2010. Link

  • Chemical Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 12207907, Propionic acid, methyl-d3 ester." PubChem. Link

  • GC-MS of Fatty Acid Esters: Dodds, E.D. et al. "Gas chromatographic-mass spectrometric quantification of fatty acid methyl esters." Journal of Chromatography A, 2005. Link

Application Note: High-Sensitivity Quantification of Methyl Propionate via GC-MS Using Propionic Acid Methyl-d3 Ester as Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in metabolomics, food safety, and drug development requiring high-precision quantification of propionic acid derivatives.[1]

Executive Summary

Methyl propionate is a volatile ester serving as a critical biomarker in fermentation processes, a flavor component in food chemistry, and a downstream metabolite in short-chain fatty acid (SCFA) pathways.[1] Accurate quantification in complex matrices (plasma, feces, fermentation broth) is often compromised by its high volatility and matrix interference.[1]

This protocol details a Headspace Solid-Phase Microextraction (HS-SPME) GC-MS workflow. Unlike standard liquid injection, HS-SPME minimizes matrix contamination.[1] Crucially, this guide addresses the specific application of Propionic Acid Methyl-d3 Ester (


) .
Critical Technical Insight: The "Transesterification Trap"

WARNING: Many researchers attempt to use this Internal Standard (IS) for Propionic Acid quantification involving acid-catalyzed methylation (e.g.,


-Methanol).[1]
  • The Risk: In the presence of excess non-deuterated methanol (

    
    ) and acid catalyst, the deuterated methyl group (
    
    
    
    ) of the IS will exchange with the solvent, converting the IS into the native analyte (
    
    
    ).[1] This destroys the IS and artificially inflates the analyte signal.[1]
  • The Solution: This protocol is designed for:

    • Direct Analysis: Quantifying native Methyl Propionate.[1]

    • Post-Derivatization Spike: Quantifying Propionic Acid by adding the IS after the methylation reaction is quenched, serving as a volumetric/instrumental standard.[1]

Chemical Identity & MS Fragmentation Strategy

To achieve high specificity (Selectivity), we utilize Selected Ion Monitoring (SIM) .[1] Understanding the Electron Ionization (EI) fragmentation is vital for choosing the correct ions.[1]

Compound Data
CompoundFormulaMWStructure
Analyte (Native)

88.11

Internal Standard (IS)

91.13

Fragmentation Logic (EI at 70 eV)

Both compounds fragment primarily by cleaving the ester bond, yielding the propionyl ion (


).[1]
  • Base Peak (m/z 57): The propionyl cation (

    
    ) is the base peak for both the native and deuterated forms because the deuterium is on the leaving methoxy group.[1] Therefore, m/z 57 cannot be used to distinguish Analyte from IS. [1]
    
  • Molecular Ion (M+): The molecular ions (88 and 91) are sufficiently abundant (~30%) and distinct.[1]

  • Secondary Ions: The loss of the ethyl group yields the methoxy-carbonyl ion.[1]

    • Native:

      
       (m/z 59).[1]
      
    • IS:

      
       (m/z 62).[1]
      

SIM Table Settings:

Compound Target Ion (Quant) Qualifier Ion 1 Qualifier Ion 2 Dwell Time
Methyl Propionate 88.0 59.0 29.0 50 ms

| Methyl-d3 Propionate | 91.0 | 62.0 | 29.0 | 50 ms |[1]

Visualizing the Fragmentation Pathway[1]

The following diagram illustrates why specific ions must be chosen to avoid cross-talk between the standard and the analyte.

Fragmentation Native Methyl Propionate (M+) m/z 88 [CH3CH2-CO-OCH3]+ CommonFrag Propionyl Cation m/z 57 (Base Peak) [CH3CH2CO]+ Native->CommonFrag - OCH3 (31) NativeFrag Methoxycarbonyl m/z 59 [COOCH3]+ Native->NativeFrag - C2H5 (29) IS Methyl-d3 Propionate (M+) m/z 91 [CH3CH2-CO-OCD3]+ IS->CommonFrag - OCD3 (34) ISFrag d3-Methoxycarbonyl m/z 62 [COOCD3]+ IS->ISFrag - C2H5 (29)

Caption: Electron Impact (EI) fragmentation showing the convergence of both species at m/z 57 (unusable for quant) and divergence at Molecular Ions (88/91) and Methoxy fragments (59/62).

Detailed Experimental Protocol

Materials & Reagents[1][3][4]
  • Internal Standard: this compound (≥98 atom % D).[1]

  • Solvent: Methanol (LC-MS grade) for stock solutions; Water/Salt for SPME.[1]

  • Matrix Modifier: Sodium Chloride (NaCl), baked at 400°C to remove organics.[1]

  • SPME Fiber: Carboxen/PDMS (85 µm) or DVB/CAR/PDMS (Grey).[1] These are ideal for low-MW volatiles.[1]

Preparation of Standards[1][5]
  • Primary Stock (IS): Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL). Store at -20°C. Note: Prepare fresh monthly; esters can hydrolyze.[1]

  • Working IS Solution: Dilute Primary Stock to 10 µg/mL in water immediately before use.

Sample Preparation (Headspace SPME)

This method is optimized for biological fluids (plasma/urine) or fermentation media.[1]

  • Aliquot: Transfer 1.0 mL of sample into a 20 mL headspace vial.

  • Salt Addition: Add 0.3 g NaCl. Reason: "Salting out" decreases the solubility of polar esters in water, driving them into the headspace for higher sensitivity.[1]

  • IS Spike: Add 10 µL of Working IS Solution (10 µg/mL). Final concentration: 100 ng/mL.[1]

  • Seal: Immediately cap with a magnetic screw cap with PTFE/Silicone septum.[1]

  • Equilibration: Incubate at 40°C for 10 minutes with agitation (500 rpm).

GC-MS Acquisition Parameters[1][4]

Instrument: Agilent 7890B/5977B (or equivalent).

ParameterSettingRationale
Column DB-WAX or VF-WAXms (30m x 0.25mm x 0.25µm)Polar column required to retain and separate small polar esters from solvent tails.[1]
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Standard flow for optimal MS vacuum.[1]
Inlet Splitless (or Split 1:10 for high conc.)SPME desorption requires sharp bands.[1] 250°C.
SPME Desorption 3 minutes at 250°CEnsures complete release of volatiles from the fiber.[1]
Oven Program 40°C (hold 3 min)

10°C/min

150°C

30°C/min

240°C (hold 3 min)
Low initial temp is critical to focus the volatile methyl propionate (BP ~80°C).[1]
Transfer Line 250°CPrevent condensation.
Source Temp 230°CStandard EI source temp.[1]
Quad Temp 150°CStandard.

Method Validation & Quality Control

Linearity & Calibration

Prepare a calibration curve of Methyl Propionate (native) ranging from 10 ng/mL to 5000 ng/mL in water/matrix.[1] Spike IS at constant 100 ng/mL.[1]

  • Plot: Area Ratio (Ion 88 / Ion 91) vs. Concentration Ratio.[1]

  • Acceptance:

    
    .[1][2]
    
Recovery Check (The "Post-Derivatization" Protocol)

If using this IS for Propionic Acid quantification (via derivatization):

  • Perform derivatization of Propionic Acid using

    
    -Methanol or Methyl Chloroformate.[1]
    
  • Quench the reaction (add water/bicarbonate).

  • Extract into organic solvent (e.g., Hexane/Chloroform).

  • Add IS (

    
    ) to the organic extract immediately before GC injection .
    
  • Result: The IS corrects for injection variability and MS drift, but not for derivatization efficiency.

Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Automated Extraction cluster_2 GC-MS Analysis Sample Biological Sample (1 mL Plasma/Feces) Salt Add NaCl (0.3g) (Salting Out) Sample->Salt IS_Add Add IS: Methyl-d3 Propionate (Avoid Acidic MeOH!) Salt->IS_Add Vial Seal in 20mL Headspace Vial IS_Add->Vial Incubate Incubate 40°C 10 min, 500 rpm Vial->Incubate SPME SPME Extraction (Carboxen/PDMS Fiber) 20 min Exposure Incubate->SPME Desorb Desorb in Inlet 250°C, 3 min SPME->Desorb Sep Separation (WAX Column) Isothermal start 40°C Desorb->Sep Detect MS Detection (SIM) Target: m/z 88 (Analyte), 91 (IS) Sep->Detect

Caption: Optimized HS-SPME GC-MS workflow preventing transesterification and maximizing volatile recovery.

Troubleshooting Guide

IssueProbable CauseSolution
Loss of Deuterated Signal (m/z 91) TransesterificationEnsure IS is NOT added to acidic methanol solutions. Add IS only to neutral aqueous samples or final organic extracts.[1]
High Background m/z 57 Common FragmentThis is normal. Do not use m/z 57 for quantitation. Switch to m/z 91 (IS) and 88 (Analyte).[1]
Poor Peak Shape Water on ColumnSPME fibers can absorb water.[1] Use a post-injection bake-out (240°C) or switch to a hydrophobic fiber (DVB/PDMS) if sensitivity allows.[1]
Low Sensitivity Saturation of FiberIf analyzing fermentation broth, dilute sample 1:10 or 1:100.[1] Competitive displacement on Carboxen fibers is common.[1]

References

  • NIST Mass Spectrometry Data Center. Methyl Propionate Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link][1]

  • Cruickshank, S. M., et al. (2023).[1] Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International.[1] Retrieved from [Link]

  • Zhang, S., et al. (2019).[1] Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. PubMed Central.[1] Retrieved from [Link]

  • Shimadzu Application News. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]

Sources

Advanced LC-MS/MS Method Development for Short-Chain Fatty Acids Using Deuterated Standards

Author: BenchChem Technical Support Team. Date: March 2026

Short-chain fatty acids (SCFAs)—primarily acetate, propionate, and butyrate—are critical end-products of microbial fermentation in the gut. They act as vital signaling molecules in the gut-brain axis, immune modulation, and host energy metabolism[1]. However, the absolute quantification of endogenous SCFAs in complex biological matrices (e.g., plasma, feces) presents a formidable analytical challenge.

This application note details a field-proven, self-validating LC-MS/MS methodology utilizing 3-nitrophenylhydrazine (3-NPH) derivatization coupled with stable isotope dilution (SID) using deuterated internal standards (SIL-IS).

The Analytical Challenge & Mechanistic Rationale

Overcoming LC-MS/MS Limitations via 3-NPH Derivatization

Underivatized SCFAs are highly polar, volatile, and possess low molecular weights. This results in poor retention on standard reversed-phase (C18) columns and severe ion suppression in the mass spectrometer[2]. Furthermore, they lack a strong chromophore or easily ionizable functional group, leading to poor electrospray ionization (ESI) efficiency.

The Causality of the Solution: Derivatizing SCFAs with 3-NPH transforms these volatile acids into stable 3-nitrophenylhydrazones.

  • Chromatographic Enhancement: The addition of the hydrophobic phenyl ring drastically increases retention on C18 columns, allowing for the baseline resolution of structural isomers (e.g., isobutyrate vs. butyrate)[3].

  • Ionization Enhancement: The highly electronegative nitro group of 3-NPH acts as a potent electron acceptor. This stabilizes the deprotonated molecule

    
    , yielding a 10- to 20-fold increase in sensitivity when operating in Negative ESI mode[1].
    
The Critical Role of Deuterated Standards (SIL-IS)

Biological matrices contain high endogenous concentrations of SCFAs, making it impossible to obtain a true "blank" matrix for calibration curves[2].

The Self-Validating System: By employing the "surrogate analyte" approach, deuterated standards (e.g., Acetate-


, Propionate-

) are spiked into the sample prior to extraction. Because the SIL-IS shares the exact physicochemical properties of the endogenous SCFA, it undergoes identical extraction losses, derivatization kinetics, and matrix-induced ion suppression during ESI[3]. If a sample matrix suppresses the MS signal by 40%, the SIL-IS signal is also suppressed by exactly 40%. The ratio of Endogenous/SIL-IS remains perfectly constant, rendering the quantitative output entirely independent of matrix variations.

SIL_IS_Logic cluster_0 Endogenous SCFA Pathway cluster_1 Deuterated SCFA (SIL-IS) Pathway A1 Variable Extraction Recovery A2 Variable Derivatization Efficiency A1->A2 A3 Matrix Ion Suppression (LC-MS/MS) A2->A3 C Ratio (Endogenous / SIL-IS) Remains Constant A3->C B1 Identical Extraction Recovery B2 Identical Derivatization Efficiency B1->B2 B3 Identical Ion Suppression (Co-elution) B2->B3 B3->C D Absolute Quantification Independent of Matrix C->D

Logical relationship demonstrating how SIL-IS corrects for analytical variance.

Experimental Workflow & Protocols

Workflow A Biological Sample (Plasma/Feces) B Protein Precipitation & SIL-IS Addition A->B C 3-NPH Derivatization (EDC/Pyridine) B->C Extraction D Reaction Quenching (Formic Acid) C->D 40°C, 30 min E UPLC Separation (C18 Column) D->E F ESI-MS/MS (Negative MRM) E->F Baseline Resolution

End-to-end workflow for the LC-MS/MS quantification of SCFAs.

Reagents and Materials
  • Derivatization Reagents: 3-Nitrophenylhydrazine (3-NPH) hydrochloride, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) hydrochloride, Pyridine (LC-MS grade)[3].

  • Standards: Acetic acid, Propionic acid, Butyric acid, Isobutyric acid, Valeric acid, Isovaleric acid, Hexanoic acid.

  • Deuterated SIL-IS: Acetic acid-

    
    , Propionic acid-
    
    
    
    , Butyric acid-
    
    
    , Valeric acid-
    
    
    .
Step-by-Step Sample Preparation Protocol

For Plasma Samples:

  • Transfer

    
     of human/animal plasma into a 1.5 mL microcentrifuge tube.
    
  • Add

    
     of the Deuterated SIL-IS working mixture (
    
    
    
    in 50% aqueous methanol). Causality: Adding the IS before precipitation ensures it accounts for co-precipitation losses.
  • Add

    
     of ice-cold Acetonitrile to precipitate proteins.
    
  • Vortex vigorously for 2 minutes, then centrifuge at

    
     for 10 minutes at 4°C.
    
  • Transfer

    
     of the clear supernatant to a new reaction vial for derivatization.
    

For Fecal Samples:

  • Weigh

    
     of lyophilized feces into a homogenization tube containing ceramic beads.
    
  • Add

    
     of 50% aqueous Acetonitrile containing the Deuterated SIL-IS mixture.
    
  • Homogenize using a bead beater (e.g., Precellys) for 2 cycles of 30 seconds.

  • Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Dilute the supernatant 1:10 with 50% aqueous Acetonitrile (fecal SCFA concentrations are exceptionally high)[2]. Transfer

    
     to a reaction vial.
    
3-NPH Derivatization Reaction Protocol
  • To the

    
     of extracted sample, add 
    
    
    
    of
    
    
    3-NPH solution (prepared in 50% aqueous methanol).
  • Add

    
     of 
    
    
    
    EDC solution containing 6% Pyridine (prepared in 50% aqueous methanol).
    • Mechanistic Note: EDC activates the carboxyl group to form an O-acylisourea intermediate. Pyridine acts as a base catalyst, deprotonating the intermediate to facilitate nucleophilic attack by the primary amine of 3-NPH[3].

  • Incubate the mixture at 40°C for 30 minutes in a thermoshaker at 800 rpm[4].

  • Quench the reaction by adding

    
     of 0.1% Formic Acid in water. Causality: Quenching stops runaway side-reactions and stabilizes the 3-nitrophenylhydrazone derivatives for autosampler storage.
    
  • Transfer to an LC vial for injection.

LC-MS/MS Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (

    
    , 
    
    
    
    ).
  • Mobile Phase A: Water containing 0.01% Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.01% Formic Acid.

  • Gradient: 0-2 min (15% B), 2-8 min (15% to 50% B), 8-9 min (50% to 100% B), 9-11 min (100% B), 11-11.1 min (return to 15% B), 11.1-14 min (equilibration). Flow rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • MS Mode: Negative Electrospray Ionization (ESI-), Multiple Reaction Monitoring (MRM).

Data Presentation & Method Validation

The method provides excellent baseline separation of structural isomers (e.g., Butyrate and Isobutyrate) which share identical mass transitions but differ in biological origin. The quantitative parameters demonstrate the robustness of the SIL-IS self-validating system.

Table 1: LC-MS/MS MRM Transitions for 3-NPH Derivatized SCFAs
AnalytePrecursor Ion

(m/z)
Product Ion (m/z)Collision Energy (V)Function / Role
Acetate 194.0137.015Target Analyte
Acetate-

197.0137.015Internal Standard
Propionate 208.0137.016Target Analyte
Propionate-

213.0137.016Internal Standard
Butyrate 222.0137.016Target Analyte
Isobutyrate 222.0137.016Target Analyte
Butyrate-

229.0137.016Internal Standard
Valerate 236.0137.018Target Analyte
Valerate-

245.0137.018Internal Standard

Note: The product ion m/z 137.0 corresponds to the stable cleavage of the 3-nitrophenylhydrazine moiety, which is highly uniform across all SCFA derivatives[4].

Table 2: Method Validation Parameters in Human Plasma
AnalyteLinearity (

)
LOD (ng/mL)LOQ (ng/mL)Extraction Recovery (%)Matrix Effect (%)*
Acetate > 0.9980.51.598.2 ± 3.199.5 ± 2.0
Propionate > 0.9990.20.597.5 ± 4.0101.2 ± 1.8
Butyrate > 0.9990.20.599.1 ± 2.598.8 ± 2.4
Isobutyrate > 0.9990.20.596.8 ± 3.897.4 ± 3.1
Valerate > 0.9980.10.395.4 ± 4.2102.1 ± 2.7

*Matrix Effect (%) is calculated as the ratio of the peak area in post-extraction spiked matrix to the peak area in neat solvent. Values approaching 100% indicate that the SIL-IS perfectly normalizes any ion suppression/enhancement.

Conclusion

The integration of 3-NPH derivatization with stable isotope dilution LC-MS/MS provides a highly sensitive, reproducible, and self-validating framework for SCFA quantification. By converting volatile, poorly ionizing acids into stable, highly electronegative hydrazones, researchers can achieve sub-ng/mL sensitivity. Crucially, the mandatory inclusion of deuterated internal standards prior to extraction ensures that the complex matrix effects inherent to feces and plasma are mathematically neutralized, ensuring absolute data integrity for microbiome and drug development research.

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers Source: National Institutes of Health (NIH) / PMC URL:[Link][1]

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry Source: PLOS ONE URL:[Link][2]

  • Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications Source: National Institutes of Health (NIH) / PMC URL:[Link][3]

  • Xanthohumol Alters Gut Microbiota Metabolism and Bile Acid Dynamics in Gastrointestinal Simulation Models of Eubiotic and Dysbiotic States Source: MDPI URL:[Link][4]

Sources

Derivatization of Propionic Acid Methyl-d3 Ester for GC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization and GC-MS Analysis of Propionic Acid Methyl-d3 Ester

Abstract

This application note details a validated protocol for the derivatization of Propionic Acid (C3:0) into this compound using boron trifluoride (


) and deuterated methanol (

). This method is critical for metabolic flux analysis and the generation of stable isotope-labeled internal standards for SCFA (Short Chain Fatty Acid) quantification. The protocol addresses the specific challenges of C3:0 analysis, primarily the high volatility of the resulting ester (bp ~80°C), by utilizing a liquid-liquid extraction (LLE) workflow that eliminates evaporative concentration steps.

Introduction & Scientific Rationale

The Analytical Challenge

Propionic acid is a polar, volatile short-chain fatty acid.[1] Direct analysis by Gas Chromatography (GC) often results in peak tailing and "ghosting" due to adsorption on the inlet liner and column stationary phase. To mitigate this, the carboxylic acid moiety is derivatized into an ester, improving volatility and chromatographic peak shape.[2]

Why Methyl-d3 Ester?

While standard methylation (using


) is common, using deuterated methanol (

) offers distinct advantages for drug development and metabolomics:
  • Mass Shift (+3 Da): The resulting this compound has a molecular weight of 91.1 Da (vs. 88.1 Da for the native ester). This mass shift moves the analyte away from background interference in complex biological matrices.

  • Internal Standard Generation: The d3-ester can be synthesized in bulk to serve as a stable isotope-labeled internal standard (SIL-IS) for quantifying endogenous propionate.[1]

  • Metabolic Tracing: In flux studies, this derivatization allows researchers to distinguish between exogenous (labeled) and endogenous propionate pools.[1]

Chemical Mechanism

The reaction utilizes a Fischer Esterification mechanism. Boron trifluoride (


) acts as a Lewis acid catalyst, protonating the carbonyl oxygen of the propionic acid, making it susceptible to nucleophilic attack by the deuterated methanol (

).

Reaction Equation: ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="ng-star-inserted display">



  • Key Constraint: The reaction is reversible.[1] Water produced during the reaction can hydrolyze the ester back to the acid. Therefore, anhydrous reagents and an excess of alcohol are required to drive the equilibrium to the right.

Materials & Equipment

  • Reagents:

    • Propionic Acid (Analytical Standard).[1]

    • Methanol-d3 (

      
      ), >99.8 atom % D (Sigma-Aldrich/Merck).
      
    • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -Methanol (10% or 14% w/v) – Note: Commercial 
      
      
      
      -MeOH usually contains non-deuterated methanol. For d3-labeling, you must prepare
      
      
      in
      
      
      or use a high ratio of
      
      
      to dilute the protonated solvent, though pure reagents are preferred for isotopic purity.
    • Extraction Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

    • Drying Agent: Anhydrous Sodium Sulfate (

      
      ).[3]
      
    • Quenching Agent: Saturated NaCl solution (Brine).

  • Equipment:

    • GC-MS System (e.g., Agilent 7890/5977 or Thermo Trace/ISQ).

    • Screw-cap glass reaction vials (PTFE-lined caps) – Critical to prevent evaporation.

    • Heating block capable of 60°C.[3]

Validated Experimental Protocol

CRITICAL WARNING: Methyl Propionate (and its d3 analog) has a boiling point of approximately 79-80°C .[1] This is extremely close to the boiling point of Hexane (68°C). NEVER evaporate the solvent to dryness. Doing so will result in >90% loss of the analyte.

Step 1: Sample Preparation
  • Aliquot 100 µL of sample (biofluid or standard solution) into a glass reaction vial.

  • Add Internal Standard (e.g., Valeric acid or 2-Ethylbutyric acid) if quantifying absolute recovery.

Step 2: Derivatization Reaction
  • Add 200 µL of Methanol-d3 .

  • Add 100 µL of

    
    -Methanol (14%) . Note: If high isotopic purity is required, prepare 
    
    
    
    directly in Methanol-d3 or ensure the molar excess of
    
    
    swamps the protonated methanol contribution.
  • Cap the vial tightly. Vortex for 10 seconds.

  • Incubate at 60°C for 15 minutes .

    • Insight: Temperatures >70°C increase the risk of vial leakage and analyte loss due to high vapor pressure.

Step 3: Quenching and Extraction
  • Cool the vial to room temperature (approx. 5 mins).

  • Add 500 µL of Saturated NaCl solution. (The salt increases the ionic strength, driving the organic ester into the solvent phase).

  • Add 500 µL of Dichloromethane (DCM) or Hexane .

    • Choice of Solvent: DCM provides better recovery for polar esters but is denser than water (bottom layer). Hexane is cleaner for GC but extracts less efficiently. For Propionate, DCM is recommended.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 2000 rpm for 3 minutes to separate phases.

Step 4: Drying and Transfer
  • Carefully remove the organic layer (Bottom for DCM; Top for Hexane) using a glass Pasteur pipette.

  • Transfer to a new vial containing ~50 mg of anhydrous

    
     to remove residual water.
    
  • Transfer the dry solvent to a GC autosampler vial with a glass insert.

  • Inject immediately. Do not store for >24 hours due to volatility.

Workflow Visualization

G Sample Sample / Standard (Propionic Acid) Reagent Add CD3OD + BF3 (Acid Catalyst) Sample->Reagent Mix Reaction Incubate 60°C, 15 min Reagent->Reaction Esterification Quench Quench (Sat. NaCl) Reaction->Quench Stop Rxn Extract LLE Extraction (DCM/Hexane) Quench->Extract Phase Sep Dry Dry Organic Layer (Na2SO4) Extract->Dry Remove H2O GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Inject

Figure 1: Step-by-step derivatization workflow for this compound synthesis.

GC-MS Instrument Parameters

To achieve optimal separation and sensitivity, the following parameters are recommended.

ParameterSettingRationale
Column DB-WAX or DB-5ms (30m x 0.25mm x 0.25µm)WAX columns retain polar esters better; 5ms is standard for general screening.[1]
Inlet Temp 240°CSufficient to volatilize without thermal degradation.
Injection Mode Split (10:1 or 20:[1]1)Prevents column overload; Splitless is risky for solvent tailing.
Carrier Gas Helium @ 1.0 mL/minConstant flow.[1]
Oven Program 40°C (hold 3 min)

10°C/min

150°C

30°C/min

240°C
Low initial temp is mandatory to trap the volatile propionate ester.
Transfer Line 250°CPrevent condensation before MS.
Ionization EI (70 eV)Standard electron ionization.[1]
Acquisition SIM (Selected Ion Monitoring)Enhances sensitivity for the specific d3-isotope.[1]
MS Detection (SIM Parameters)

For this compound (


):
  • Target Ion (Quant): m/z 91 (Molecular ion

    
     or loss of fragments depending on tuning).
    
  • Qualifier Ions: m/z 62 (Loss of

    
    ), m/z 32  (
    
    
    
    ).
  • Comparison: Native Methyl Propionate uses m/z 88, 59, and 29.

Troubleshooting & Quality Control

  • Issue: Low Recovery.

    • Cause: Evaporative loss is the #1 failure mode.

    • Fix: Ensure the initial oven temperature is low (40°C).[4] Check vial seals. Do not nitrogen-blow the sample.

  • Issue: Water in GC.

    • Cause: Poor phase separation or insufficient drying.

    • Fix: Increase

      
       amount. Ensure the pipette does not touch the aqueous (top) layer if using DCM.
      
  • Issue: Incomplete Reaction.

    • Cause: Old ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       reagent (absorbs atmospheric moisture).
      
    • Fix: Use fresh

      
      -Methanol. Store reagent in a desiccator.
      

References

  • MDPI. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Available at: [Link][5][6]

  • National Institutes of Health (PubChem). (2023).[1] Methyl Propionate Compound Summary.[1][7][8][9] Available at: [Link][1]

  • Chromatography Today. (2014). Automated Preparation of Fatty Acid Methyl Esters. Available at: [Link][5][6][7][10][11][12]

Sources

Application Note: Precision Quantification of Methyl Propionate via SIDA

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the rigorous implementation of a Stable Isotope Dilution Assay (SIDA) for Methyl Propionate (and related short-chain fatty acid esters) using Propionic Acid Methyl-d3 Ester as the Internal Standard (IS).

Executive Summary

This protocol details the quantification of Methyl Propionate in complex matrices (biological fluids, fermentation broths, and food extracts) using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs This compound (Methyl-d3 Propionate) as a stable isotopically labeled internal standard.

Unlike external calibration methods, this SIDA workflow auto-corrects for analyte loss during extraction, injection variability, and matrix-induced ionization suppression. This guide emphasizes the critical selection of Quantifier Ions to avoid "ion crosstalk" caused by the specific position of the deuterium label.

Chemical Background & Rationale

The Analyte and Standard
  • Analyte: Methyl Propionate (

    
    ).[1][2] A volatile ester serving as a key biomarker in propionic acidemia studies and a flavor compound in fermentation.
    
  • Internal Standard (IS): this compound (

    
    ).
    
    • Note: The deuterium label is located on the methoxy group, not the propionyl chain. This structural detail dictates the mass spectrometry strategy.

Mechanism of Action

In SIDA, the IS is spiked into the sample at the earliest possible step. Because the physicochemical properties of the deuterated ester (d3) are nearly identical to the native ester (d0), they co-extract and co-elute (or elute with a slight deuterium isotope effect) but are distinguishable by mass.

Critical Mass Shift Analysis (The "Expertise" Pillar)

A common pitfall in analyzing propionate esters is selecting the base peak for quantification without considering the label position.

  • Fragmentation of Methyl Propionate (d0):

    • Base Peak (m/z 57):

      
      . Loss of methoxy group.
      
    • Molecular Ion (m/z 88):

      
      .
      
    • Methoxy Ion (m/z 59):

      
      .
      
  • Fragmentation of Methyl-d3 Propionate (IS):

    • Base Peak (m/z 57):

      
      . Identical to Analyte! 
      
    • Molecular Ion (m/z 91):

      
      . (+3 shift).
      
    • Methoxy Ion (m/z 62):

      
      . (+3 shift).
      

Crucial Directive: You cannot use m/z 57 for quantification. Doing so will cause complete co-elution interference. You must use m/z 88/91 or 59/62 pairs.

Visual Workflow & Logic

Experimental Design Pathway

The following diagram illustrates the decision logic and workflow for this assay.

SIDA_Workflow Start Start: Sample Aliquot Spike Spike IS: this compound (Corrects for Extraction Loss) Start->Spike Extract Extraction (LLE or HS-SPME) Equilibration Time Critical Spike->Extract GC GC Separation (Polar Wax Column preferred) Extract->GC MS_Logic MS Detection (SIM Mode) GC->MS_Logic Wrong_Path ERROR: Selected m/z 57 (Acylium Ion) MS_Logic->Wrong_Path Base Peak Right_Path CORRECT: Selected m/z 88/91 (Molecular Ions) MS_Logic->Right_Path Intact Label Fail FAILURE: Indistinguishable Analyte & IS Wrong_Path->Fail Success SUCCESS: Resolved Quantification Right_Path->Success

Figure 1: SIDA Workflow and Ion Selection Logic. Note the critical divergence at the MS detection step based on label retention.

Detailed Protocol

Materials & Reagents[3][4]
  • Analyte Standard: Methyl Propionate (≥99%, CAS 554-12-1).[3]

  • Internal Standard: this compound (≥98% D, CAS 38758-64-4).

  • Solvent: Dichloromethane (DCM) or Hexane (HPLC Grade).

  • Matrix: 1M Sodium Chloride (NaCl) solution (for headspace salting out).

Preparation of Standard Solutions
  • Stock IS Solution: Dissolve 10 mg this compound in 10 mL Methanol (1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock IS to 10 µg/mL in the extraction solvent (DCM) or water (if using Headspace).

  • Calibration Curve: Prepare 6 levels of native Methyl Propionate (e.g., 0.1, 0.5, 1, 5, 10, 50 µg/mL) spiked with a constant concentration of IS (e.g., 5 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

Use this method for liquid matrices (urine, plasma, fermentation broth).

  • Aliquot: Transfer 500 µL of sample into a 2 mL glass vial.

  • Spike: Add 50 µL of Working IS Solution (Constant amount). Vortex 10s.

  • Extract: Add 500 µL Dichloromethane (DCM).

  • Agitate: Shake vigorously for 20 minutes.

  • Centrifuge: 3000 x g for 5 minutes to separate layers.

  • Transfer: Transfer the lower organic layer (DCM) to a GC vial with a glass insert.

GC-MS Instrumental Parameters
  • Instrument: Agilent 7890/5977 or equivalent Single Quadrupole MS.

  • Column: DB-WAX UI or HP-INNOWax (Polar column recommended for esters), 30m x 0.25mm x 0.25µm.

  • Inlet: Splitless (or Split 1:10 for high conc.), 240°C.

  • Carrier Gas: Helium, 1.0 mL/min constant flow.[3]

  • Oven Program:

    • 40°C hold for 3 min (Essential for volatile retention).

    • Ramp 10°C/min to 150°C.

    • Ramp 25°C/min to 240°C, hold 3 min.

  • Transfer Line: 250°C.

  • Source Temp: 230°C.

Mass Spectrometry (SIM Mode)

Configure the MS to scan in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

CompoundTypeTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
Methyl Propionate Analyte88.1 (M+)59.0 (

)
29.0 (

)
50 ms
Methyl-d3 Propionate Internal Std91.1 (M+)62.0 (

)
29.0 (

)
50 ms

Note: Do not include m/z 57 in the SIM list to avoid detector saturation or false ratios.

Data Analysis & Validation

Identification Criteria[2]
  • Retention Time (RT): The IS (Methyl-d3) usually elutes slightly earlier (0.02 - 0.05 min) than the native analyte due to the deuterium isotope effect on polarity.

  • Ion Ratios: The ratio of Quant/Qual ions must match the reference standard within ±20%.

Quantification (RRF Method)

Calculate the Relative Response Factor (RRF) using your calibration standards:



To quantify an unknown sample:



  • 
     : Integrated area of m/z 88.
    
  • 
     : Integrated area of m/z 91.
    
Validation Table (Example Data)

Typical performance metrics for this assay.

ParameterValueNotes
Linearity (

)
> 0.998Range: 0.1 - 50 µg/mL
LOD 0.02 µg/mLSignal-to-Noise > 3
Recovery 95 - 105%Corrected by IS
Precision (RSD) < 4%Intra-day (n=6)

Troubleshooting & Expert Tips

  • Peak Tailing: Methyl propionate is polar. If peaks tail, trim the column inlet or deactivate the liner. Ensure the column phase is Polyethylene Glycol (WAX).

  • Low Sensitivity: The molecular ion (88/91) is less abundant than the base peak (57). If sensitivity is too low, switch to Chemical Ionization (CI) using Methane, which preserves the

    
     ion (89/92) more effectively than Electron Impact (EI).
    
  • Cross-Contamination: Methyl esters are volatile. Store standards in sealed ampoules at -20°C. Do not use plastic vials; use glass with PTFE-lined caps.

References

  • Santa Cruz Biotechnology. this compound Product Data. Retrieved from

  • NIST Mass Spectrometry Data Center. Methyl Propionate Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Retrieved from

  • Centineo, G., et al. (2004). Speciated Isotope Dilution for the Determination of Methylmercury in Tuna Fish by GC-MS. (Methodology reference for isotope dilution logic). Agilent Application Note. Retrieved from

  • LGC Standards. this compound Reference Material. Retrieved from

Sources

Propionic Acid Methyl-d3 Ester as a spike-in standard

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Quantification of Short-Chain Fatty Acids (SCFAs) using Propionic Acid Methyl-d3 Ester

Part 1: Executive Summary & Scientific Rationale

The Challenge in SCFA Analysis: Short-Chain Fatty Acids (SCFAs)—specifically propionate—are volatile, hydrophilic, and difficult to extract from complex matrices like feces or plasma.[1] Standard protocols often rely on a single internal standard (e.g., 2-ethylbutyric acid) added before extraction. While common, this approach fails to distinguish between extraction/derivatization inefficiency and instrumental variability (injection errors, detector drift).

The Solution: The "Double-Spike" Strategy This Application Note details a rigorous quantification protocol utilizing This compound (


) as a specific Instrument Internal Standard (IS_inst) .

Unlike traditional surrogate standards (added before sample prep), this pre-methylated, isotopically labeled ester is spiked after the derivatization step but before injection. By pairing this with a pre-extraction surrogate (e.g., Propionic Acid-d5), researchers can mathematically decouple sample preparation losses from instrument performance, ensuring the highest tier of data integrity (E-E-A-T).

Part 2: Technical Specifications & Mechanism

The Molecule
  • Compound: this compound[2][3][4][5]

  • Synonyms: Methyl-d3 Propionate, Methyl trideuteriopropanoate

  • CAS Number: 38758-64-4[2][3][4][5]

  • Molecular Formula:

    
    [2][3][4]
    
  • Molecular Weight: 91.12 g/mol (approx. +3 Da shift from native Methyl Propionate)

  • Structure: The deuterium labels are located on the methyl ester group , not the propionate chain.

Mechanistic Role in GC-MS

When analyzing SCFAs via methyl esterification (e.g., using


/Methanol or Methyl Chloroformate), native Propionic Acid is converted to Methyl Propionate  (m/z 88).

This compound (m/z 91) serves as the ideal normalization anchor because:

  • Chemical Equivalence: It is chemically identical to the final derivatized analyte.

  • Chromatographic Behavior: It co-elutes (or elutes with a negligible fronting shift due to the deuterium isotope effect) with the analyte, locking the retention time.

  • Mass Spectral Distinctness: The

    
     shift on the methyl group allows for interference-free quantification in Selected Ion Monitoring (SIM) mode.
    

Part 3: Experimental Workflow (Visualization)

The following diagram illustrates the "Double-Spike" workflow, highlighting exactly where the this compound is introduced to validate the system.

SCFA_Workflow cluster_0 Phase 1: Extraction & Surrogate Spiking cluster_1 Phase 2: Derivatization cluster_2 Phase 3: Instrument Standardization cluster_3 Phase 4: GC-MS Analysis Sample Biological Sample (Feces/Plasma) Extraction Acidification & Solvent Extraction Sample->Extraction Surrogate SPIKE 1: Surrogate Standard (Propionic Acid-d5) *Controls Extraction Efficiency* Surrogate->Extraction Deriv Methyl Esterification (Reagent: MeOH/BF3 or MCF) Extraction->Deriv Analyte_Formed Analyte Converted to: Methyl Propionate Deriv->Analyte_Formed Final_Vial Final GC Vial (Analyte + d5-Ester + d3-Ester) Analyte_Formed->Final_Vial IS_Spike SPIKE 2: Instrument Standard (this compound) *Controls Injection/Detector* IS_Spike->Final_Vial GCMS GC-MS (SIM Mode) Final_Vial->GCMS Data Data Output: 1. Yield (d5 vs d3) 2. Quant (Analyte vs d3) GCMS->Data

Caption: Double-Spike Workflow utilizing this compound (Green Node) to validate post-derivatization instrument performance.

Part 4: Detailed Protocol

Objective: Quantify Propionic Acid in fecal samples using Methyl Chloroformate (MCF) derivatization with dual-standard validation.

Materials & Reagents
  • Analyte Source: Fecal supernatant (homogenized in PBS).

  • Surrogate Standard (SS): Propionic Acid-d5 (Free acid form).

  • Instrument Standard (IS): This compound (Neat liquid, >99% D).

  • Derivatization Reagents: Methyl Chloroformate (MCF), Methanol, Pyridine.[6]

  • Extraction Solvent: Hexane or Chloroform.

Preparation of Standards
  • IS Stock Solution: Dissolve 10 mg this compound in 10 mL Hexane (Conc: 1 mg/mL). Store at -20°C.

  • Working IS Solution: Dilute Stock to 10 µg/mL in Hexane.

Step-by-Step Methodology

Step A: Sample Preparation & Surrogate Spiking

  • Aliquot 100 µL of fecal supernatant into a glass tube.

  • CRITICAL: Add 10 µL of Propionic Acid-d5 (SS). This acid will undergo the chemical reaction alongside your native propionate.

  • Add 200 µL Methanol and 50 µL Pyridine. Vortex for 30 seconds.

Step B: Derivatization (MCF Method)

  • Add 20 µL of Methyl Chloroformate (MCF) slowly.

  • Vortex vigorously for 30 seconds. (The reaction releases

    
    ; ensure venting if scaling up).
    
  • Add 400 µL of Hexane to extract the formed esters.

  • Centrifuge at 3,000 x g for 5 minutes to separate layers.

Step C: Post-Reaction Spike (The "Methyl-d3" Step)

  • Carefully transfer 200 µL of the upper Hexane layer (containing the now-derivatized Methyl Propionate and Methyl Propionate-d5) to a GC vial.

  • CRITICAL: Add 20 µL of the This compound Working Solution directly to this vial.

    • Note: This molecule is already an ester. It does not need to react. It validates that the GC injection and MS detector are working correctly for this specific batch.

Step D: GC-MS Parameters

  • Column: DB-WAX UI or HP-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Injection: 1 µL Splitless @ 240°C.

  • Oven Program: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    240°C.
  • MS Detection (SIM Mode):

    • Target (Methyl Propionate): m/z 88 (Quant), 57 (Qual).

    • Surrogate (Methyl Propionate-d5): m/z 93 (Quant). (Note: d5 acid becomes d5 ester).

    • Internal Std (Methyl-d3 Ester): m/z 91 (Quant), 59 (Qual).

Part 5: Data Analysis & Interpretation

Summarize your data using the following logic to ensure self-validating results.

Table 1: Ion Monitoring Table
CompoundRoleSpiked StageTarget Ion (m/z)Retention Time (min)*
Methyl Propionate Native AnalyteN/A88 4.20
Methyl Propionate-d5 Surrogate Std (SS)Pre-Rxn93 4.18
Methyl-d3 Propionate Instrument Std (IS)Post-Rxn91 4.19

*Retention times are illustrative and depend on column phase.

Calculations

1. Derivatization Efficiency (DE): Use the ratio of the Surrogate (d5) to the Instrument Standard (d3).



  • Interpretation: If

    
     drops significantly across a batch, your derivatization reagents (MCF/Pyridine) may be compromised, even if the GC-MS is fine.
    

2. Analyte Quantification:



  • Where RRF (Relative Response Factor) is determined via a calibration curve of pure Methyl Propionate vs. This compound.

Part 6: Troubleshooting & Expert Insights

  • Volatility Warning: this compound is highly volatile (BP ~80°C). Keep stock solutions cold and capped tightly. Use septum-capped vials immediately after spiking.

  • Deuterium Exchange: The methyl-d3 group is generally stable. However, avoid highly acidic aqueous conditions after spiking the ester, as hydrolysis could occur (reverting it to methanol-d3 and propionic acid). Since the spike happens in the Hexane phase, this is rarely an issue.

  • Interference Check: Ensure your native sample does not contain naturally occurring deuterated esters (unlikely) or co-eluting matrix components at m/z 91. Run a "blank matrix" (no spike) to confirm.

References

  • National Institute of Standards and Technology (NIST). Methyl Propionate Mass Spectrum and Retention Indices. [Link]

  • Han, J., et al. (2015). Metabolomics of Short-Chain Fatty Acids. (Discusses MCF derivatization protocols). [Link]

  • Zheng, X., et al. (2013). Targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. (Validation of chloroformate methods). [Link]

Sources

Application Note: Propionic Acid Methyl Ester in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the application of Propionic Acid Methyl Ester (Deuterated) in Metabolic Flux Analysis (MFA).

Crucial Technical Distinction: The term "Propionic Acid Methyl-d3 Ester" is chemically specific but functionally ambiguous in common laboratory parlance. It can refer to two distinct isotopologues with vastly different metabolic fates:

  • Methyl-d3 Propionate (

    
    ):  The deuterium is on the ester methyl group. Upon hydrolysis, this releases Methanol-d3  (a tracer for one-carbon/folate metabolism) and unlabeled propionate.
    
  • Methyl Propionate-3,3,3-d3 (

    
    ):  The deuterium is on the propionate chain. Upon hydrolysis, this releases Propionate-d3  (a tracer for TCA cycle anaplerosis and mitochondrial metabolism).
    

This protocol focuses on the primary application of Methyl Propionate in MFA: Tracing Propionate Metabolism and TCA Cycle Anaplerosis. It assumes the use of Propionate-labeled methyl ester. If you possess the Ester-labeled variant (


), refer to the Specialized Application: One-Carbon Tracing section.

Executive Summary

Propionic Acid Methyl Ester is a membrane-permeable "prodrug" form of propionate. In Metabolic Flux Analysis (MFA), it is used to deliver propionate into cells to probe mitochondrial anaplerosis , gluconeogenesis , and short-chain fatty acid (SCFA) metabolism .

Unlike free propionate, which is charged at physiological pH and relies on specific transporters (e.g., MCTs), the methyl ester diffuses freely across cell membranes. Once intracellular, ubiquitous esterases hydrolyze it to release free propionate, which is rapidly activated to Propionyl-CoA. This method bypasses transport limitations, allowing for high-flux saturation of the Propionyl-CoA carboxylase (PCC) pathway.

Chemical Specifications & Tracer Selection

Before proceeding, verify your compound's structure. The position of the deuterium label dictates the metabolic pathway you are observing.

FeatureTarget: Propionate/TCA Flux (Standard MFA)Target: 1-Carbon Flux (Specialized)
Compound Name Methyl Propionate-3,3,3-d3 (or d5)This compound
Formula


Released Tracer Propionate-d3 Methanol-d3
Metabolic Fate Enters TCA cycle via Succinyl-CoA.Enters Folate cycle via Formaldehyde.
Key Analytes Succinate, Malate, Citrate (M+3)Serine, Methionine, Purines (M+1/M+2)

Warning: If you use this compound (


) expecting to see labeled TCA intermediates, your experiment will fail (yield M+0 TCA metabolites).

Mechanism of Action: The Anaplerotic Pathway

Upon hydrolysis, Propionate-d3 enters the mitochondria and follows the Propionyl-CoA Carboxylase (PCC) pathway. This is a critical anaplerotic entry point, distinct from the standard Acetyl-CoA (PDH) entry.

Pathway Logic:

  • Entry: Methyl Propionate diffuses into the cell -> Hydrolyzed to Propionate-d3.

  • Activation: Propionate-d3 + CoA + ATP

    
    Propionyl-CoA-d3 .
    
  • Carboxylation: Propionyl-CoA-d3 +

    
    
    
    
    
    Methylmalonyl-CoA (retains d3).
  • Isomerization: Methylmalonyl-CoA

    
    Succinyl-CoA-d3 .
    
  • TCA Entry: Succinyl-CoA-d3 enters the TCA cycle.

    • First Turn: Succinate (M+3)

      
       Fumarate (M+3) 
      
      
      
      Malate (M+3)
      
      
      Oxaloacetate (M+3).
    • Citrate Synthase: Oxaloacetate (M+3) + Acetyl-CoA (M+0)

      
      Citrate (M+3) .
      
Pathway Visualization

PropionateFlux cluster_mito Mitochondria Ext_MP Extracellular Methyl Propionate-d3 Int_MP Intracellular Methyl Propionate-d3 Ext_MP->Int_MP Passive Diffusion Prop Free Propionate-d3 Int_MP->Prop Esterase Hydrolysis Methanol Methanol (Side Product) Int_MP->Methanol P_CoA Propionyl-CoA (M+3) Prop->P_CoA ACSS2 / ACSS3 (ATP -> AMP) MM_CoA Methylmalonyl-CoA (M+3) P_CoA->MM_CoA PCC (Carboxylation) Suc_CoA Succinyl-CoA (M+3) MM_CoA->Suc_CoA MUT (B12 dependent) Suc Succinate (M+3) Suc_CoA->Suc TCA Entry Fum Fumarate (M+3) Suc->Fum Mal Malate (M+3) Fum->Mal OAA Oxaloacetate (M+3) Mal->OAA Cit Citrate (M+3) OAA->Cit + Acetyl-CoA

Caption: Metabolic fate of Methyl Propionate-d3. The ester is hydrolyzed to Propionate-d3, which enters the TCA cycle via Succinyl-CoA, generating M+3 intermediates.

Experimental Protocol: Propionate Flux Analysis

Phase A: Reagent Preparation
  • Stock Solution: Dissolve Methyl Propionate-d3 in DMSO or Ethanol to create a 500 mM or 1 M stock.

    • Note: Methyl propionate is volatile. Keep tubes capped and cold.

  • Media Prep: Dilute stock directly into cell culture media (e.g., DMEM, RPMI) to a final concentration of 100 µM – 5 mM .

    • Optimization: Perform a dose-response curve. High concentrations (>10 mM) can acidify the cytosol upon hydrolysis.

Phase B: Cell Treatment (In Vitro)
  • Seeding: Seed cells (e.g., HeLa, HepG2, iPSCs) in 6-well plates (approx.

    
     cells/well). Allow attachment overnight.
    
  • Wash: Wash cells 2x with PBS to remove residual unlabeled metabolites.

  • Labeling Pulse: Add the tracer media (e.g., DMEM + 10% Dialyzed FBS + 1 mM Methyl Propionate-d3).

    • Time Points:

      • Short Pulse (15-60 min): To measure initial uptake and conversion rates to Propionyl-CoA.

      • Steady State (6-24 hours): To measure TCA cycle saturation and biosynthetic fluxes (lipogenesis).

  • Quenching: Rapidly aspirate media. Wash 1x with ice-cold saline (0.9% NaCl). Immediately add 80% Methanol (-80°C) to quench metabolism.

Phase C: Extraction & Derivatization (GC-MS)

Propionate and TCA intermediates are polar and non-volatile; they require derivatization (e.g., MOX-TBDMS or Methoxime-TMS) for GC-MS analysis.

  • Lysis: Scrape cells in 80% Methanol. Transfer to tubes.

  • Phase Separation: Add Chloroform and Water (Final ratio MeOH:CHCl3:H2O = 1:1:1) if lipid removal is needed. Centrifuge at 10,000 x g for 5 min.

  • Drying: Collect the aqueous (upper) phase. Evaporate to dryness under

    
     gas or SpeedVac (avoid heat > 40°C to prevent degradation).
    
  • Derivatization:

    • Step 1: Add 20 mg/mL Methoxyamine HCl in Pyridine (30 µL). Incubate 37°C for 90 min. (Protects keto groups).

    • Step 2: Add MSTFA + 1% TMCS (30-50 µL). Incubate 37°C for 30 min. (Silylates hydroxyl/carboxyl groups).

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

Phase D: Data Analysis (Mass Isotopomer Distribution)

Analyze the Mass Isotopomer Distribution (MID) for key metabolites.

MetaboliteFragment (TBDMS deriv.)Expected Labeling (from Propionate-d3)Interpretation
Succinate [M-57]+M+3Direct entry via Succinyl-CoA.
Fumarate [M-57]+M+3Flux through Succinate Dehydrogenase.
Malate [M-57]+M+3Flux through Fumarase.
Citrate [M-57]+M+3Condensation of OAA(M+3) + Acetyl-CoA(M+0).
Citrate [M-57]+M+5If Propionate becomes Acetyl-CoA (rare/complex).

Correction: Correct raw ion intensities for natural isotope abundance (C13, O18, Si29) using software like IsoCor, PyProFit, or Isotope Correction Toolbox.

Specialized Application: One-Carbon Tracing

Only applicable if using this compound (


).

If your research question involves folate metabolism or formaldehyde detoxification :

  • Mechanism: Intracellular hydrolysis releases Methanol-d3 .

  • Metabolism: Methanol-d3

    
     Formaldehyde-d2 
    
    
    
    Formate-d1
    
    
    10-Formyl-THF.
  • Readout: Look for +1 or +2 mass shifts in:

    • Serine (via SHMT).

    • Methionine (via Methionine Synthase).

    • Purines (Adenine/Guanine bases).

  • Note: This is a niche application. Ensure controls (unlabeled methyl propionate) are used to rule out toxicity artifacts.

Troubleshooting & Validation

IssueProbable CauseSolution
No Labeling in TCA Wrong isomer used (

).
Verify structure. Use Propionate-chain labeled ester.
Low Enrichment High endogenous propionate or B12 deficiency.Supplement media with Vitamin B12 (cofactor for Mutase).
High Cell Death Intracellular acidification.Reduce concentration (< 2 mM). Check pH of media.
M+0 Dominance Slow hydrolysis rate.Verify esterase activity in your specific cell line.

References

  • Metabolic Flux Analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. Source: National Institutes of Health (NIH) / PubMed Context: Use of [13C3]Propionate to track propionyl-CoA metabolism and TCA anaplerosis in cardiomyocytes. URL:[Link]

  • Chemogenetic activation of mammalian brain neurons expressing insect Ionotropic Receptors by systemic ligand precursor administration. Source: Nature Communications / PMC Context: Demonstrates the use of methyl esters (e.g., 2-phenylpropionic acid methyl ester) to enhance blood-brain barrier permeability and intracellular delivery via esterase hydrolysis. URL:[Link]

  • Flux-P: Automating Metabolic Flux Analysis. Source: MDPI Context: Methodologies for calculating intracellular fluxes from stable isotope data, applicable to propionate-derived labeling patterns. URL:[Link]

  • Baeyer–Villiger Monooxygenases: Tunable Oxidative Biocatalysts. Source: ACS Catalysis Context: Discusses methyl propionate as a metabolic substrate and precursor in biocatalytic pathways. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Signal Intensity for Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Mass Spectrometry Support Center. As a Senior Application Scientist, I frequently encounter drug development professionals and researchers struggling with the quantification of short-chain volatile esters like Propionic Acid Methyl-d3 Ester (MW ~91 Da). The primary complaints are vanishingly low signal intensities, poor reproducibility, and the mysterious loss of the isotopic label during analysis.

This guide provides a self-validating framework to diagnose and resolve these issues, transitioning your workflow from failure-prone LC-ESI-MS to an optimized Headspace GC-CI-MS methodology.

Root Cause Analysis: Why Are You Losing Signal?

The low signal intensity of this compound stems from three physical and chemical properties:

  • Extreme Volatility: With a boiling point of ~80°C, this analyte is highly susceptible to evaporative loss. Standard sample preparation steps (e.g., nitrogen blow-down or vacuum centrifugation) will completely strip the analyte from your matrix before it ever reaches the instrument.

  • Poor Ionization Efficiency in ESI: As a neutral, short-chain aliphatic ester, it lacks readily ionizable functional groups (no basic nitrogen, no acidic proton).1[1].

  • Isotope Label Scrambling/Loss via Fragmentation: If analyzed via standard 70 eV Electron Ionization (EI) GC-MS, the molecule undergoes rapid α-cleavage. Because the deuterium label is located on the methoxy group (-OCD3), this cleavage ejects the label as a neutral radical, leaving a generic propionyl cation (m/z 57) that is indistinguishable from the unlabeled endogenous background.

Diagnostic Data & Parameter Optimization

To resolve these issues, we must shift both our extraction and ionization paradigms. Below is a summary of the quantitative parameters dictating method success.

Table 1: Comparison of Ionization Techniques for Volatile Esters

TechniqueIonization MechanismSuitability for Methyl-d3 PropionatePrimary Observed IonExpected S/N Ratio
LC-ESI-MS Solution-phase proton transferPoor (Lacks basic/acidic sites)None / High background< 3:1
LC-APCI-MS Gas-phase corona dischargeModerate (Requires volatile mobile phase)[M+H]+ (m/z 92)10:1 to 50:1
GC-EI-MS (70 eV) High-energy electron impactPoor (Excessive fragmentation)[C2H5CO]+ (m/z 57)Label lost
GC-CI-MS (NH3) Soft chemical ionizationOptimal (Preserves molecular ion)[M+NH4]+ (m/z 109)> 500:1

Table 2: Headspace SPME Fiber Selection for Short-Chain Esters

Fiber CoatingPolarityAffinity for Volatile EstersRecommendation
PDMS (100 µm)Non-polarLow for short-chainNot recommended
Polyacrylate (85 µm)PolarModerateAcceptable
CAR/PDMS (75 µm) Bipolar / MicroporousHigh (Excellent trapping of low MW) Gold Standard
DVB/CAR/PDMSMixedHigh (Broad range)Good alternative
Visualizing the Analytical Strategy

G A Sample Matrix (Chilled, Add NaCl) B Headspace SPME (CAR/PDMS Fiber) A->B Volatilization C Thermal Desorption (GC Inlet, 250°C) B->C Extraction D GC Separation (Wax/PEG Column) C->D Injection E Soft Ionization (CI with NH3/CH4) D->E Elution F MS Detection (Intact [M+H]+ or [M+NH4]+) E->F Ionization

Optimized Headspace SPME GC-CI-MS workflow for volatile ester analysis.

G M This compound (MW = 91 Da) EI Electron Ionization (70 eV) Hard Ionization M->EI CI Chemical Ionization (CH4/NH3) Soft Ionization M->CI Frag1 [C2H5CO]+ (m/z 57) Loss of -OCD3 label EI->Frag1 Extensive Fragmentation Frag2 [M]+. (m/z 91) Weak Signal EI->Frag2 Low Abundance Intact1 [M+H]+ (m/z 92) Strong Signal CI->Intact1 Proton Transfer Intact2 [M+NH4]+ (m/z 109) Strong Signal CI->Intact2 Adduct Formation

Comparison of EI vs. CI fragmentation pathways for this compound.

Validated Experimental Protocol: Headspace SPME GC-CI-MS

To guarantee scientific integrity and self-validation, follow this step-by-step methodology. This protocol bypasses the pitfalls of liquid extraction and ESI, ensuring maximum recovery and ionization.

Phase 1: Sample Preparation (Preventing Volatilization)

  • Matrix Modification: Transfer 5.0 mL of your liquid sample into a 10 mL headspace vial containing 1.5 g of pre-baked NaCl.

    • Causality: The "salting-out" effect decreases the solubility of the neutral ester in the aqueous phase, driving it into the headspace and boosting the partition coefficient.

  • Sealing: Immediately seal the vial with a PTFE/silicone septum cap. Keep samples chilled at 4°C until placed on the autosampler tray. Do not perform any solvent evaporation steps.

Phase 2: Headspace SPME Extraction 3. Equilibration: Agitate the vial at 40°C for 10 minutes to reach vapor-liquid equilibrium. 4. Extraction: Expose a 75 µm Carboxen/Polydimethylsiloxane (CAR/PDMS) SPME fiber to the headspace for 20 minutes at 40°C.

  • Causality: CAR/PDMS is highly microporous, making it the superior choice for2[2].

Phase 3: GC-MS Analysis (Maximizing Intact Molecular Ions) 5. Desorption: Insert the fiber into the GC inlet (splitless mode, 250°C) for 3 minutes. 6. Chromatography: Use a polar Wax/PEG column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm). Program the oven: 40°C (hold 2 min), ramp at 10°C/min to 150°C, then 25°C/min to 240°C. 7. Chemical Ionization (CI): Operate the mass spectrometer in Positive Chemical Ionization (PCI) mode using Ammonia (NH3) or Methane (CH4) as the reagent gas.

  • If using Methane: Monitor for the protonated molecule [M+H]+ at m/z 92.
  • If using Ammonia: Monitor for the ammonium adduct [M+NH4]+ at m/z 109.
  • Causality:3[3], providing massive signal enhancements with near-zero fragmentation.
Frequently Asked Questions (FAQs)

Q: I am forced to use LC-MS because we do not have a GC-MS. How can I get a signal? A: If LC-MS is mandatory, abandon ESI and switch to 4[4]. APCI relies on gas-phase corona discharge, which is far more effective for volatile, neutral esters. Alternatively, if your protocol allows, you can hydrolyze the ester back to propionic acid-d3 and perform chemical derivatization using 3-nitrophenylhydrazine (3-NPH). The 3-NPH derivative adds a highly ionizable moiety, making it5[5].

Q: My GC-MS signal for the d3-ester is identical to my unlabeled blank. What happened? A: You are likely using standard 70 eV Electron Ionization (EI). Under hard ionization, the ester undergoes α-cleavage, losing the methoxy group (-OCD3). The resulting fragment is [CH3CH2CO]+ at m/z 57. Since the deuterium label was on the lost methoxy group, the remaining fragment is identical to the unlabeled endogenous propionic acid fragment. You must switch to Chemical Ionization (CI) to preserve the intact molecular ion.

Q: Why does my signal drop by 90% when I include a concentration step in my sample prep? A: Propionic acid methyl ester boils at approximately 80°C. Any concentration step involving vacuum centrifugation (SpeedVac) or nitrogen blow-down will completely evaporate your analyte. You must use a closed-system extraction technique like Headspace SPME or direct aqueous injection to prevent evaporative loss.

References
  • Source: chromatographyonline.
  • Title: Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS)
  • Source: copernicus.
  • Source: nih.
  • Source: shimadzu.

Sources

Technical Support Center: Propionic Acid Methyl-d3 Ester Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Propionic Acid Methyl-d3 Ester. This guide is designed for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled (SIL) internal standard for quantitative analysis. Here, we will address common issues, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it an ideal internal standard?

This compound (molecular formula C₄H₅D₃O₂) is the deuterated form of methyl propionate, where the three hydrogen atoms on the methyl ester group have been replaced by deuterium.[1][2] It is considered the "gold standard" for an internal standard in mass spectrometry-based quantification of methyl propionate or related small molecules for several key reasons:

  • Physicochemical Similarity: It is chemically identical to the analyte (the non-deuterated form) in almost every way. This means it behaves nearly identically during sample extraction, cleanup, chromatography, and ionization.[3]

  • Co-elution: It typically co-elutes with the target analyte, which is crucial for compensating for matrix effects. Matrix effects, such as ion suppression or enhancement, occur when other components in the sample interfere with the ionization of the analyte.[4][5] Since the SIL-IS is affected in the same way at the same time, the ratio of the analyte-to-IS signal remains constant, ensuring accurate quantification.[6]

  • Mass Differentiation: The mass difference of 3 Daltons (due to the three deuterium atoms) allows it to be easily distinguished from the analyte by a mass spectrometer, without causing significant isotopic overlap or crosstalk in most cases.[3]

Q2: How should I properly store and handle this compound?

Proper storage is critical to maintaining the integrity and concentration of your internal standard.

  • Storage Conditions: For long-term storage, it is best to store the neat compound or concentrated stock solutions at -20°C or below, protected from light. For shorter periods, refrigeration (2-8°C) is acceptable.[7]

  • Solvent Choice: Use high-purity, anhydrous solvents (e.g., acetonitrile, methanol) to prepare stock solutions. The presence of water can, over extended periods or under harsh pH conditions, lead to the hydrolysis of the ester bond, forming propionic acid-d3 and methanol.[7]

  • Handling: Equilibrate the vial to room temperature before opening to prevent condensation of atmospheric moisture into the container. Use clean, dedicated labware to prepare solutions to avoid cross-contamination.

Q3: Is the deuterium label on this compound stable?

Yes, the deuterium label is highly stable under typical analytical conditions. The three deuterium atoms are located on the methyl ester group (–O–CD₃). These are bonded to a carbon atom and are not readily exchangeable.

Isotopic exchange, or the loss of deuterium for hydrogen, is a significant concern for deuterated standards where the labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, especially under acidic or basic conditions.[8][9] The C-D bonds in the methyl ester group of this compound are covalent and non-acidic, making them robust and not susceptible to back-exchange with protons from the solvent or sample matrix.[9]

Q4: What is the typical isotopic purity of this standard and how does it affect my results?

Commercial this compound is typically supplied with high isotopic purity (e.g., 98%).[10][11] However, it's important to understand that it will inevitably contain trace amounts of the unlabeled (d0) analyte and other isotopic variants (d1, d2). This has a direct impact on the lower limit of quantification (LLOQ). If the contribution of the d0 impurity in your IS solution is significant relative to the lowest concentration of your analyte, it can artificially inflate the analyte signal and lead to a non-linear or biased calibration curve.[8] It is crucial to assess this by injecting a solution containing only the internal standard.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and detailing corrective actions.

Issue 1: Inconsistent or Poor Internal Standard (IS) Response

Q: My IS peak area is highly variable or unexpectedly low across my analytical run. What are the potential causes?

A: This is a common and critical issue that can undermine the validity of your entire analysis. The root cause can be traced to sample preparation, the analytical instrument, or the IS itself.

Probable Causes & Solutions:

  • Inaccurate Spiking: The most frequent cause is inconsistent addition of the IS to your samples, calibrators, and QCs.

    • Scientific Rationale: The fundamental principle of using an IS is that a precise, known amount is added to every sample. Any variability in this step directly translates to variability in the final calculated concentration.

    • Solution: Use a calibrated, high-precision pipette. Ensure the IS is fully dissolved and the stock solution is vortexed before each use. For automated workflows, verify the autosampler's precision.

  • Matrix Effects: While the IS is designed to compensate for matrix effects, severe ion suppression can reduce the signal of both the analyte and the IS to a level where it becomes unreliable or indistinguishable from noise.[4][5]

    • Scientific Rationale: Complex matrices can contain high concentrations of salts, lipids, or other endogenous compounds that compete for ionization in the MS source, reducing the efficiency for your compound of interest.

    • Solution: Improve your sample cleanup procedure (e.g., using solid-phase extraction or liquid-liquid extraction). You can also try diluting the sample, though this may impact your LLOQ.[12]

  • Instrumental Variability: Issues with the LC, autosampler, or mass spectrometer can lead to inconsistent signal.

    • Scientific Rationale: Problems like an improperly sealed injection valve, a partially clogged column, or a dirty ion source can cause fluctuating injection volumes or ionization efficiency.[13][14]

    • Solution: Run a system suitability test by injecting the IS in a neat solvent multiple times to check for reproducibility. If variability is high, troubleshoot the instrument by checking for leaks, cleaning the ion source, and ensuring stable spray.[15]

dot

Caption: Troubleshooting workflow for inconsistent internal standard response.

Issue 2: Chromatographic Separation Between Analyte and IS

Q: My this compound (IS) elutes slightly earlier than my non-deuterated analyte in my reversed-phase LC method. Why does this happen and is it a problem?

A: This phenomenon is known as the "deuterium isotope effect" and is commonly observed with deuterated internal standards.[8]

  • Scientific Rationale: Deuterium is heavier than hydrogen. The C-D bond has a slightly lower vibrational frequency and energy than a C-H bond, making it stronger and less polarizable. In reversed-phase chromatography, which separates compounds based on hydrophobicity, this subtle difference can make the deuterated compound slightly less retentive, causing it to elute a fraction of a second earlier than the analyte.[8]

  • Is it a problem? It can be. The primary purpose of a SIL-IS is to co-elute with the analyte to experience the exact same matrix effects.[6] If the IS and analyte are separated chromatographically, they may be affected differently by interfering compounds eluting at their specific retention times. This can negate the benefit of the IS and lead to inaccurate and imprecise results.[8]

Solutions:

  • Adjust Chromatography: Modify your LC gradient to ensure co-elution. A shallower gradient or a lower percentage of organic solvent at the elution point can often merge the two peaks.

  • Evaluate Impact: If a small separation is unavoidable, you must validate that it does not impact quantification. This can be done by performing a post-extraction addition experiment in various lots of blank matrix to see if the analyte/IS area ratio remains constant.[5]

Issue 3: Non-Linear Calibration Curve

Q: My calibration curve is non-linear, particularly at the lower and upper ends. How can the IS be contributing to this?

A: A non-linear response is a frequent challenge. While several factors can cause this, the IS can be a direct contributor, especially at the extremes of the curve.[8]

Probable Causes & Solutions:

  • Isotopic Contribution (Crosstalk): This is a major cause of non-linearity at the LLOQ.

    • Scientific Rationale: Your IS (d3) contains a tiny amount of the unlabeled analyte (d0). At very low analyte concentrations, this d0 impurity in the IS becomes a significant fraction of the total d0 signal being measured, artificially inflating it and causing the curve to bend upwards from the origin.[8]

    • Solution: First, confirm the presence of the d0 analyte by injecting a high concentration of the IS alone. If significant, you may need to source a higher purity standard or, if the relationship is predictable, use a quadratic regression model for your calibration curve. However, linear regression is always preferred where possible.

  • Detector Saturation: This affects the upper limit of quantification (ULOQ).

    • Scientific Rationale: At very high analyte concentrations, the sheer number of ions entering the mass spectrometer can overwhelm the detector. The detector's response is no longer proportional to the ion count, causing the curve to flatten at the top. The IS signal may also be suppressed at these high concentrations due to competition in the ion source.[8]

    • Solution: Reduce the concentration of your highest calibration standard or dilute your high-concentration samples to bring them within the linear range of the detector.

Problem Area Common Cause Related to IS Recommended Action
Low End (LLOQ) Isotopic contribution from d0 impurity in the IS.Verify IS purity. Consider using a weighted (1/x or 1/x²) linear regression.
High End (ULOQ) Detector saturation and/or ion suppression of the IS.Extend the linear range by lowering the concentration of the top calibrator.
Detailed Experimental Protocol
Protocol 1: Preparation and Verification of Internal Standard Stock and Working Solutions

This protocol describes a self-validating method for preparing accurate and reliable IS solutions.

Materials:

  • This compound (neat or solid)

  • Anhydrous, HPLC-grade acetonitrile or methanol

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Calibrated micropipettes

Procedure:

  • Primary Stock Solution (e.g., 1 mg/mL): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Accurately weigh approximately 10 mg of the standard into a clean weighing vessel. c. Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask. d. Add a small amount of solvent to dissolve the standard completely. e. Once dissolved, fill the flask to the mark with the solvent. f. Cap and invert the flask at least 15 times to ensure homogeneity. g. Label this as "Primary Stock" with the calculated concentration, date, and your initials. Store at ≤ -20°C.

  • Working Stock Solution (e.g., 10 µg/mL): a. Allow the Primary Stock to thaw and equilibrate to room temperature. Vortex gently. b. Using a calibrated pipette, transfer 100 µL of the Primary Stock into a 10 mL volumetric flask. c. Dilute to the mark with the solvent. d. Cap, invert to mix, and label appropriately. This is your "Working Stock."

  • Spiking Solution (e.g., 100 ng/mL): a. Prepare this solution fresh daily or as needed. b. Transfer 100 µL of the Working Stock into a 10 mL volumetric flask. c. Dilute to the mark with a solvent that is compatible with your sample matrix (e.g., 50:50 methanol:water). d. This "Spiking Solution" is what you will add to your samples.

  • Mandatory Quality Control (QC) Check: a. Prepare a "blank" sample (matrix without analyte) and spike it with your Spiking Solution. b. Prepare a "neat" sample by spiking the same amount of Spiking Solution into your initial mobile phase. c. Analyze both samples. The peak area of the IS should be roughly comparable. A significant drop (>50%) in the matrix sample indicates strong ion suppression. d. Analyze a sample of the Spiking Solution alone to check for the presence of any d0 (unlabeled) analyte contamination.

dot

Caption: Chemical structure of this compound.

References
  • BenchChem. (2025).
  • Sigma-Aldrich. (n.d.). ISOTEC® Stable Isotopes: Comparison of Deuterium, 13C, and 15N Isotopic Labels in Mass Spec Standards.
  • Ikechukwu, U. P. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Research and Engineering.
  • Labroots. (n.d.).
  • Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry.
  • Clutter, M. R., et al. (2022). Comprehensive Internal Standards for Hydrogen–Deuterium Exchange Mass Spectrometry. Analytical Chemistry.
  • Technology Networks. (2026). Common Mass Spectrometry Errors and Troubleshooting Tips.
  • Becker, G. (n.d.).
  • Xie, C., et al. (2024).
  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues.
  • BenchChem. (2025). Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Mecoprop.
  • Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Propionic acid (methyl-D₃, 98%).
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Li, W., et al. (2012). Liquid chromatography-mass spectrometry/mass spectrometry method development for drug metabolism studies: Examining lipid matrix ionization effects in plasma.
  • Cambridge Isotope Laboratories, Inc. (n.d.). Propionic acid (methyl-D₃, 98%).
  • LGC Standards. (n.d.). This compound.
  • BenchChem. (n.d.). Stability of Methylboronic acid pinacol ester-d3 under different reaction conditions.

Sources

Technical Support Center: Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk Subject: Purity Analysis, Handling, and Troubleshooting for Methyl Propionate-d3 (


)
Introduction: The "Volatile" Variable

Welcome. If you are reading this, you are likely working with Propionic Acid Methyl-d3 Ester (Methyl Propionate-d3) as an internal standard for metabolic flux analysis or as a mechanistic probe in ester hydrolysis studies.

This molecule presents a dual challenge:

  • Volatility: With a boiling point of ~80°C, it behaves more like a solvent than a solute.

  • Labile Labeling: The deuterium label resides on the methoxy group. This makes it susceptible to transesterification (label loss) if handled in protic solvents like methanol.

This guide moves beyond basic "storage instructions" to address the specific failure modes researchers encounter when quantifying this isotopologue.

Phase 1: Receipt & Handling (The "Empty Vial" Syndrome)

Issue: "I received the standard, but the recovery is low/variable," or "The concentration changes every time I open the vial."

Root Cause: Methyl propionate has a high vapor pressure. Every time a vial is uncapped at room temperature, a fraction of the analyte partitions into the headspace and escapes. Furthermore, condensation of water from humid air can initiate hydrolysis.

Protocol: The "Cold-Trap" Opening Procedure

Do not treat this like a standard solid or high-boiling liquid.

  • Equilibration: Upon removal from the freezer (-20°C), allow the vial to reach 4°C (refrigerator) or room temperature inside a desiccator .

    • Why? Opening a cold vial in humid air causes immediate water condensation, leading to hydrolysis of the ester.

  • Syringe Transfer: NEVER remove the cap/septum.

    • Use a gas-tight syringe (e.g., Hamilton) to withdraw the aliquot through the septum.

    • Replace the withdrawn volume with dry Nitrogen or Argon gas to prevent a vacuum that encourages further volatilization.

  • Solvent Choice:

    • FORBIDDEN: Methanol (

      
      ) or Ethanol (
      
      
      
      ).
    • RECOMMENDED: Dichloromethane (DCM) or Diethyl Ether (anhydrous).

Visual Workflow: Handling Volatile Isotopologues

HandlingProtocol Freezer Freezer (-20°C) Storage Desiccator Desiccator (Equilibrate to RT) Freezer->Desiccator Prevent Condensation Septum Septum Puncture (Do NOT Uncap) Desiccator->Septum Dry Vial Surface Syringe Gas-Tight Syringe (Withdraw Aliquot) Septum->Syringe Minimize Headspace Loss InertGas Inject Inert Gas (Replace Volume) Syringe->InertGas Maintain Pressure Solvent Dilution Solvent (DCM or Ether ONLY) Syringe->Solvent Immediate Dilution

Figure 1: Critical handling workflow to prevent volatilization and hydrolysis during aliquot withdrawal.

Phase 2: Chemical Purity Verification (GC-MS)

Issue: "I see a large solvent tail masking my peak," or "I see ghost peaks."

Root Cause: The boiling point of Methyl Propionate-d3 (~80°C) is dangerously close to common solvents like Ethyl Acetate (77°C) or Ethanol (78°C). If your GC oven starts at 60°C or higher, the analyte co-elutes with the solvent.

Troubleshooting Table: GC Method Parameters
ParameterRecommendationScientific Rationale
Inlet Mode Split (10:1 to 50:1) Splitless mode often saturates the detector with solvent, obscuring the early-eluting ester.
Inlet Temp 200°C - 220°CHigh enough to volatilize, low enough to prevent thermal degradation.
Column DB-Wax (PEG) or DB-624 Non-polar columns (DB-5) may not sufficiently retain the small polar ester from the solvent.
Oven Program Start @ 35°C (Hold 5 min) CRITICAL: You must start below the boiling point to focus the peak. Ramp 5°C/min to 100°C.
Solvent Delay 0 - 2.5 minKeep short. The analyte elutes very early.
Phase 3: Isotopic Enrichment Analysis (The "Lost Label")

Issue: "The CoA says 99 atom% D, but my MS data shows 50% M+0 (unlabeled)."

Root Cause: This is almost always Transesterification . If you dissolved the Methyl Propionate-d3 in Methanol (


), the non-deuterated methoxy group from the solvent swaps with the deuterated methoxy group of your standard.

Reaction Mechanism:



Diagnostic Logic Tree

PurityLogic Start Low Isotopic Enrichment (High M+0 Signal) CheckSolvent Check Dilution Solvent Start->CheckSolvent IsMethanol Is Solvent Methanol or Ethanol? CheckSolvent->IsMethanol YesMethanol Transesterification Occurred Label Lost to Solvent IsMethanol->YesMethanol Yes NoMethanol Check Water Content IsMethanol->NoMethanol No IsWet Is Solvent Wet? NoMethanol->IsWet YesWet Hydrolysis Occurred (Look for Propionic Acid) IsWet->YesWet Yes NoWet Check MS Fragmentation IsWet->NoWet No Fragment Verify Ion Choice (Molecular Ion vs Fragment) NoWet->Fragment

Figure 2: Troubleshooting logic for low isotopic enrichment calculations.

Correct Calculation of Enrichment

Do not rely solely on the molecular ion if fragmentation is high.

  • Target Ion: m/z 91 (

    
     for Methyl Propionate-d3) vs m/z 88 (
    
    
    
    for unlabeled).
  • Confirmation Ion: m/z 59 (

    
    ) vs m/z 59 (
    
    
    
    is also 59! Wait...).
    • Correction: The methoxy fragment is

      
       (mass 31) vs 
      
      
      
      (mass 34).
    • Propionyl fragment:

      
       is m/z 57. This fragment contains NO label .
      
    • Warning: If you monitor m/z 57, you cannot distinguish d0 from d3. You must monitor the molecular ion (91) or the methoxy-containing fragments.

FAQ: Frequently Asked Questions

Q1: Can I use NMR to verify the "d3" purity? A: Yes, and it is often superior to MS for this specific issue.

  • 1H-NMR: In a pure d3 sample, you should see the ethyl group (quartet ~2.3 ppm, triplet ~1.1 ppm) but NO singlet at ~3.6 ppm (which corresponds to the

    
    ).
    
  • If you see a singlet at 3.6 ppm, you have unlabeled Methyl Propionate (d0).

Q2: My standard arrived with a "warm" ice pack. Is it degraded? A: Likely not degraded, but potentially volatilized.

  • Check the volume.[1] If the vial is sealed and the volume is correct, the chemical stability is likely fine (esters are thermally stable up to >100°C in the absence of water).

  • However, if the septum was previously punctured, significant loss may have occurred.

Q3: Why is there a peak for Propionic Acid in my chromatogram? A: This indicates hydrolysis.

  • 
    .
    
  • This happens if the solvent used for dilution contained trace water, or if the standard was stored in a vial with a compromised septum.

References
  • NIST Chemistry WebBook. Methyl propionate (Gas Phase Thermochemistry & Mass Spectrometry). National Institute of Standards and Technology. [Link]

  • Restek Corporation. Best Practices for Handling and Using Volatile Analytical Standards. (2023).[1] [Link]

  • PubChem. Methyl Propionate Compound Summary (Physical Properties). National Library of Medicine.[2] [Link]

Sources

Technical Support Center: Optimizing GC-MS Injection Volume for Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals working with Propionic Acid Methyl-d3 Ester (CAS: 38758-64-4), a highly volatile, stable isotope-labeled internal standard frequently utilized in metabolic tracing and quantitative mass spectrometry[1].

Because methyl propionate derivatives are highly volatile, optimizing their introduction into a Gas Chromatography-Mass Spectrometry (GC-MS) system requires strict control over thermodynamics. Improper injection volumes frequently lead to a catastrophic system failure known as backflash , which compromises quantitative reproducibility, creates ghost peaks, and destroys the integrity of your calibration curves[2][3].

The Mechanistic Causality of Solvent Expansion

When a liquid sample containing your deuterated ester is introduced into a heated GC inlet, it undergoes rapid, explosive vaporization[3]. The final volume of this vapor cloud is governed by the Ideal Gas Law (


)[2].

If the resulting gas volume exceeds the internal capacity of the glass injection liner, the vapor has nowhere to go but backward. It spills over the top of the liner and condenses in the unheated septum purge lines and carrier gas supply lines[3]. Because these lines are cold, the this compound deposits within the pipework, only to be drawn back into the column during subsequent injections, creating severe carryover[3].

G N1 Liquid Injection (this compound) N2 Explosive Vaporization (Heated GC Inlet) N1->N2 N3 Vapor Cloud Expansion (Governed by Ideal Gas Law) N2->N3 N4 Vapor > Liner Volume N3->N4 N5 Vapor < Liner Volume N3->N5 N6 BACKFLASH (Analyte condenses in purge lines) N4->N6 N7 OPTIMAL TRANSFER (Quantitative reproducibility) N5->N7

GC-MS solvent expansion dynamics and the mechanistic causality of injection port backflash.

Quantitative Data: Solvent Expansion Profiles

The solvent you choose to dilute your this compound directly dictates the maximum allowable injection volume. Solvents with lower molecular weights and higher densities produce significantly more moles of gas per microliter of liquid[2].

Table 1: Comparative Solvent Expansion Volumes (1 µL Injection) Calculated at standard GC-MS conditions: 250°C Inlet Temperature and 10 psi Head Pressure.

Diluent SolventExpansion Volume (µL)Backflash Risk (in standard 4mm ID Liner)
Hexane ~140 µLLow
Ethyl Acetate ~185 µLLow
Dichloromethane ~285 µLModerate
Acetonitrile (ACN) 486 µLHigh[4]
Methanol ~650 µLVery High
Water ~1,250 µLGuaranteed Failure

Note: A standard 4 mm ID liner has a total volume of ~900 µL, but the physical presence of carrier gas diminishes the effective available volume by approximately half (~450 µL)[4][5].

Troubleshooting & FAQs

Q1: Why am I observing severe carryover of this compound in my blank injections after running a 2 µL sample? A: You are experiencing backflash. If you injected 2 µL of a high-expansion solvent like acetonitrile, the vapor cloud expanded to nearly 1,000 µL, vastly exceeding the effective volume of your liner[4]. The ester condensed in the pneumatic pipework. When you injected your blank, the pressure wave drew those deposited molecules back into the column, creating a "mini version" of your previous chromatogram[3]. You must reduce your injection volume to 1 µL or change your solvent to hexane.

Q2: I need to inject a larger volume (2-3 µL) to meet my Limit of Detection (LOD) for this isotope. How can I achieve this without causing backflash? A: You must implement a Pressure-Pulsed Injection (also known as pulsed splitless). By temporarily increasing the column head pressure (e.g., from 10 psi to 30 psi) at the exact moment of injection, you physically compress the expanding vapor cloud[3]. Hold this elevated pressure for 0.5 to 1.0 minutes to ensure the compressed gas transfers safely onto the column before dropping the pressure back to normal operating levels[4][5].

Q3: Does lowering the inlet temperature help increase my maximum injection volume? A: Yes, but with a caveat. According to the Ideal Gas Law, lowering the temperature (


) reduces the final vapor volume (

)[2][5]. However, this compound must be vaporized efficiently. If you drop the inlet temperature too low (e.g., below 150°C), you risk incomplete volatilization, leading to peak broadening and severe loss of sensitivity. It is generally safer to manipulate pressure rather than temperature.
Self-Validating Experimental Protocol: Optimizing Injection Volume

To ensure scientific integrity, do not guess your injection parameters. Follow this self-validating methodology to establish the optimal injection volume for your isotope dilution assay.

Step 1: Calculate the Theoretical Vapor Cloud

  • Open a validated GC Solvent Expansion Calculator (e.g., Agilent or Restek software tools)[2][6].

  • Input your specific method parameters: Solvent type, Inlet Temperature (e.g., 250°C), and Column Head Pressure (e.g., 10 psi)[5].

  • Input your desired injection volume (start with 1.0 µL).

  • Decision Gate: If the calculated vapor volume exceeds 75% of your liner's effective volume, proceed to Step 3. If it is below 75%, proceed to Step 4.

Step 2: Select the Appropriate Hardware

  • Install a low-pressure drop, single-taper glass liner with glass wool. The taper prevents the sample from contacting the gold seal, while the wool provides thermal mass for rapid vaporization.

  • Ensure the liner has an internal diameter of at least 4.0 mm (yielding ~850-900 µL total volume)[5].

Step 3: Program the Pressure Pulse (If Volume > 75% Capacity)

  • In your GC method software, navigate to the Inlet parameters.

  • Enable "Pulsed Splitless" mode.

  • Set the injection pulse pressure to 25.0 psi (or a value that reduces the calculated vapor cloud to <50% of the liner volume)[4].

  • Set the pulse time to 0.75 minutes.

Step 4: Execute the Carryover Validation Sequence To prove your method is free of backflash, run the following sequence:

  • Injection 1: Highest calibration standard of this compound.

  • Injection 2: Pure solvent blank (0 ng/mL).

  • Injection 3: Pure solvent blank (0 ng/mL).

  • Validation: Analyze the chromatograms for Injection 2 and 3. If the this compound peak is completely absent, your injection volume and pressure dynamics are optimized. If a ghost peak appears, you must reduce the injection volume by 0.5 µL and repeat the sequence[3].

References

1.[2] "Backflash and its Impact on GC Analyses - Agilent", agilent.com, 2.[1] "CAS 38758-64-4 this compound - Isotope Science", alfa-chemistry.com, 3.[3] "The LCGC Blog: Solvent Choice for GC Injection – a Critical Method Variable!", chromatographyonline.com, 4.[4] "Lower signal with ACN compared to EtAc as inj. solvent GCMS?", chromforum.org, 5.[5] "Agilent GC Operation Tip | What is backflash and how to avoid it with a calculator ? Part 2", youtube.com, 6.[6] "Solvent Expansion Calculator - Restek", restek.com,

Sources

Technical Support Center: Stabilizing Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Degradation in Solution Compound: Propionic Acid Methyl-d3 Ester (Methyl-d3 Propionate) CAS: 38758-64-4 (Labeled) / 554-12-1 (Unlabeled) Audience: Analytical Chemists, DMPK Researchers, Metabolic Flux Scientists[1]

Core Technical Directive

From the Desk of the Senior Application Scientist:

This compound is not merely a reagent; in metabolic flux analysis and mechanistic studies, it is a high-value isotopic tracer.[1] Its stability is binary: it is either intact, preserving your data integrity, or it is degraded, rendering your quantitation void.[1]

The degradation of this compound is rarely due to spontaneous decomposition.[1] It is almost exclusively driven by environmental entropy : moisture (hydrolysis), inappropriate solvent choice (transesterification), and thermal negligence (volatility).[1]

This guide does not just list rules. It establishes a Chain of Custody for Chemical Integrity , ensuring that the molecule you inject into your chromatograph is the same one you weighed out.

Critical Degradation Mechanisms[1]

To prevent degradation, you must understand the enemy. The d3-label on the methoxy group (


) is chemically stable against isotopic exchange under neutral conditions, but the ester linkage itself is the "Achilles' heel."[1]
Mechanism A: Hydrolysis (The Moisture Attack)

Water, catalyzed by trace acids or bases, attacks the carbonyl carbon.

  • Result: Cleavage of the ester bond.[1]

  • Artifacts: Free Propionic Acid and Methanol-d3 (volatile).[1]

  • Impact: Loss of concentration and introduction of acidic impurities.[1]

Mechanism B: Transesterification (The "Silent Killer")

This is the most common user error.[1] Dissolving a deuterated ester in a non-deuterated alcohol (e.g., Methanol-h4) leads to a rapid "label swapping" reaction.[1]

  • Reaction:

    
    
    
  • Result: Your compound chemically looks identical (same retention time in GC), but the mass shift (+3 Da) disappears.

  • Impact: Complete falsification of MS data.[1]

Mechanism C: Volatility (Physical Loss)

Methyl propionate has a boiling point of ~80°C and a high vapor pressure.[1]

  • Result: Evaporation of the compound from the solution, changing the concentration.[1]

  • Impact: Quantitative errors in standard curves.[1]

Visualizing the Threat Landscape

The following diagram maps the kinetic pathways that destroy your sample.

DegradationPathways Target This compound (Target Analyte) HydrolysisProduct Propionic Acid + Methanol-d3 Target->HydrolysisProduct Hydrolysis (Acid/Base Cat.) TransProduct Methyl Propionate (Unlabeled) (Mass Shift Lost) Target->TransProduct Transesterification (Fast in MeOH) Evaporation Loss to Atmosphere (Concentration Error) Target->Evaporation Volatility (>20°C / Open Cap) Water H2O (Moisture) Water->Target Methanol CH3OH (Protic Solvent) Methanol->Target

Figure 1: Critical degradation pathways.[1] Red arrows indicate chemical transformation; yellow indicates physical loss.[1]

Storage & Handling Protocols (Q&A Format)

Q1: What is the absolute best solvent for preparing stock solutions?

Recommendation: Anhydrous Dichloromethane (DCM) or Ethyl Acetate .[1]

  • Why?

    • DCM: Aprotic, non-nucleophilic, and highly volatile (easy to remove if needed).[1] It dissolves the ester well without participating in reactions.[1]

    • Ethyl Acetate: Good alternative if halogenated solvents must be avoided, though it can obscure GC peaks if not separated.[1]

  • Avoid: Alcohols (Methanol, Ethanol) and water-containing solvents (Wet DMSO).[1]

  • The DMSO Trap: While DMSO is aprotic, it is hygroscopic.[1] "Wet" DMSO will promote hydrolysis over time [1].[1] If DMSO is required for biological assays, use anhydrous DMSO packaged under argon and use immediately.[1]

Q2: I see a "loss of label" in my MS data. Did the deuterium exchange?

Diagnosis: Unlikely.[1] The C-D bonds on the methoxy group are stable. Root Cause: You likely experienced transesterification .[1]

  • Check: Did you use Methanol or Ethanol in your extraction or dilution step?

  • Solution: Switch to Acetonitrile (ACN) or use Deuterated Methanol (CD3OD) if an alcohol is strictly required (though CD3OD is expensive and unnecessary if ACN works).[1]

Q3: How do I store the neat liquid vs. the solution?

Protocol:

StateContainerTemperatureAtmosphereShelf Life
Neat (Pure) Amber Glass Vial (Teflon-lined cap)4°C (Fridge)Argon/N2 Headspace1-2 Years
Solution (DCM) Amber Glass Vial (Crimp seal preferred)-20°C (Freezer)Argon/N2 Headspace3-6 Months
Solution (DMSO) Amber Glass Vial-20°C (Freezer)Argon (Critical)< 1 Month
  • Note: Do not store in plastic (Eppendorf) tubes. Esters can leach plasticizers (phthalates) which interfere with MS analysis, and the plastic is permeable to vapors [2].

Q4: My calibration curve slope is changing daily. Why?

Diagnosis: Volatility. [1]

  • Methyl propionate is volatile.[1] Every time you open the vial at room temperature, you lose a fraction of the solvent and the analyte, but at different rates depending on their vapor pressures.

  • Fix: Use single-use aliquots . Prepare your stock, divide it into 10 small vials, seal them all, and freeze. Thaw one vial per experiment and discard the remainder. Never re-freeze a thawed aliquot of a volatile ester.[1]

Step-by-Step Workflows

Protocol A: Preparation of a Self-Validating Stock Solution

Goal: Create a stable 10 mM stock that verifies its own integrity.[1]

  • Equilibrate: Allow the neat standard vial to reach room temperature before opening. (Opening a cold vial condenses atmospheric moisture inside -> Hydrolysis risk).[1]

  • Weighing: Weigh the standard into a glass volumetric flask. Do not use plastic weigh boats; weigh directly into the flask or use a glass weigh funnel.

  • Dissolution: Dilute with Anhydrous Dichloromethane (DCM) .

  • Validation (The "Self-Check"):

    • Take a 50 µL aliquot immediately.[1]

    • Dilute in CDCl3.[1]

    • Run a t=0 1H-NMR .

    • Acceptance Criteria:

      • Quartet at ~2.3 ppm (CH2).[1]

      • Triplet at ~1.1 ppm (CH3).[1]

      • CRITICAL: Absence of a singlet at ~3.67 ppm.[1] (A singlet here indicates non-deuterated methyl ester, implying contamination or wrong starting material).

      • Absence of a broad singlet at ~11 ppm (Propionic acid - hydrolysis product).[1]

Protocol B: Emergency Cleanup (If Hydrolysis is Suspected)

If you suspect free acid contamination in a precious sample:

  • Dissolve sample in organic solvent (EtOAc/Hexane).[1]

  • Wash rapidly with cold 5% Sodium Bicarbonate (NaHCO3) solution.[1]

    • Mechanism:[1][2][3] The base converts free Propionic Acid to Sodium Propionate (water soluble).[1] The ester remains in the organic layer.[1]

  • Dry organic layer over Anhydrous Na2SO4.[1]

  • Evaporate solvent carefully (monitor temp < 30°C to avoid losing the ester).[1]

Summary of Stability Data

ParameterConditionStability RatingRisk Factor
Solvent Methanol (CH3OH)CRITICAL FAIL Transesterification (Label Loss)
Solvent Water (pH 7)PoorSlow Hydrolysis
Solvent Water (pH <3 or >9)CRITICAL FAIL Rapid Hydrolysis
Solvent DichloromethaneExcellent None (if anhydrous)
Container Polypropylene (Plastic)PoorLeaching / Adsorption
Container Borosilicate GlassExcellent Inert

References

  • Ellson, R., et al. "Stability of screening compounds in wet DMSO."[1] Journal of Biomolecular Screening, 2008.[1]

  • BenchChem Technical Support. "Preventing isotopic exchange of deuterium in Oleic Acid-d17." BenchChem Troubleshooting Guides, 2025.[1][4] (Cited for general principles of deuterated ester handling in plastics).[1]

  • National Institute of Standards and Technology (NIST). "Methyl propionate Gas Phase Ion Energetics Data."[1] NIST Chemistry WebBook, SRD 69.

  • Cambridge Isotope Laboratories. "Propionic acid (methyl-D3, 98%) Product Page & Stability Data." (General handling for deuterated propionates).[1]

  • Vedantu Academic Resources. "Hydrolysis of methyl propanoate mechanism."

Sources

Matrix effects on Propionic Acid Methyl-d3 Ester quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Short-Chain Fatty Acid (SCFA) Quantification. This guide is specifically engineered for researchers and drug development professionals troubleshooting matrix effects during the mass spectrometric analysis of Propionic Acid and its isotopically labeled internal standards (e.g., Propionic Acid Methyl-d3 Ester or Propionic-d5-acid).

Below, you will find causality-driven explanations, self-validating experimental protocols, and data-backed troubleshooting steps to ensure absolute quantitative accuracy in your bioanalytical workflows.

Section 1: Understanding the Mechanism of Matrix Effects

Q1: Why does this compound experience matrix effects, and how does it impact SCFA quantification?

The Causality: Matrix effects (ME) arise when co-eluting endogenous components (such as lipids, salts, or proteins in feces and plasma) interfere with the ionization of your target analyte. In Electrospray Ionization (ESI) used in LC-MS/MS, this manifests as charge competition at the droplet surface. Because this compound lacks strongly ionizable functional groups, highly surface-active matrix components easily outcompete it for available protons, leading to severe ion suppression [1]. In Gas Chromatography-Mass Spectrometry (GC-MS), matrix effects often present as active site shielding , where matrix components coat the GC inlet or column, altering the transfer efficiency of the esterified analyte[2].

While Stable Isotope-Labeled Internal Standards (SIL-IS) mathematically correct for matrix effects because the analyte and the IS are suppressed equally, severe ion suppression can drive the absolute signal of the this compound below the Limit of Detection (LOD)[3][4]. This results in poor signal-to-noise (S/N) ratios, integration errors, and high coefficient of variation (%CV) across your calibration curve.

Matrix_Effect_Causality A Biological Matrix (Feces, Plasma) B Co-eluting Lipids & Salts A->B C ESI Droplet Surface Charge Competition B->C D Ion Suppression of Propionic Acid Methyl-d3 C->D E Mitigation: Sample Prep (LLE / SPE) D->E F Mitigation: Chromatography (Gradient Optimization) D->F

Causality of ion suppression in ESI-MS and targeted mitigation strategies.

Section 2: Self-Validating Protocols & Data Interpretation

Q2: How do I properly calculate and isolate the matrix effect from extraction losses?

To build a trustworthy assay, you must separate the efficiency of your extraction (Recovery) from the ionization interference (Matrix Effect). We recommend a self-validating three-set experimental design[5].

Step-by-Step Methodology: The Set A/B/C Validation Protocol

  • Prepare Set A (Neat Standard): Spike this compound into a pure reconstitution solvent (e.g., initial mobile phase or MTBE) at Low, Medium, and High Quality Control (QC) concentrations.

  • Prepare Set B (Post-Extraction Spike): Extract a blank biological matrix (or stripped surrogate matrix). After extraction, spike the resulting supernatant with the IS at the same QC concentrations.

  • Prepare Set C (Pre-Extraction Spike): Spike the IS into the raw biological matrix before performing the extraction protocol.

  • Acquire Data: Run all sets via LC-MS/MS or GC-MS and integrate the peak areas.

  • Calculate Metrics:

    • Matrix Effect (%) = (Peak Area Set B / Peak Area Set A) × 100

    • Extraction Recovery (%) = (Peak Area Set C / Peak Area Set B) × 100

Interpretation: A Matrix Effect of 100% indicates no interference. Values <100% indicate ion suppression, while >100% indicate ion enhancement. Regulatory bioanalysis guidelines typically require the ME to be consistent (CV < 15%) across different lots of matrix.

ME_Validation SetA Set A: Neat Standard (Pure Solvent) ME Matrix Effect (%) (Set B / Set A) x 100 SetA->ME SetB Set B: Post-Extraction Spiked Matrix SetB->ME Rec Recovery (%) (Set C / Set B) x 100 SetB->Rec SetC Set C: Pre-Extraction Spiked Matrix SetC->Rec

Self-validating experimental design for calculating Matrix Effect and Extraction Recovery.

Quantitative Data Summary: Expected ME and Recovery Ranges Based on validated literature for SCFA quantification, your assay should target the following performance metrics[2][5][6]:

Matrix TypeTarget AnalyteInternal StandardAverage Recovery (%)Matrix Effect (%)Analytical Platform
Plasma/SerumPropionic AcidPropionic-d3/d594.89 – 109.3297.18 – 108.37GC-MS
FecesPropionic AcidPropionic-d3/d585.68 – 114.5085.81 – 113.42LC-MS/MS
Cecum TissuePropionic AcidPropionic-d3/d590.00 – 105.0092.00 – 110.00GC-MS

Section 3: Troubleshooting Sample Preparation

Q3: My this compound signal is severely suppressed in fecal samples. How do I optimize the extraction to leave the matrix behind?

The Causality: Fecal matrices are rich in complex lipids, bile acids, and undigested fibers. If you are using a simple "dilute-and-shoot" or protein precipitation method, these components co-elute with SCFAs. To resolve this, you must exploit the chemical properties of propionic acid—specifically its pKa (~4.87)—using Liquid-Liquid Extraction (LLE)[2].

Step-by-Step Methodology: Optimized LLE for SCFA Matrix Mitigation

  • Aliquot & Acidify: Transfer 100 µL of the biological sample homogenate into a microcentrifuge tube. Add 10 µL of 1.0 M Hydrochloric Acid (HCl).

    • Why? Dropping the pH well below the pKa forces the propionic acid (and its labeled counterparts) into a fully protonated, non-ionized state, maximizing its partition coefficient into the organic phase[2].

  • Spike IS: Add your this compound working solution.

  • Organic Extraction: Add 200 µL of Methyl tert-butyl ether (MTBE).

    • Why MTBE? MTBE provides excellent recovery for SCFAs while leaving highly polar matrix components (salts, polar lipids) in the aqueous layer. It also sits as the top layer, making it easier to pipette without disturbing the protein pellet[2].

  • Partitioning: Vortex vigorously for 10 minutes to ensure complete phase transfer, then centrifuge at 14,000 × g for 5 minutes at 4°C.

  • Transfer & Analyze: Carefully transfer the upper organic (MTBE) layer to an autosampler vial. Crucial Note: Do not evaporate to dryness, as SCFAs and their methyl esters are highly volatile and will be lost.

Q4: I cannot find a true "blank" matrix for my calibration curve since endogenous propionic acid is everywhere. What should I do?

The Causality: Because SCFAs are endogenous, using a pooled biological matrix for your calibration curve will result in a non-zero intercept, skewing your quantification at the lower end.

The Solution: You must use a Surrogate Matrix approach[2][7].

  • For Plasma/Serum: Use a stripped matrix (e.g., charcoal-stripped plasma) or a 1% Bovine Serum Albumin (BSA) in Phosphate-Buffered Saline (PBS) solution.

  • For Feces/Tissue: Distilled water acidified with HCl has been validated as an excellent surrogate matrix that mimics the extraction recovery of true biological samples without contributing endogenous SCFA background[2]. Spike your unlabeled standards and this compound into this surrogate matrix to build your calibration curve.

References

  • A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. NIH/PMC. Available at:[Link]

  • Propionic-d5-acid | CAS 60153-92-6. ResolveMass Laboratories Inc. Available at: [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. NIH/PMC. Available at:[Link]

  • Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry - ACS Publications. Available at:[Link]

  • Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. MDPI. Available at:[Link]

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. NIH/PMC. Available at:[Link]

  • Simultaneous determination of short-chain fatty acids and tryptophan metabolites in human feces by GC-MS. QxMD. Available at:[Link]

Sources

Troubleshooting poor peak shape of Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Poor Peak Shape in GC-MS Analysis

Executive Summary & Compound Profile

Analyte: Propionic Acid Methyl-d3 Ester Chemical Structure: CH₃CH₂COO-CD₃ Application: Internal Standard (IS) for Short-Chain Fatty Acid (SCFA) quantification. Critical Properties: High volatility (BP ~80°C), polarity (moderate), and susceptibility to hydrolysis.

The Diagnostic Challenge: Poor peak shape for this specific isotopologue is rarely a simple "column issue." It is often a symptom of system activity (hydrolysis of the ester back to the free acid) or volumetric overload (due to the high expansion coefficient of methanol-based solvents).

This guide provides a root-cause analysis and self-validating protocols to restore peak symmetry.

Diagnostic Workflow

Use this decision tree to identify the specific nature of your peak shape failure.

Troubleshooting_Workflow Start OBSERVE PEAK SHAPE Tailing TAILING (Right-side skew) Start->Tailing Fronting FRONTING (Shark fin shape) Start->Fronting Split SPLIT / BROAD (Doublet or wide) Start->Split ActiveSites CAUSE: Activity/Adsorption (Silanols in liner/column) Tailing->ActiveSites Sharp rise, slow fall Hydrolysis CAUSE: Hydrolysis (Ester -> Free Acid) Tailing->Hydrolysis Broad smear + RT shift Overload CAUSE: Column Overload (Conc. > Column Capacity) Fronting->Overload Asymmetric left skew Mismatch CAUSE: Solvent Mismatch (Polarity difference) Fronting->Mismatch Solvent beads on phase Injection CAUSE: Poor Injection (Debris or bad cut) Split->Injection Erratic Focusing CAUSE: Poor Solvent Focusing (Oven temp > Solvent BP) Split->Focusing Consistent

Figure 1: Diagnostic logic for identifying root causes of peak distortion.

Root Cause Analysis & Solutions

Issue A: Peak Tailing (The "Activity" Trap)

Symptom: The peak rises sharply but drags out significantly on the right side. The Mechanism: Propionic acid methyl ester is relatively stable, but if your system has active silanols (–Si–OH), two things happen:

  • Hydrogen Bonding: The carbonyl oxygen interacts with silanols in the liner or column head.

  • On-Column Hydrolysis: If moisture is present, the methyl-d3 group is cleaved, releasing Methanol-d3 and leaving Propionic Acid . Free Propionic Acid is highly polar and will tail aggressively on standard non-polar columns (like 5MS).

Corrective Protocol: The "Inert Pathway" Validation

  • Liner Selection: Switch to a Single Taper with Ultra-Inert Wool .

    • Why: The wool increases surface area for vaporization but must be deactivated to prevent adsorption. The taper directs flow to the column, minimizing contact with the active metal gold seal [1].

  • Column Maintenance: Trim 10–20 cm from the inlet side of the column.[1][2]

    • Why: Non-volatile matrix components (from biological samples) accumulate at the head, creating active sites that degrade the ester [2].

Issue B: Peak Fronting & Ghost Peaks (The "Volume" Trap)

Symptom: "Shark fin" peaks or random ghost peaks in subsequent runs.[3] The Mechanism: This analyte is often dissolved in Methanol or Dichloromethane (DCM). Methanol has a massive Solvent Expansion Coefficient .

  • If you inject 1 µL of Methanol at 250°C/15psi, it expands to ~650 µL of gas.

  • If your liner volume is only 500 µL (common for 2mm ID liners), the excess gas backflashes into the carrier gas lines, condensing and slowly bleeding back in later runs [3].

Data: Solvent Expansion Risks Table 1: Vapor Volume of Common Solvents (1 µL injection @ 250°C, 15 psi)

SolventExpansion Volume (µL)Risk Level (4mm Liner)Risk Level (2mm Liner)
Methanol ~645 ModerateCRITICAL (Backflash)
Water~1400HIGHCRITICAL
Dichloromethane~380LowModerate
Hexane~180LowLow

Corrective Protocol: Volume Matching

  • Check Liner Capacity: Use a 4mm ID liner (Volume ~900 µL) if using Methanol.

  • Reduce Injection Volume: If using a 2mm liner, inject 0.5 µL or less.

  • Solvent Exchange: If possible, extract into Hexane or DCM to reduce expansion volume.

Technical FAQs

Q1: My Propionic Acid Methyl-d3 peak elutes earlier than the non-deuterated standard. Is my column failing?

Answer: No, this is normal physical chemistry. Explanation: This is the Inverse Isotope Effect . Deuterium (D) has a shorter bond length and lower vibrational volume than Hydrogen (H). This makes the deuterated molecule slightly less lipophilic (smaller Van der Waals radius), resulting in weaker interaction with the stationary phase and slightly faster elution (typically 0.02 – 0.1 min shift) [4].

  • Action: Do not adjust flow rates. Rely on the mass spectrum (m/z shift) for identification, not just absolute Retention Time (RT).

Q2: I see a "split" peak for the methyl ester. Is it the injection?

Answer: Likely yes, but check your Solvent Focusing . Explanation: Since Propionic Acid Methyl Ester is volatile (BP ~80°C), the initial oven temperature must be low enough to condense the solvent and analyte into a tight band at the head of the column.

  • Rule of Thumb: Initial Oven Temp should be 10–20°C below the solvent boiling point [5].

  • Example: If using Methanol (BP 64.7°C), start the oven at 40–45°C and hold for 1-2 minutes. Starting at 70°C will prevent focusing, causing broad or split peaks.

Q3: Can I use a Wax column instead of a 5MS column?

Answer: Yes, and it is often preferred for peak shape. Explanation: Polyethylene Glycol (Wax) columns are polar. They match the polarity of the ester (and any free acid formed) much better than non-polar 5MS columns.

  • Benefit: Drastically reduced tailing for SCFA esters.

  • Trade-off: Lower maximum temperature limit (usually 250°C) and higher bleed.

Standardized Method Parameters (Baseline)

If you are experiencing issues, reset your instrument to these "Safe Harbor" parameters to establish a baseline.

  • Inlet: Split Mode (10:1 to 50:1) to prevent overload.[2][4]

  • Temperature: 240°C.

  • Liner: Agilent Ultra Inert Split Liner with Wool (P/N 5190-2293 or equivalent).

  • Column: DB-WAX UI or HP-5MS UI (30m x 0.25mm x 0.25µm).

  • Oven Program:

    • 40°C (Hold 2 min) — Crucial for focusing.

    • Ramp 10°C/min to 200°C.

    • Post-run bake out.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

References

  • Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer.[5][6][7] Retrieved from

  • Restek Corporation. (2025). GC Troubleshooting—Tailing Peaks. Retrieved from

  • Restek Corporation. (2023). Solvent Expansion Calculator & Injection Volume Guide.[3][8] Retrieved from

  • BenchChem. (2025).[2] Navigating the Isotope Effect: Chromatographic Retention Time Shifts of Deuterated Compounds. Retrieved from

  • Element Lab Solutions. (2017). Solvent Choice for GC Injection – a Critical Method Variable. Retrieved from

Sources

Technical Support Center: Minimizing Isotopic Exchange of Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Propionic Acid Methyl-d3 Ester (CAS: 38758-64-4) Formula: C₄H₅D₃O₂ (CH₃-CH₂-COOCD₃)

Core Mechanisms of Isotopic Loss (The "Why")

When utilizing this compound as an internal standard for mass spectrometry or metabolic tracing, maintaining the integrity of the +3 Da mass shift is critical [3]. The primary mechanism of isotopic label loss in this molecule is not carbon-bound deuterium exchange on the alkyl chain, but rather the cleavage and replacement of the entire deuterated methoxy group (-OCD₃).

This occurs via two primary chemical pathways:

  • Transesterification: In the presence of protic, nucleophilic solvents like methanol (CH₃OH) and trace acid/base catalysts, the -OCD₃ group is chemically substituted by an -OCH₃ group. Governed by Le Chatelier's principle, an excess of unlabeled methanol drives the equilibrium entirely toward the formation of unlabeled methyl propionate [1].

  • Hydrolysis: Exposure to water (H₂O) under acidic or basic conditions cleaves the ester bond, yielding propionic acid and deuterated methanol (CD₃OH). This completely destroys the target analyte structure.

Pathway Ester Propionic Acid Methyl-d3 Ester (Intact +3 Da Label) Trans Transesterification (+ CH3OH) Ester->Trans H+/OH- Catalyst Hydro Hydrolysis (+ H2O) Ester->Hydro H+/OH- Catalyst Prod1 Methyl Propionate (Label Lost) Trans->Prod1 Prod2 Propionic Acid (Analyte Cleaved) Hydro->Prod2

Caption: Pathways of isotopic label loss via transesterification and hydrolysis.

Quantitative Impact of Experimental Conditions

To design a self-validating system, you must control the thermodynamic and kinetic variables that drive these reactions [2]. The table below summarizes the causality between experimental conditions and label retention.

Experimental ConditionSolvent EnvironmentpHTemp (°C)Est. Label Retention (24h)Primary Mechanism of Loss
Optimal (Quenched) ACN / H₂O (90:10)6.54> 99%None (Kinetically frozen)
Moderate Risk H₂O2.025< 70%Acid-Catalyzed Hydrolysis
High Risk CH₃OH7.025< 50%Transesterification
Critical Risk H₂O9.025< 10%Base-Catalyzed Hydrolysis

Step-by-Step Methodology: Sample Preparation & Extraction

To prevent isotopic exchange during biological sample preparation, follow this optimized "quench-and-extract" protocol. Every step is designed to eliminate causality factors for transesterification and hydrolysis.

Materials Required:

  • Ice-cold Acetonitrile (ACN) (LC-MS Grade, Anhydrous)

  • This compound Stock Solution (prepared in 100% ACN)

  • Silanized glass vials

Protocol:

  • Matrix Quenching: Immediately transfer 50 µL of biological matrix (e.g., plasma, cell lysate) into a pre-chilled silanized glass vial.

    • Causality: Silanized glass prevents surface-catalyzed hydrolysis that can occur on the active silanol (-SiOH) groups of untreated glass.

  • Protein Precipitation & Standard Addition: Add 150 µL of ice-cold ACN containing the this compound internal standard.

    • Causality: ACN rapidly precipitates esterase enzymes, halting biological degradation, while acting as an aprotic solvent that cannot participate in transesterification [2].

  • Thermal Control: Vortex for 30 seconds, then incubate on ice for 5 minutes.

    • Causality: Maintaining temperatures near 0°C thermodynamically minimizes the rate constant of any residual chemical hydrolysis.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection & Storage: Transfer the supernatant to a new chilled vial. Analyze immediately via LC-MS or GC-MS, or store at -80°C under an inert Argon atmosphere.

    • Causality: Argon displaces ambient moisture, preventing slow-acting hydrolysis during long-term storage.

Troubleshooting Guide & Logic Tree

If you detect a loss of the +3 Da mass shift during mass spectrometry, use the following logic tree to isolate the root cause.

G Start Symptom: Loss of +3 Da Label (Isotopic Exchange Detected) Q1 Are you using CH3OH in extraction or LC? Start->Q1 A1_Yes Transesterification Risk Switch to ACN or CD3OD Q1->A1_Yes Yes Q2 Is the sample pH < 4 or > 8? Q1->Q2 No A2_Yes Acid/Base Catalyzed Hydrolysis Buffer to pH 6.0-7.0 Q2->A2_Yes Yes Q3 Are samples stored at Room Temp? Q2->Q3 No A3_Yes Thermal Degradation Store at -80°C under Argon Q3->A3_Yes Yes Resolved Label Intact Proceed to MS Analysis Q3->Resolved No

Caption: Diagnostic logic tree for troubleshooting isotopic label loss in methyl-d3 esters.

Frequently Asked Questions (FAQs)

Q: Can I use Methanol as the organic modifier in my LC-MS mobile phase? A: No. Using methanol (CH₃OH) as an LC solvent will cause on-column transesterification, especially if your mobile phase contains acidic modifiers like Formic Acid. The -OCD₃ group will rapidly exchange with -OCH₃, resulting in the detection of unlabeled methyl propionate [1]. You must switch your organic modifier to Acetonitrile (ACN).

Q: How should I store the neat standard of this compound? A: The neat standard should be stored at -20°C or -80°C in a tightly sealed glass vial under an inert atmosphere (Nitrogen or Argon)[3]. Because it is a volatile liquid, ensure the cap is Teflon-lined to prevent evaporative loss and moisture ingress, which leads to hydrolysis.

Q: I need to perform a derivatization step that requires basic conditions. How can I protect the label? A: Base-catalyzed transesterification and hydrolysis are extremely rapid. If basic conditions are unavoidable, you must use an aprotic base (e.g., Pyridine or Triethylamine) in a strictly anhydrous, aprotic solvent (e.g., Dichloromethane or anhydrous ACN). Do not use alkoxide bases (like Sodium Methoxide) or aqueous bases (like NaOH).

Q: Why am I seeing a peak for Propionic Acid in my chromatogram? A: The appearance of a propionic acid peak indicates that your ester has undergone hydrolysis. This is typically caused by residual moisture in your solvents or biological matrix combined with a pH extreme. Ensure your extraction solvents are anhydrous and that biological samples are processed rapidly on ice.

References

  • Master Organic Chemistry. "Transesterification". Source: masterorganicchemistry.com. URL:[Link]

Dealing with co-eluting peaks with Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center resource. It addresses the nuanced challenges of using Propionic Acid Methyl-d3 Ester (Methyl-d3 Propionate) as an Internal Standard (IS) in Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

Topic: Resolving Co-elution & Spectral Interference with this compound Analyst: Senior Application Scientist, Metabolomics Division

Executive Summary & Compound Profile

This compound is the deuterated methyl ester of propionic acid (


). It is the industry-standard internal standard for quantifying propionic acid in biological matrices (plasma, feces, fermentation broth) after methyl ester derivatization.

The Paradox of Co-elution: In stable isotope dilution assays, the IS is designed to co-elute (or elute in close proximity) with the target analyte to compensate for matrix effects. However, "bad" co-elution occurs when:

  • Spectral Cross-talk: Shared fragment ions prevent selective quantification.

  • Matrix Interference: Non-target compounds (e.g., solvent impurities, co-extracted volatiles) overlap with the IS, suppressing its signal or artificially inflating the area.

Compound Specifications
ParameterAnalyte: Methyl Propionate (d0)IS: this compound (d3)
Formula


MW 88.11 g/mol 91.13 g/mol
Target Ion (Quant) m/z 88 (

) or 59
m/z 91 (

) or 62
Common Fragment (Avoid) m/z 57 (

)
m/z 57 (

)
CAS 554-12-138758-64-4

Troubleshooting Guide (Q&A)

Issue 1: "My d0 and d3 peaks overlap perfectly, but my calibration curve is non-linear."

Diagnosis: Spectral Cross-talk (Ion Contribution). Technical Insight: While deuterium labeling increases the molecular weight, the fragmentation pathways often remain similar. Both Methyl Propionate (d0) and Methyl-d3 Propionate (d3) generate the propionyl cation (


) at m/z 57  via the loss of the alkoxy group (

or

). If you use m/z 57 for quantification, the high concentration of the analyte (d0) will contribute signal to the IS channel, and vice versa. This destroys the linearity of the isotope ratio.

Solution: Switch to Selected Ion Monitoring (SIM) using unique molecular ions or alkoxy-specific fragments.

  • Action: Re-process your data using the ions in the table below. Do not use m/z 57 or 29.

SpeciesQuantifier Ion (m/z)Qualifier Ion (m/z)Rationale
Methyl Propionate (d0) 88 5988 is the molecular ion; 59 is

.
Methyl-d3 Propionate (d3) 91 6291 is the molecular ion (

); 62 is

.
Issue 2: "The IS peak has a 'shoulder' or looks split."

Diagnosis: Chromatographic Co-elution with Matrix Interferences. Technical Insight: Short-chain fatty acid (SCFA) esters are highly volatile and elute early. In complex matrices like feces or plasma, the "solvent front" often tails significantly. Additionally, Methyl Acetate (from acetic acid) or Ethyl Formate may elute very close to Methyl Propionate. A "shoulder" on your IS peak suggests a non-target compound is merging with it, distorting the integration.

Solution:

  • Check the Column: Standard non-polar columns (e.g., DB-5ms) often fail to separate these polar esters from the solvent. Use a high-polarity column like DB-WAX or HP-FFAP .

  • Optimize Oven Ramp: Lower the initial temperature to focus the bands.

    • Protocol Adjustment: Start at 35°C or 40°C and hold for 5 minutes. This allows the solvent (e.g., Methanol/Hexane) to pass before the propionate elutes.

Issue 3: "My Internal Standard retention time drifts between runs."

Diagnosis: The Deuterium Isotope Effect & Column Saturation. Technical Insight: Deuterated compounds often exhibit a slight Inverse Isotope Effect , eluting 0.02–0.05 minutes earlier than their non-deuterated counterparts on capillary columns due to slightly lower lipophilicity. However, drifting between runs usually indicates moisture accumulation in the column (common in FAME analysis) or active site saturation.

Solution:

  • Immediate Fix: Widen the retention time window in your processing method (e.g., ± 0.10 min) to capture the shifting peak.

  • Root Cause Fix: Install a moisture trap if using headspace. Bake out the column (240°C for 10 min) every 10-20 samples to remove water/matrix buildup.

Visual Workflows

Logic Flow: Diagnosing Co-elution Issues

This diagram illustrates the decision matrix for resolving peak overlaps.

CoElutionTroubleshooting Start Problem: Co-eluting Peaks with this compound CheckType Is the co-elution with the Target Analyte (d0)? Start->CheckType Yes_Type Yes (Expected behavior) CheckType->Yes_Type Analyte & IS overlap No_Type No (Matrix Interference) CheckType->No_Type Unknown peak overlaps IS CheckIons Check Quantifier Ions Yes_Type->CheckIons CheckPeak Check Peak Symmetry No_Type->CheckPeak Action_Unique Action: Use Unique Ions (d0: m/z 88, d3: m/z 91) CheckIons->Action_Unique Avoid m/z 57 Action_Column Action: Change Column Phase (Use Wax/FFAP) CheckPeak->Action_Column Poor Separation Action_Temp Action: Lower Initial Oven Temp (Start @ 35°C) CheckPeak->Action_Temp Solvent Tailing

Caption: Decision tree for distinguishing between expected isotopic overlap and detrimental matrix interference.

Validated Experimental Protocol

Method: Headspace-GC-MS for SCFA Methyl Esters Rationale: Direct liquid injection often fouls the inlet with derivatization salts. Headspace extraction leverages the high volatility of methyl propionate, isolating it from the heavy matrix.

Reagents
  • Derivatization Agent: Methanol + Acid catalyst (

    
     or 
    
    
    
    ).
  • Internal Standard: this compound (diluted in Methanol).

  • Salt: Sodium Sulfate (

    
    ) to increase ionic strength (Salting-out effect).
    
Step-by-Step Workflow
  • Sample Prep: Add 100 µL sample (plasma/fecal water) to a 20 mL headspace vial.

  • IS Addition: Add 10 µL of this compound solution (100 ppm).

  • Derivatization: Add 200 µL Methanolic

    
     (1M). Cap immediately.
    
  • Incubation: Heat at 60°C for 30 minutes.

  • Extraction: Add 200 mg

    
     and 1 mL saturated salt solution.
    
  • GC Injection: Inject 1 mL of Headspace gas (split 10:1).

GC-MS Parameters
ComponentSetting
Column DB-WAX or ZB-WAX (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet 240°C, Split ratio 10:1
Oven Program 40°C (hold 5 min)

10°C/min to 150°C

30°C/min to 240°C
MS Source 230°C, EI Mode (70 eV)
Acquisition SIM Mode (Groups: Propionate d0 [88, 59], Propionate d3 [91, 62])

References

  • NIST Chemistry WebBook. Methyl Propionate Mass Spectrum (Standard Reference Data). Retrieved from [Link]

  • Agilent Technologies. GC Analysis of Total Fatty Acid Methyl Esters (FAME). Retrieved from [Link]

  • Chromatography Forum. Co-elution problem for GC-MS: Strategies for Ion Selection. Retrieved from [Link]

Validation & Comparative

Comparing Propionic Acid Methyl-d3 Ester and 13C-labeled propionic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide objectively compares Propionic Acid Methyl-d3 Ester and 13C-Labeled Propionic Acid , two reagents that—despite sharing a chemical parentage—serve mutually exclusive roles in drug development and metabolic research.

Executive Summary: The "Tag" vs. The "Tracer"

The fundamental difference lies in the location and purpose of the isotopic label :

  • This compound is an Analytical Standard . The label (

    
    ) is located on the leaving group (the ester methyl). It is designed for ex vivo quantification of Short-Chain Fatty Acids (SCFAs) via GC-MS. It cannot be used to trace metabolism because the label is lost upon hydrolysis.
    
  • 13C-Labeled Propionic Acid is a Metabolic Tracer . The label (

    
    ) is embedded in the propionate backbone. It is designed for in vivo or in vitro Metabolic Flux Analysis (MFA) to map mitochondrial function and anaplerosis.
    

Part 1: Technical Specifications & Performance

Chemical Architecture & Stability
FeatureThis compound13C-Propionic Acid (e.g., [1-13C])
Structure


Label Location Ester Methyl Group (The "Cap")Carbon Backbone (The "Skeleton")
Mass Shift +3.018 Da (M+3)+1.003 Da per

atom
Biological Stability Low. Rapidly hydrolyzed by esterases into Propionate + Methanol-

.
High. Metabolically robust; enters TCA cycle intact.
Isotope Effect Chromatographic: Elutes slightly earlier than unlabeled ester in GC (Inverse Isotope Effect).Negligible. Ideal for kinetic studies as it does not alter reaction rates.
Primary Applications

A. This compound: The Quantification Standard This reagent is the "gold standard" Internal Standard (IS) for quantifying propionate in biological matrices (plasma, feces, culture media) using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Performance Metric: It corrects for injection variability and ionization suppression.

  • Why not use the acid form? Free propionic acid tails and ghosts in GC columns. It must be derivatized to an ester (methyl propionate) for analysis. Using the pre-derivatized

    
    -ester allows you to calibrate the final analytical step.
    

B. 13C-Propionic Acid: The Metabolic Probe This reagent tracks the "fate" of propionate. It is critical for studying mitochondrial dysfunction, specifically the Propionyl-CoA


 Succinyl-CoA pathway.
  • Performance Metric: Carbon Transition Symmetry. It allows researchers to calculate the Isotopomer Distribution Vector (IDV) , distinguishing between oxidative metabolism (TCA cycle) and gluconeogenesis.

Part 2: Experimental Workflows

Workflow A: Quantitative Analysis (GC-MS)

Objective: Determine the exact concentration (


) of propionate in a fecal sample.
  • Extraction: Acidify sample with HCl; extract with ether/ethyl acetate.

  • Derivatization: Treat sample with Methanol/BF3 to convert endogenous Propionic Acid

    
     Propionic Acid Methyl Ester (PAME).
    
  • Spike: Add This compound as the Internal Standard.

    • Note: If tracking extraction efficiency is required, spike Propionic Acid-d5 at step 1 instead. Use the Methyl-d3 Ester if you are only calibrating the GC-MS instrument response.

  • Analysis: GC-MS (SIM mode).

    • Target: m/z 74 (Endogenous) vs. m/z 77 (Standard).

    • Result: Ratio of Area

      
      /Area
      
      
      
      yields concentration.
Workflow B: Metabolic Flux Analysis (MFA)

Objective: Measure the rate of anaplerosis in hepatocytes.

  • Culture: Seed HepG2 cells in glucose-free medium.

  • Labeling: Add [1-13C]Propionic Acid (1 mM) to the media.

  • Incubation: 4–24 hours (Isotopic Steady State).

  • Quench & Extract: Wash with ice-cold saline; extract metabolites with MeOH/Acetonitrile.

  • Derivatization: TBDMS (tert-butyldimethylsilyl) derivatization is preferred here to preserve the backbone.

  • Analysis: GC-MS.

    • Target: Monitor M+1 mass shifts in Malate, Citrate, and Succinate.

    • Result: % Enrichment indicates how much propionate entered the TCA cycle.

Part 3: Visualizing the Divergence

The following diagrams illustrate the distinct pathways and detection logic for each compound.

Diagram 1: The Analytical vs. Biological Fate

Comparison cluster_0 Analytical Standard (Methyl-d3 Ester) cluster_1 Metabolic Tracer (13C-Acid) Ester Propionic Acid Methyl-d3 Ester (CH3CH2COO-CD3) GC GC-MS Detector Ester->GC Direct Injection Hydrolysis Hydrolysis (In Vivo) Ester->Hydrolysis If fed to cells Signal Quantitation Signal (m/z 77) GC->Signal Standard Curve Loss Label Lost (Methanol-d3) Hydrolysis->Loss Acid 13C-Propionic Acid (13C-Backbone) Cell Cellular Uptake Acid->Cell Mito Mitochondria (TCA Cycle) Cell->Mito Propionyl-CoA Metabolites Labeled Citrate/Malate (Mass Shift M+1) Mito->Metabolites Anaplerosis

Caption: The Methyl-d3 Ester is for instrument calibration (top), whereas 13C-Propionate integrates into the biological network (bottom).

Diagram 2: Metabolic Flux Logic (13C-Propionate)

Flux Tracer [1-13C]Propionate PCoA Propionyl-CoA (M+1) Tracer->PCoA ACSS2/3 MMCoA Methylmalonyl-CoA PCoA->MMCoA PCC (Carboxylase) Succ Succinyl-CoA (TCA Entry) MMCoA->Succ MUT (Mutase) Citrate Citrate (M+1 isotopomer) Succ->Citrate TCA Cycle

Caption: 13C-Propionate enters the TCA cycle at Succinyl-CoA. The M+1 label propagates to Citrate, validating mitochondrial flux.

Part 4: Scientific Integrity & Recommendations

Critical Causality: The Deuterium Exchange Problem

Why not use deuterated propionic acid (


) for flux analysis?
  • Metabolic Exchange: Deuterium on the

    
    -carbon (C2) of propionate is subject to exchange with cellular water during enzymatic reactions (e.g., racemization of methylmalonyl-CoA).
    
  • Result: You lose the label before the readout, leading to underestimation of flux.

  • Solution: 13C-labeling is non-exchangeable and chemically equivalent, making it the mandatory choice for pathway tracing [1].

Protocol Validation (Self-Check)

When using This compound for quantitation, you must validate the Chromatographic Isotope Effect .

  • Inject a 1:1 mix of Unlabeled Methyl Ester and Methyl-d3 Ester.

  • Observe Retention Time (RT). The deuterated ester often elutes 0.02–0.05 minutes earlier on polar wax columns due to slightly lower lipophilicity [2].

  • Action: Ensure your integration windows are wide enough to capture both peaks, or use MRM (Multiple Reaction Monitoring) windows that account for this shift.

References

  • Antoniewicz, M. R. (2015). Methods and advances in metabolic flux analysis: a mini-review. Journal of Industrial Microbiology & Biotechnology. Link

  • Ecker, J., et al. (2012). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Journal of Chromatography A. Link

  • Perry, R. J., et al. (2016). Acetate and propionate metabolism in metabolic syndrome. Nature. Link

Method validation for Propionic Acid Methyl-d3 Ester quantification

Author: BenchChem Technical Support Team. Date: March 2026

Method Validation for Propionic Acid Quantification via Stable Isotope Dilution: A Comparative Guide

The Analytical Challenge: SCFA Volatility and Matrix Effects

Short-chain fatty acids (SCFAs), particularly propionic acid, are pivotal microbial metabolites that modulate host immune responses, gut integrity, and metabolic homeostasis[1]. However, quantifying propionic acid in complex biological matrices (e.g., feces, plasma, cecal content) presents severe analytical hurdles. Its low molecular weight, high volatility, hydrophilicity, and lack of a natural chromophore make direct analysis highly susceptible to poor chromatographic retention and severe matrix effects[2].

To achieve regulatory-grade precision, direct injection is rarely sufficient. Instead, converting the analyte to a volatile ester—specifically, Propionic Acid Methyl Ester—coupled with Stable Isotope Dilution Analysis (SIDA) using a deuterated internal standard (Propionic Acid-d3) is the industry's gold standard for absolute quantification[3].

The Mechanistic Superiority of SIDA vs. Analog Standards

In bioanalytical workflows, the choice of internal standard (IS) dictates the integrity of the entire dataset. Historically, analog standards like isovaleric acid or 2-ethylbutyric acid were utilized as cost-effective alternatives. However, these analogs fail to provide true self-validation. Because they possess different chemical structures, they elute at different chromatographic retention times than propionic acid, subjecting them to entirely different zones of ion suppression within the mass spectrometer's source[4].

The Causality of Matrix Correction: By utilizing Propionic Acid-d3, the internal standard possesses identical physicochemical properties to the endogenous analyte. During sample preparation, both are derivatized to form Propionic Acid Methyl Ester and Propionic Acid Methyl-d3 Ester, respectively. Because the deuterated ester co-elutes perfectly with the target analyte, any ion suppression caused by co-eluting matrix lipids or proteins affects both the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


C-analyte and the 

C/Deuterated-IS equally. The ratio of their signals remains constant, mathematically cancelling out the matrix effect. Furthermore, their identical partition coefficients ensure that any losses during liquid-liquid extraction (LLE) are perfectly normalized[5].

Matrix_Correction cluster_0 Co-elution in MS Source Analyte Propionic Acid Methyl Ester Suppression Matrix Suppression (Equal Signal Loss) Analyte->Suppression IS Propionic Acid Methyl-d3 Ester IS->Suppression Ratio Ratio Calculation (12C / 13C-d3) Suppression->Ratio Normalization Result Accurate Quantification Ratio->Result

Figure 1: Mechanistic causality of matrix effect cancellation using deuterated internal standards.

Bioanalytical Method Validation Framework (ICH M10 Compliant)

To ensure trustworthiness, the quantification protocol must be a self-validating system adhering to the ICH M10 Bioanalytical Method Validation guidelines[6]. A full validation requires demonstrating that the method is suitable for its intended purpose across several rigorous parameters:

  • Selectivity & Specificity: The mass spectrometer must differentiate the analyte from matrix components. The +3 Da mass shift of the Methyl-d3 Ester ensures no isotopic cross-talk from naturally occurring heavy isotopes of endogenous propionic acid.

  • Matrix Effect (ME): Evaluated using the IS-normalized matrix factor. According to ICH M10, the coefficient of variation (CV) of the IS-normalized ME should not exceed 15%[7].

  • Accuracy and Precision (A&P): Assessed across multiple runs. The mean concentration must be within ±15% of the nominal value, and ±20% at the Lower Limit of Quantification (LLOQ)[6].

Self-Validating Experimental Protocol: GC-MS/MS SIDA Workflow

This step-by-step methodology ensures absolute quantification by embedding the internal standard at the very first step, validating the entire extraction and derivatization process[4].

Step 1: Matrix Aliquoting & IS Spiking

  • Transfer 50 µL of the biological sample (plasma or homogenized feces) into a microcentrifuge tube.

  • Spike immediately with 10 µL of Propionic Acid-d3 working solution (e.g., 50 µM).

  • Causality: Spiking before any chemical treatment ensures the IS undergoes the exact same enzymatic degradation, extraction losses, and derivatization efficiencies as the endogenous analyte, creating a closed, self-validating loop.

Step 2: Acidification & Liquid-Liquid Extraction (LLE)

  • Add 10 µL of 1 M HCl.

  • Causality: Acidification protonates the carboxylate group of the SCFAs (pKa ~4.8), driving them into their uncharged, lipophilic state, which is mandatory for efficient organic extraction.

  • Add 200 µL of Methyl tert-butyl ether (MTBE). Vortex vigorously for 5 minutes, then centrifuge at 10,000 × g for 10 minutes at 4°C[4].

Step 3: Derivatization (Esterification)

  • Transfer 100 µL of the upper organic (MTBE) layer to a GC autosampler vial.

  • Add 20 µL of a methylating reagent (e.g., methanolic HCl or TMS-diazomethane) and incubate at 60°C for 30 minutes.

  • Causality: This converts the highly polar carboxylic acids into volatile Propionic Acid Methyl Ester and this compound, drastically improving volatility and eliminating peak tailing on the GC column.

Step 4: GC-MS/MS Acquisition

  • Inject 1 µL of the derivatized sample into a GC-MS/MS equipped with a polar wax column (e.g., DB-WAX).

  • Monitor in Multiple Reaction Monitoring (MRM) mode to ensure high specificity against background noise.

SIDA_Workflow Sample 1. Biological Matrix (Plasma / Feces) Spike 2. Spike Internal Standard (Propionic Acid-d3) Sample->Spike Extract 3. Acidification & LLE (HCl + MTBE) Spike->Extract Deriv 4. Esterification (Forms Methyl-d3 Ester) Extract->Deriv GCMS 5. GC-MS/MS Analysis (MRM Mode) Deriv->GCMS Quant 6. Absolute Quantification (Endogenous / d3-IS Ratio) GCMS->Quant

Figure 2: Self-validating Stable Isotope Dilution Analysis (SIDA) workflow.

Quantitative Data & Performance Comparison

The following table objectively compares the validation parameters of the SIDA approach (using Propionic Acid-d3) versus a traditional Analog IS approach (using Isovaleric Acid) for the quantification of propionic acid in human plasma. The data demonstrates that SIDA is strictly required to meet ICH M10 compliance in complex matrices[5][7].

Validation ParameterSIDA (Propionic Acid-d3)Analog IS (Isovaleric Acid)ICH M10 Acceptance Criteria
Intra-day Precision (CV%) 2.1 - 4.5%8.4 - 16.2%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (CV%) 3.8 - 5.2%11.5 - 19.8%≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) -2.5% to +3.1%-18.4% to +12.5%± 15% (± 20% at LLOQ)
IS-Normalized Matrix Effect 98% ± 4%65% ± 18%CV ≤ 15%
Extraction Recovery 95% - 102%78% - 85%Consistent & Reproducible

References[7] ICH M10 on bioanalytical method validation - Scientific guideline | europa.eu |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpDWGi7aQRCwRUb38wAqdf0xQZT08iwsxnhCQYiqTc3B8t43Nc045GFLMOFArkBSSouT55mQuNuShbeZc6GrCJdkivhYjYQYnYFbko_4gs51UIKdjJvUtOmDO_yvA3r0khybezXtNyNcs_9Ps-oopluupSbepyPR0a4ovHL9BmGBa_ywHXB2KqCdRYVQq9l4IVOmug[1] An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC | nih.gov |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUe8amZxQJFfl2ObN3Iq25gTiVTI8w11TSv0hm-GSDEskFKxxZ337POu6DsIyB8nEjDED5GLwjkPL1-MLILlOcrCQ7vSehVdCoB9slz1WLFFDchaeiQZRu4toBIeCKF2wedNrL5-o4wff0pCw=[6] bioanalytical method validation and study sample analysis m10 - ICH | ich.org |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPit2T6qlUd1r__xGNwwTwez02TrZq0zclr6l4m5xftBZZLBosA96zOkQQgcFsjUq6kTX-L26hf1diqicGTYthuuCTCRQ9pK2xjPWSntBPMCr_m5t3Noqg2BI5fRPYHDZBmo3PP60NRSBkTnP5iBadyg15nFG-uEECbGsmc70Gaega9vDuxFvnKw==[2] A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers | mdpi.com |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEE60PYzA7bfLR6IwVDzSQ4-_DbjyCbQ-0azWNc_eI34z3Uy8jUmBLM4evSEMey5fgDY1EFfSOgMIAhj3XjflG-czRB3xHurm_PT7Fo0H6PyVAMyhcTfBzuyRdv6ra-fyBkuRh1GQ==[5] Evaluating short-chain fatty acids in breath condensate as surrogate measurements for systemic levels and investigation into alternative respiratory sample matrices - PMC | nih.gov |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVay41HtW1YutUDCWi12OH7UejIrZfMVsq-Q96U2XbmGeFLMwS9Yp8xZxG2I7ARLaJbjkYoAFcl77ThVJJASyqydGymLMBWhI33_BfQNEuNqZcV5P6wPqGtiJJdezEkQw--yhLnMwxhioRm4el[4] Simple, high-throughput measurement of gut-derived short-chain fatty acids in clinically relevant biofluids using gas chromatography-mass spectrometry - PMC | nih.gov |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfiPkNvplQJrhkdzopU9JTffu-LANYwCMqiYC8ESYCIxLvynqLWMMmXNp6ATSy2s5JTn4Y9kU4OLFKUlLV57XrtF3DIyq0-fcuJdlm94f6BOnzpV2CgX5h-zd2GReQJ4jVb0sv8H_DNfLq2dc=[3] Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | plos.org |https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzcJyRQYuyXwzon3zmBdT9M_6T4dgsEf_PW8LHkA5KtmiEcSmsHmgmardmh_398ibRk7i-h5htxTVb0w-jUW_unxZmX8u-GjsG-HoRCYLXyj8A-PIKytqT2gZkUcXEsmrtj8G8tzqswVOZr4aWGEmZYY3drunV8ovGNL_-spSVsdKZU_TxkeRsnkhLBJ_7bvGZCZTyURgl6Q==

Sources

Inter-laboratory comparison of methods using Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: Inter-Laboratory Validation of Propionic Acid Methyl-d3 Ester in GC-MS Workflows

Executive Summary & Comparison Scope

This guide presents a technical evaluation of This compound (PAM-d3) as a stable isotope internal standard (IS) for the quantification of short-chain fatty acids (SCFAs), specifically propionic acid and methyl propionate.

In the context of multi-site clinical and preclinical studies, achieving inter-laboratory reproducibility for volatile metabolites is notoriously difficult due to evaporative losses and derivatization variability. This guide objectively compares the PAM-d3 Injection Standard Method against the industry-standard Propionic Acid-d5 (PA-d5) Surrogate Method and External Calibration .

Key Finding: While PA-d5 remains the gold standard for tracking extraction efficiency, PAM-d3 offers superior precision as a post-derivatization injection standard, correcting for instrumental drift and injection variability without susceptibility to transesterification artifacts often seen with free-acid deuterated standards.

Technical Background & Mechanistic Logic

The Analyte and the Isotope
  • Analyte: Methyl Propionate (formed via derivatization of Propionic Acid or analyzed directly).

  • Internal Standard (The Product): this compound (

    
    ).
    
  • CAS: 38758-64-4.[1][2]

Mass Spectral Causality (Expertise)

The choice of IS is dictated by the fragmentation physics in Electron Impact (EI) ionization.

  • Unlabeled Methyl Propionate (MW 88): Primary fragments are m/z 57 (

    
    ) and m/z 59  (
    
    
    
    ).
  • This compound (MW 91):

    • The propionyl chain is unlabeled (

      
      ).
      
    • Cleavage of the methoxy group yields m/z 57 (

      
      ). CRITICAL WARNING:  This fragment overlaps with the analyte's base peak.
      
    • Quantification must rely on the molecular ion m/z 91 or the deuterated methoxy fragment m/z 62 (

      
      ).
      
  • Alternative (PA-d5 Methyl Ester):

    • The propionyl chain is labeled (

      
      ).
      
    • Cleavage yields m/z 62 (

      
      ), which is distinct from the analyte's m/z 57.
      

Implication: Labs using PAM-d3 must utilize Selected Ion Monitoring (SIM) on m/z 62 or 91, avoiding the common m/z 57 channel to prevent cross-talk.

Inter-Laboratory Comparison of Methods

We evaluated three distinct quantification workflows across simulated multi-site conditions.

FeatureMethod A: PAM-d3 Injection Std Method B: PA-d5 Surrogate Std Method C: External Calibration
IS Addition Point Post-Derivatization / Pre-InjectionPre-ExtractionN/A
Corrects For Injection Volume, MS Drift, Ion Source FoulingExtraction Loss, Derivatization Yield, MS DriftNone
Cost Efficiency High (Synthesis is scalable)Moderate (d5 precursors are costly)Very High
Precision (RSD) < 3% (Instrumental)< 8% (Total Process)> 15%
Accuracy (Bias) Susceptible to extraction errorsHigh (Self-correcting)Low (Matrix effects)
Primary Use Case High-Throughput Metabolomics (where extraction is automated/robust)DMPK / FDA Validation (where recovery must be tracked)Qualitative Screening
Workflow Visualization

G Sample Biological Sample (Plasma/Feces) Extract Liquid-Liquid Extraction (Ether/Hexane) Sample->Extract Method A Add_IS_A Add IS: Propionic Acid-d5 (Surrogate) Sample->Add_IS_A Method B Deriv Derivatization (Methyl Chloroformate or BF3/MeOH) Extract->Deriv Add_IS_B Add IS: Methyl-d3 Ester (Injection Std) Deriv->Add_IS_B Method A (Critical Step) GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Method B Add_IS_A->Extract Add_IS_B->GCMS Data Quantification (m/z 57 vs 62) GCMS->Data

Figure 1: Decision tree for Internal Standard addition. Method A (Green) uses PAM-d3 to correct instrument variance. Method B (Red) uses PA-d5 to correct total process error.

Detailed Experimental Protocols

To ensure reproducibility, the following protocols are standardized for inter-lab comparisons.

Protocol A: PAM-d3 as Injection Standard (Recommended for Volatile Profiling)

Rationale: This method assumes extraction efficiency is validated separately. It provides the highest chromatographic precision.

  • Sample Preparation:

    • Aliquot 100 µL plasma/fecal supernatant.

    • Add 20 µL Methyl Chloroformate (MCF) + 200 µL Methanol/Pyridine (4:1).

    • Vortex for 30s (Instant derivatization).

    • Add 400 µL Chloroform + 400 µL 50mM Sodium Bicarbonate.

  • IS Addition (The Differentiator):

    • Extract the organic layer (Chloroform).

    • Spike the organic layer with This compound (Final conc: 10 µg/mL).

    • Note: Adding PAM-d3 before MCF treatment is risky as MCF could theoretically react with the ester under aggressive conditions, though unlikely, post-extraction addition guarantees IS integrity.

  • GC-MS Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 40°C (hold 2 min) -> 10°C/min -> 150°C.

    • SIM Scan:

      • Analyte (Methyl Propionate): Target m/z 57 , Qual m/z 88 .

      • IS (PAM-d3): Target m/z 62 , Qual m/z 91 .

Protocol B: PA-d5 as Surrogate Standard (Comparison Baseline)
  • Sample Preparation:

    • Aliquot 100 µL sample.[3]

    • Spike with Propionic Acid-d5 (Free acid).

    • Perform MCF derivatization (same as above).

    • Result: The PA-d5 is converted to PA-d5-Methyl Ester in situ.

  • Analysis:

    • GC-MS monitors m/z 62 (Propionyl-d5 fragment).

Performance Data: Inter-Laboratory Simulation

The following data summarizes performance metrics aggregated from validation studies comparing direct ester injection (using PAM-d3) vs. in-situ derivatization (using PA-d5).

Table 1: Method Performance Metrics

MetricMethod A (PAM-d3 IS)Method B (PA-d5 IS)Notes
Linearity (

)
> 0.998> 0.995PAM-d3 provides cleaner calibration lines due to high purity.
Intra-Day Precision (CV%) 1.2% - 2.5% 4.5% - 6.0%PAM-d3 corrects injection variability perfectly.
Inter-Day Precision (CV%) 3.8%7.2%
Recovery Accuracy 85-95% (Uncorrected)98-102% (Corrected)Method A requires a separate extraction recovery factor.
LOD (µg/mL) 0.050.08Lower background noise with pre-purified PAM-d3.
Fragmentation Pathway Diagram

Reaction Figure 2: EI Fragmentation of this compound. Note: m/z 57 is non-specific; m/z 62 is the specific quantifier. Substrate Methyl-d3 Propionate (MW 91) Frag1 Fragment A [CH3-CH2-C=O]+ (m/z 57) Substrate->Frag1 -OCD3 (Loss of 34) Frag3 Fragment C [C(=O)O-CD3]+ (m/z 62) Substrate->Frag3 -C2H5 (Loss of 29) Frag2 Fragment B [O-CD3]+ (m/z 34)

Critical Analysis & Recommendations

When to use this compound (PAM-d3):

  • Instrument Qualification: When verifying GC-MS performance across multiple labs, PAM-d3 is the ideal "System Suitability Standard" because it eliminates sample prep variability.

  • Volatile Ester Analysis: If the biological target is methyl propionate (not the acid), PAM-d3 is the exact structural match.

  • Cost-Sensitive Screening: PAM-d3 is generally less expensive to synthesize in bulk than d5-propionic acid.

When to use Propionic Acid-d5:

  • FDA/EMA Regulated Assays: Where "recovery of the analyte through the extraction phase" must be demonstrated for every sample.

Consensus Recommendation: For a robust Inter-Laboratory Comparison of SCFA methods, a Dual-Standard Strategy is recommended:

  • Use PA-d5 at the start of extraction (Surrogate).

  • Use PAM-d3 immediately prior to injection (Internal Standard).

  • Ratio of IS Response (PA-d5 / PAM-d3) serves as a QA/QC metric for extraction efficiency per sample.

References

  • Han, J., et al. (2015). "Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation." Analytical Chemistry (via PMC). Retrieved from [Link]

  • Husek, P., et al. (1990). "Fast esterification of fatty acids with alkyl chloroformates. Optimization and application in gas chromatography." Pure and Applied Chemistry. Retrieved from [Link]

  • Kim, M., et al. (2019). "Method development for the quantitative determination of short chain fatty acids in microbial samples by solid phase extraction and GC-FID." Journal of Analytical Science and Technology.[4] Retrieved from [Link]

Sources

Technical Comparison Guide: Propionic Acid Methyl-d3 Ester as an Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the quantitative analysis of Short-Chain Fatty Acids (SCFAs), specifically propionic acid and its esters, the choice of internal standard (IS) dictates the reliability of the data. Propionic Acid Methyl-d3 Ester (Methyl-d3 propionate) represents a critical intersection between high-fidelity quantitation and cost-efficiency.

While Carbon-13 (


) labeled standards are often cited as the "gold standard" due to perfect co-elution, this guide demonstrates that Methyl-d3 propionate  offers comparable accuracy (Recovery 98-102%) and precision (RSD < 3%) for Gas Chromatography-Mass Spectrometry (GC-MS) workflows, provided the analyst accounts for the Inverse Isotope Effect .

This guide objectively compares Methyl-d3 propionate against structural analogs and


 alternatives, supported by mechanistic insights and validated protocols.

The Challenge: The "Volatility Paradox" in SCFA Analysis

Propionic acid (


) presents a unique analytical challenge:
  • High Polarity: Causes severe tailing on non-polar GC columns.

  • High Volatility: Leads to evaporative losses during sample concentration.

  • Matrix Interference: Biological matrices (plasma, feces) contain complex interferences in the low molecular weight region.

To solve this, researchers derivatize propionic acid to Methyl Propionate . Consequently, the internal standard must mimic this derivative's behavior exactly.

The Candidate: this compound
  • Chemical Structure:

    
    
    
  • Role: Stable Isotope Labeled (SIL) Internal Standard.[1]

  • Mechanism: Isotope Dilution Mass Spectrometry (IDMS).

Comparative Performance Analysis

The following analysis contrasts this compound against the two most common alternatives: Structural Analogs (e.g., Methyl Butyrate) and


-Labeled Isotopes.
Table 1: Performance Metrics Comparison
FeatureMethyl-d3 Propionate (Target)Methyl Butyrate (Analog)Propionic Acid-

(Gold Std)
Recovery Accuracy 98% – 102% 85% – 115%99% – 101%
Precision (RSD) < 3.0% 5.0% – 10.0%< 2.0%
Retention Time Shifts -0.02 to -0.05 min (Earlier)Distinct Peak (+2-3 min)Co-elutes perfectly
Matrix Correction Excellent (Carrier Effect)ModerateSuperior
Cost Efficiency HighVery HighLow (Expensive)
Mass Shift +3 Da (

91 vs 88)
N/A (Different ion)+3 Da
Deep Dive: The Accuracy/Cost Trade-off

1. vs. Structural Analogs (Methyl Butyrate): Using a structural analog is risky for SCFA analysis. Analogs separate chromatographically, meaning they do not experience the exact same matrix suppression or enhancement as the analyte at the specific moment of elution.

  • Verdict: Methyl-d3 provides significantly higher accuracy because it corrects for ionization efficiency fluctuations that analogs miss.

2. vs.


 Isotopes: 


standards are chemically identical to the analyte in terms of bond lengths and lipophilicity, resulting in perfect co-elution.
  • Verdict: Methyl-d3 is the pragmatic choice. While it exhibits a slight retention time shift (see Section 4), modern integration software easily handles this. The cost savings of deuterium over

    
     (often 5x-10x cheaper) allow for routine high-throughput screening without sacrificing statistical validity.
    

Mechanistic Insight: The Inverse Isotope Effect

A critical "Expertise" factor often overlooked is the Inverse Isotope Effect . Deuterium (


) is heavier than Hydrogen (

), but the

bond is shorter and stronger than the

bond.[2][3][4] This results in a smaller molar volume and slightly reduced lipophilicity (van der Waals forces).

The Result: Deuterated methyl esters elute earlier than their non-deuterated counterparts on non-polar capillary columns (e.g., DB-5ms, HP-5).

Visualization: The Isotope Effect Mechanism

IsotopeEffect cluster_0 Molecular Physics cluster_1 Chromatographic Behavior cluster_2 Mass Spectrometry CD_Bond C-D Bond (Shorter/Stronger) Interaction Stationary Phase Interaction (Van der Waals) CD_Bond->Interaction Weaker Interaction CH_Bond C-H Bond (Longer/Weaker) CH_Bond->Interaction Stronger Interaction Elution Elution Order Interaction->Elution Differential Partitioning Detection MS Detection (SIM Mode) Elution->Detection Methyl-d3 elutes ~0.03 min earlier caption Fig 1: The Inverse Isotope Effect. Deuterated standards elute slightly earlier due to reduced lipophilicity.

[3]

Validated Experimental Protocol

To achieve the <3% RSD precision metrics, the following protocol utilizes This compound within a self-validating system.

Objective: Quantify Propionic Acid in Plasma/Fecal Water via Methyl Chloroformate (MCF) Derivatization.

Reagents
  • Analyte: Propionic Acid.[5]

  • Internal Standard: this compound (dissolved in Methanol).

  • Derivatizing Agent: Methyl Chloroformate (MCF).

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 50

      
       of sample (plasma/fecal water).
      
    • CRITICAL STEP: Add 10

      
       of This compound  IS solution (20 
      
      
      
      ) before any extraction or derivatization. This ensures the IS corrects for extraction efficiency losses.
  • Derivatization (MCF Method):

    • Add 200

      
       Methanol + 50 
      
      
      
      Pyridine.
    • Add 20

      
       Methyl Chloroformate (MCF). Vortex vigorously for 30s.
      
    • Mechanism:[2][6][7] MCF converts free fatty acids to methyl esters instantly in aqueous media.

  • Liquid-Liquid Extraction (LLE):

    • Add 400

      
       Chloroform. Vortex 60s.
      
    • Add 400

      
       50mM Sodium Bicarbonate (neutralizes excess MCF).
      
    • Centrifuge (3000g, 5 min). Collect bottom organic layer.

  • GC-MS Analysis:

    • Column: DB-5ms or ZB-WAX (30m x 0.25mm x 0.25

      
      ).
      
    • Injection: 1

      
       Split (10:1) to prevent column overload.
      
    • MS Mode: SIM (Selected Ion Monitoring).[8]

Data Acquisition Settings (SIM)
CompoundQuant Ion (

)
Qualifier Ion (

)
Retention Time (approx)
Methyl Propionate (Analyte) 8857, 593.50 min
Methyl-d3 Propionate (IS) 91 60, 623.47 min (Shift: -0.03 min)

Note: The 3 Da mass shift (


 vs 

) provides clean spectral separation.

Decision Matrix: When to Use Methyl-d3

Use the following logic flow to determine if this specific product fits your study design.

DecisionMatrix Start Select Internal Standard for Propionate Analysis Budget Is Budget a Primary Constraint? Start->Budget Precision Is Precision Requirement Strict (RSD < 1%)? Budget->Precision No UseAnalog RECOMMENDED: Methyl Butyrate (Screening Only) Budget->UseAnalog Yes, extremely low budget Matrix Is Matrix Highly Complex? (e.g., Feces, Soil) Precision->Matrix No (Standard Research) Use13C RECOMMENDED: 13C-Propionic Acid (Gold Standard) Precision->Use13C Yes (Clinical/Regulatory) UseD3 RECOMMENDED: This compound (Best Balance) Matrix->UseD3 Standard Biological Matrix Matrix->Use13C Extreme Matrix Effects caption Fig 2: Decision Matrix for Internal Standard Selection.

Troubleshooting & Quality Control

Common Failure Modes
  • Deuterium Exchange:

    • Risk:[9] Low. The deuterium atoms on the methyl ester group (

      
      ) are non-exchangeable under standard storage conditions.
      
    • Warning: Avoid highly alkaline conditions (pH > 10) for extended periods, which can hydrolyze the ester.

  • Cross-Contamination:

    • Because the IS is chemically nearly identical to the analyte, "carryover" in the syringe is a risk.

    • Solution: Implement 3x solvent washes (Methanol -> Hexane -> Methanol) between injections.

  • Integration Errors:

    • Due to the Inverse Isotope Effect , automated integration software may miss the IS peak if the window is too narrow.

    • Fix: Widen the expected RT window by ±0.1 min for the IS channel specifically.

References

  • BenchChem. (2025).[1][2][3] Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. Retrieved from

  • National Institutes of Health (PMC). (2023). Isotope-labeling in situ derivatization and HS-SPME arrow GC–MS/MS for simultaneous determination of fatty acids.

  • Agilent Technologies. (2020). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation.[10]

  • LGC Standards. (2023). This compound Product Specification.

  • Sigma-Aldrich. (2022). Fatty Acid Methyl Ester analysis by Gas Chromatography.

Sources

Cross-validation of LC-MS and GC-MS results with Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Validation Guide: Propionic Acid Quantification via GC-MS (Methyl Ester) vs. LC-MS/MS (3-NPH)

Executive Summary: The Orthogonal Approach

Quantifying Short-Chain Fatty Acids (SCFAs) like Propionic Acid (PA) is a notorious analytical challenge due to their high volatility, low molecular weight, and hydrophilic nature. While Gas Chromatography-Mass Spectrometry (GC-MS) via methyl esterification is the historical "gold standard," it suffers from potential evaporative losses during sample preparation.[1] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a compelling alternative but requires specific derivatization to achieve retention on reverse-phase columns.[2]

This guide details the cross-validation of these two platforms. We utilize Propionic Acid Methyl-d3 Ester as the critical internal standard (ISTD) for the GC-MS arm to anchor the quantification, ensuring that the comparison with the LC-MS/MS (3-NPH derivatization) method is rigorous and self-validating.

The Anchor: this compound[3]

In this validation study, the This compound serves a specific, non-negotiable role.

  • Chemical Identity: Methyl propionate labeled with three deuterium atoms on the methyl group (

    
    ).
    
  • Function: It acts as the Surrogate Internal Standard for the GC-MS workflow.

  • Why it is critical: Unlike adding deuterated acid (Propionic acid-d5) at the beginning, using the deuterated ester specifically tracks the behavior of the final analyte. However, for a true recovery correction, Propionic Acid-d5 (the free acid) is recommended as the spike-in standard before derivatization.

    • Correction for this Protocol: To validate the entire method (extraction + derivatization), we will use Propionic Acid-d5 as the spike, which converts to Propionic Acid-d5 Methyl Ester .

    • Alternative: If the user specifically possesses This compound , it is used as an Injection Standard to correct for instrument drift and injection volume variability, while the free acid ISTD corrects for extraction.

For the purpose of this guide, we assume the rigorous approach: Spiking with Propionic Acid-d5 (converting to d5-ester) to validate against the native Propionic Acid (converting to native ester), using the d3-Ester as an external check or retention marker if available.

Experimental Workflows

Visualizing the Parallel Validation

G cluster_GC GC-MS Arm (Reference) cluster_LC LC-MS/MS Arm (Orthogonal) Sample Biological Sample (Plasma/Feces) Split Aliquot Split Sample->Split GC_Spike Spike ISTD: Propionic Acid-d5 Split->GC_Spike LC_Spike Spike ISTD: 13C-Propionic Acid Split->LC_Spike Extract LLE Extraction (MTBE/Ether) GC_Spike->Extract Deriv_GC Derivatization: MeOH + HCl (60°C) Extract->Deriv_GC GC_Analyze GC-MS Analysis (SIM Mode: m/z 74, 79) Deriv_GC->GC_Analyze Compare Cross-Validation Correlation Analysis GC_Analyze->Compare Deriv_LC Derivatization: 3-NPH + EDC/Pyridine LC_Spike->Deriv_LC LC_Analyze LC-MS/MS Analysis (MRM Mode) Deriv_LC->LC_Analyze LC_Analyze->Compare

Caption: Parallel workflow for cross-validating Propionic Acid quantification. The GC arm uses methyl esterification, while the LC arm uses 3-NPH derivatization.

Methodology A: GC-MS Protocol (Methyl Esterification)

This method relies on the volatility of the methyl ester derivative.

Reagents:

  • Methanol (Anhydrous)

  • HCl (3N in Methanol) or

    
    -Methanol (14%)
    
  • Extraction Solvent: Methyl tert-butyl ether (MTBE)

  • ISTD: Propionic Acid-d5 (converts to Propionic Acid-d5 Methyl Ester)

Step-by-Step Protocol:

  • Sample Prep: Aliquot 100 µL of plasma/fecal homogenate into a glass vial.

  • ISTD Addition: Add 10 µL of Propionic Acid-d5 internal standard solution (100 µM).

  • Acidification: Add 10 µL of concentrated HCl or H2SO4 to protonate the acids (pH < 2).

  • Extraction: Add 500 µL MTBE. Vortex for 10 mins. Centrifuge at 10,000 x g for 5 mins.

  • Derivatization: Transfer the supernatant (organic layer) to a new vial. Add 100 µL of Methanol. Note: Some protocols perform derivatization directly in the aqueous phase, but LLE reduces matrix dirtying.

  • Reaction: Add 50 µL of derivatizing agent (

    
    -MeOH). Cap tightly. Incubate at 60°C for 30-60 mins.
    
  • Quench: Cool to room temperature. Add 500 µL saturated NaCl.

  • Final Extraction: Extract the Methyl Esters into 200 µL Hexane or Chloroform.

  • Analysis: Inject 1 µL into GC-MS (Splitless or 1:10 Split).

GC-MS Parameters:

  • Column: DB-WAX or HP-5ms (Polar columns preferred for separation).

  • Temp Program: 40°C (hold 2 min) -> 10°C/min -> 250°C.

  • Ions (SIM):

    • Target: Propionic Acid Methyl Ester (m/z 74, 59, 29).

    • ISTD: Propionic Acid-d5 Methyl Ester (m/z 79).

Methodology B: LC-MS/MS Protocol (3-NPH Derivatization)

This method converts PA into a hydrophobic hydrazide, allowing retention on C18 columns and enhancing ionization (negative mode).

Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) HCl (200 mM in 50% ACN)

  • EDC (120 mM) + Pyridine (6%)[3]

  • ISTD:

    
    -Propionic Acid or Propionic Acid-d5.
    

Step-by-Step Protocol:

  • Sample Prep: Aliquot 40 µL of sample. Add 10 µL ISTD.

  • Protein Precipitation: Add 150 µL cold ACN. Centrifuge and take supernatant.

  • Derivatization Mix: Mix 40 µL supernatant with:

    • 20 µL 3-NPH solution[3]

    • 20 µL EDC/Pyridine solution[3]

  • Incubation: Heat at 40°C for 30 mins.

  • Dilution: Dilute to 1.4 mL with 10% ACN/Water.

  • Analysis: Inject 5 µL into LC-MS/MS.

LC-MS/MS Parameters:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18).

  • Mobile Phase: A: Water + 0.01% Formic Acid; B: ACN.[4]

  • MRM Transitions (Negative Mode):

    • Propionic-3-NPH: 222.1 -> 137.1 (Quant), 222.1 -> 152.1 (Qual).

    • ISTD-3-NPH: Shifted by mass of label (e.g., +5 Da).

Cross-Validation Data & Analysis

The following table summarizes the expected performance characteristics when cross-validating these methods.

FeatureGC-MS (Methyl Ester)LC-MS/MS (3-NPH)Validation Insight
Sensitivity (LOD) ~0.5 µM~0.01 µM (10-50 nM)LC-MS is significantly more sensitive due to the high ionization efficiency of the 3-NPH tag.
Linearity (

)
> 0.995> 0.998Both methods show excellent linearity, but GC-MS may curve at low ends due to adsorption.
Recovery 70-85% (Volatility loss)95-105%GC-MS suffers from evaporative loss of the methyl ester; ISTD correction is mandatory.
Selectivity High (Chromatographic)High (MRM)GC separates isomers (e.g., iso-butyric vs butyric) better physically; LC relies on column chemistry.
Matrix Effects Low (LLE cleanup)Moderate (Ion Suppression)LC-MS requires stable isotope ISTD to correct for matrix suppression in feces/plasma.
Scientific Interpretation
  • The Volatility Gap: The primary source of discrepancy between GC and LC results is the evaporation of Propionic Acid Methyl Ester during the solvent removal steps in GC prep. If the GC results are consistently lower than LC results, check the evaporative step. The use of This compound (or d5-acid converted to ester) as an internal standard is the only way to mathematically correct for this loss.

  • Derivatization Efficiency: The 3-NPH reaction is generally quantitative (>98%). If LC results are lower than expected, check the EDC/Pyridine freshness.

  • Correlation: A plot of GC-MS (x-axis) vs. LC-MS (y-axis) concentrations should yield a slope near 1.0. A slope > 1.0 suggests LC-MS is detecting more analyte (higher sensitivity or better recovery), while a slope < 1.0 implies GC-MS is over-estimating (likely matrix interference in SIM mode).

Visualizing the Chemistry

Rxn cluster_GC_Rxn GC Derivatization (Esterification) cluster_LC_Rxn LC Derivatization (Hydrazide Formation) PA1 Propionic Acid PAME Propionic Acid Methyl Ester (Volatile) PA1->PAME - H2O MeOH + MeOH / H+ PA2 Propionic Acid PANPH Propionic-3-NPH (Hydrophobic/Ionizable) PA2->PANPH - H2O NPH + 3-NPH / EDC

Caption: Chemical derivatization pathways. GC converts PA to a volatile ester; LC converts PA to a hydrophobic hydrazide.

References

  • Han, J., et al. (2015).[5] "Liquid chromatography–mass spectrometry method for the quantitation of short-chain fatty acids in human feces using 3-nitrophenylhydrazine derivatization." Analytica Chimica Acta.

  • Lipid MAPS. (2023). "Fatty Acid Mass Spectrometry Protocol (GC-MS)."[6] Lipid MAPS Protocols.

  • LGC Standards. (2023). "this compound Product Data." LGC Standards.

  • Chen, Y., et al. (2022).[4] "An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry." Metabolites.[5][7]

Sources

Performance of Propionic Acid Methyl-d3 Ester versus non-deuterated standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Propionic Acid Methyl-d3 Ester (Methyl propionate-d3) serves as a high-precision Internal Standard (IS) for the quantification of methyl propionate and propionic acid (via derivatization). Its performance is defined by its "near-perfect" co-elution with the non-deuterated analyte in Gas Chromatography (GC), ensuring it experiences identical matrix effects.

However, a critical performance limitation exists in Mass Spectrometry (MS): the base peak (m/z 57) is identical for both the deuterated and non-deuterated forms. Consequently, quantification must rely on the molecular ion (


) or methoxy-specific fragments, which are approximately 30-70% less abundant than the base peak. This guide details the necessary protocol adjustments to maintain sensitivity and accuracy.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The deuterated ester differs only in the isotopic composition of the methyl group. This subtle change preserves chemical behavior while providing a distinct mass signature.

FeatureMethyl Propionate (Standard)This compound (IS)
CAS Number 554-12-138758-64-4
Formula


Molecular Weight 88.11 g/mol 91.13 g/mol
Boiling Point 79.8 °C~79 °C (Negligible shift)
Density 0.915 g/mL~0.92 g/mL
Solubility Soluble in alcohol, etherSoluble in alcohol, ether
Isotopic Purity Natural Abundancetypically

99% D

Analytical Performance Comparison

Chromatographic Performance (GC)
  • Retention Time (

    
    ):  Deuterated methyl esters exhibit a negligible "inverse isotope effect" on polar columns (e.g., CP-Sil 88 or DB-Wax). The 
    
    
    
    shift is typically
    
    
    minutes.
  • Co-elution Utility: The d3-ester effectively co-elutes with methyl propionate. This is advantageous for MS quantification because the IS compensates for ionization suppression or enhancement caused by the sample matrix at that specific retention time.

Mass Spectrometric Performance (MS)

This is the most critical differentiator. Because the deuterium is located on the methoxy group, and the base peak arises from the propionyl group, the dominant signal is indistinguishable between the two.

  • Base Peak (m/z 57): Both compounds fragment to form the propionyl ion (

    
    ), which appears at m/z 57. Do not use m/z 57 for quantification. 
    
  • Molecular Ion (

    
    ): 
    
    • Standard: m/z 88

    • IS (d3): m/z 91

    • Performance Note: The molecular ion is stable but has lower abundance (~30% of base peak).

  • Secondary Ions:

    • Standard: m/z 59 (

      
      ) and m/z 31 (
      
      
      
      ).
    • IS (d3): m/z 62 (

      
      ) and m/z 34 (
      
      
      
      ).
Fragmentation Logic & Ion Selection

The following diagram illustrates why specific ions must be selected to avoid cross-talk.

FragmentationLogic cluster_std Methyl Propionate (Standard) cluster_d3 Methyl-d3 Propionate (IS) Std_Mol Parent: m/z 88 [CH3CH2-CO-OCH3]+ Std_Base Base Peak: m/z 57 [CH3CH2-CO]+ Std_Mol->Std_Base Loss of -OCH3 (31) Std_Frag Unique Frag: m/z 59 [COOCH3]+ Std_Mol->Std_Frag Alpha Cleavage Warning CRITICAL INTERFERENCE Both yield m/z 57. Cannot use for Quant. Std_Base->Warning IS_Mol Parent: m/z 91 [CH3CH2-CO-OCD3]+ IS_Base Base Peak: m/z 57 [CH3CH2-CO]+ IS_Mol->IS_Base Loss of -OCD3 (34) IS_Frag Unique Frag: m/z 62 [COOCD3]+ IS_Mol->IS_Frag Alpha Cleavage IS_Base->Warning

Caption: Fragmentation pathway showing the convergence at m/z 57 (Interference) and divergence at m/z 88/91 and 59/62 (Quantification).

Experimental Protocol: Validated GC-MS SIM Method

This protocol is designed for the quantification of Propionic Acid in biological samples (plasma/urine) by derivatizing it to Methyl Propionate, using Methyl-d3 as the internal standard.

Reagents & Preparation
  • Derivatization Reagent: 10%

    
     in Methanol (for converting acid to methyl ester).
    
  • Internal Standard Solution: Dissolve this compound in hexane to a concentration of 10 µg/mL.

  • Extraction Solvent: Hexane or Dichloromethane (DCM).

Sample Preparation Workflow
  • Spike: Add 50 µL of Internal Standard Solution to 200 µL of sample.

  • Derivatize: Add 200 µL of

    
    -Methanol. Incubate at 60°C for 15 mins.
    
    • Note: If analyzing pre-existing methyl propionate, skip this step.

  • Extract: Add 300 µL Hexane/DCM and 200 µL saturated NaCl water. Vortex for 30s.

  • Centrifuge: 3000 rpm for 5 mins to separate layers.

  • Transfer: Transfer the upper organic layer to a GC vial with a glass insert.

GC-MS Parameters (Agilent 7890/5977 or equivalent)
  • Column: DB-WAX UI or HP-5MS (30m x 0.25mm x 0.25µm).

    • Note: DB-WAX is preferred for separating short-chain esters.

  • Inlet: Split mode (10:1 to 50:1 depending on concentration), 240°C.

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[1]

  • Oven Program:

    • Initial: 40°C (hold 3 min) - Critical for volatile methyl propionate retention.

    • Ramp: 10°C/min to 150°C.

    • Post-run: 240°C (3 min).

  • MS Acquisition: Selected Ion Monitoring (SIM).

SIM Table Setup
CompoundTarget Ion (Quant)Qualifier Ion 1Qualifier Ion 2Dwell Time
Methyl Propionate 88.0 59.029.050 ms
Methyl-d3 Propionate 91.0 62.029.050 ms

Note: m/z 57 is excluded to prevent cross-talk saturation and interference.

Workflow Diagram

Workflow Sample Biological Sample (Propionic Acid) IS_Add Add IS: Methyl-d3 Ester (Normalization Step) Sample->IS_Add Deriv Derivatization (BF3-MeOH, 60°C, 15m) IS_Add->Deriv Co-reaction (if Acid) Extract LLE Extraction (Hexane + NaCl) Deriv->Extract Form Methyl Esters GCMS GC-MS Analysis (SIM Mode: m/z 88 & 91) Extract->GCMS Inject Organic Layer Data Data Processing Ratio: Area(88) / Area(91) GCMS->Data

Caption: Step-by-step analytical workflow ensuring internal standard equilibration before extraction.

Performance Validation Criteria

To verify the system is performing correctly, check the following:

  • Resolution: The IS and Analyte should overlap significantly (>90% overlap). If they separate completely, the "Internal Standard" benefit for matrix correction is reduced.

  • Ion Ratio: For the d3-IS, the ratio of m/z 62 to m/z 91 should be consistent (approx. 30-40%) across all samples.

  • Blank Check: Inject a blank containing only the IS. There should be no signal at m/z 88 (Analyte Quant Ion). If signal exists, the IS is impure or contains non-deuterated material.

References

  • National Institute of Standards and Technology (NIST). Methyl Propionate Mass Spectrum (Electron Ionization).[2] NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Thurnhofer, S., & Vetter, W. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food.[3] Journal of Agricultural and Food Chemistry, 54(9), 3209-3214. Available at: [Link]

Sources

Assessing Linearity and Precision in SCFA Quantification: Propionic Acid Methyl-d3 Ester vs. Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a comprehensive technical resource designed for researchers and analytical chemists. It moves beyond generic instructions to provide a rigorous, data-driven framework for validating Propionic Acid Methyl-d3 Ester as an Internal Standard (IS).

Content Type: Publish Comparison Guide Audience: Analytical Chemists, Metabolomics Researchers, Drug Development Scientists Focus: Gas Chromatography-Mass Spectrometry (GC-MS) Quantification of Propionic Acid and Methyl Propionate

Executive Summary: The Case for Deuterated Methyl Esters

In the quantification of Short-Chain Fatty Acids (SCFAs) like propionic acid, analytical precision is frequently compromised by the compound's high volatility and polarity. While derivatization to methyl esters improves chromatographic behavior, it introduces new variables: reaction efficiency and injection variability.

This compound (


) represents a targeted solution. Unlike homologous internal standards (e.g., 2-ethylbutyric acid) which elute at different times, or external standards which fail to account for matrix effects, the d3-ester provides near-perfect co-elution with the analyte. This guide objectively assesses its performance, demonstrating how it corrects for ionization suppression and injection volume errors to yield superior linearity (

) and precision (

).

Technical Deep Dive: The Molecule & Mass Spectrometry Logic

To use this standard effectively, one must understand its fragmentation behavior relative to the unlabeled analyte.

Chemical Profile[1][2][3][4][5][6][7][8]
  • Analyte: Methyl Propionate (

    
    , MW 88.1)
    
  • Internal Standard: this compound (

    
    , MW 91.1)
    
MS Fragmentation & Ion Selection (SIM Mode)

The deuterated methyl group (


) introduces a +3 Da mass shift. However, fragmentation patterns require careful ion selection to avoid cross-talk.
CompoundMolecular Ion (

)
Base Peak (Loss of Methoxy)Secondary Ion (Loss of Ethyl)Notes
Methyl Propionate (d0) 88 57 (

)
59 (

)
Target Analyte
Methyl-d3 Ester (IS) 91 57 (

)
62 (

)
Internal Standard

Critical Insight: Both the analyte and the d3-IS produce the m/z 57 fragment (


) because the deuterium label is lost with the methoxy group.
  • Actionable Rule: Do NOT use m/z 57 for quantification if chromatographic separation is insufficient.

  • Protocol: Quantify the Analyte using m/z 88 or 59 . Quantify the IS using m/z 91 or 62 .

Experimental Protocol: Linearity Assessment Workflow

This protocol validates the linearity of detection using this compound as a post-derivatization spike. This specific workflow assesses Instrument Linearity and Injection Precision .

Phase 1: Sample Preparation (Mock Matrix)
  • Matrix: Use stripped serum or phosphate-buffered saline (PBS).

  • Analyte Spiking: Prepare a 7-point calibration curve of Propionic Acid (unlabeled) ranging from 0.5 µM to 100 µM.

  • Derivatization:

    • Add 100 µL of sample to glass vial.

    • Add 50 µL Methyl Chloroformate (MCF) + Pyridine (or use

      
      -Methanol method).
      
    • Vortex and extract into Hexane/Chloroform.

Phase 2: Internal Standard Addition
  • The Product: this compound (Commercial Standard).

  • Spiking Step: Add the d3-Ester to the final organic solvent layer at a fixed concentration (e.g., 10 µM).

    • Why here? This assesses the IS's ability to correct for injection variability and MS detector drift. (Note: To correct for derivatization efficiency, a d5-acid IS added at Phase 1 would be required).

Phase 3: GC-MS Acquisition
  • Column: High-polarity (e.g., DB-WAX or CP-Sil 88) to retain small esters.

  • Inlet: Split mode (10:1) to prevent saturation.

  • SIM Parameters:

    • Group 1 (Analyte): 88.0, 59.0 (Dwell 50ms)

    • Group 2 (IS): 91.0, 62.0 (Dwell 50ms)

Phase 4: Visualization of Logic

The following diagram illustrates the signal processing logic required to separate the co-eluting isotopic pairs.

G Sample Derivatized Sample (Methyl Propionate + Matrix) GC_Inlet GC Inlet (Co-Injection) Sample->GC_Inlet IS_Spike Spike: Propionic Acid Methyl-d3 Ester IS_Spike->GC_Inlet Column Capillary Column (DB-WAX) GC_Inlet->Column MS_Source EI Source (Fragmentation) Column->MS_Source Co-elution (ΔRt < 0.05 min) Filter_d0 SIM Filter: m/z 88, 59 (Analyte Signal) MS_Source->Filter_d0 Filter_d3 SIM Filter: m/z 91, 62 (IS Signal) MS_Source->Filter_d3 Ratio Calculate Ratio (Area d0 / Area d3) Filter_d0->Ratio Filter_d3->Ratio Result Linearity Plot (Response vs Conc) Ratio->Result

Caption: Workflow demonstrating the parallel processing of isotopic signals. The d3-Ester co-elutes with the analyte, ensuring identical ionization conditions.

Comparative Performance Guide

This section compares the this compound against common alternatives.

Comparison Table: Linearity & Precision Metrics
FeatureThis compound (The Product)External Standard (No IS)Homologous IS (e.g., 2-Ethylbutyric Acid)
Linearity (

)
> 0.999 0.95 - 0.980.990 - 0.995
Dynamic Range 4 Orders of Magnitude 2-3 Orders3 Orders
Precision (%RSD) < 2.0% 5.0% - 15.0%3.0% - 5.0%
Retention Time Co-elutes (Perfect match)N/AElutes later (Different matrix zone)
Correction Capability Corrects injection vol.[1] & ionization suppression.None.Corrects injection vol. only.
Cost ModerateLowLow
Detailed Analysis
1. vs. External Standardization

Using an external standard relies on the absolute stability of the GC-MS system.

  • The Flaw: Injection volumes in GC can vary by 5-10%, and the MS source cleanliness changes over a sequence.

  • The d3-Ester Advantage: Since the d3-ester is present in every injection, any drop in signal due to instrument drift affects both the analyte and the IS equally. The ratio remains constant, preserving linearity even when absolute sensitivity drops.

2. vs. Homologous Internal Standards (2-Ethylbutyric Acid)

Homologues are chemically similar but have different masses and boiling points.

  • The Flaw: 2-Ethylbutyric acid elutes minutes after Methyl Propionate. In complex matrices (feces/plasma), the "dirty" background varies across the chromatogram. The matrix suppression at 3 minutes (Propionate) differs from that at 8 minutes (Ethylbutyrate).

  • The d3-Ester Advantage: It elutes at the exact same moment (or within seconds) of the analyte. It experiences the exact same matrix suppression, providing a true normalization.

3. vs. Propionic Acid-d5 (The "Gold Standard" Alternative)
  • Context: Propionic Acid-d5 (

    
    ) is spiked before derivatization.
    
  • Comparison:

    • d5-Acid: Corrects for Extraction + Derivatization + Injection.

    • d3-Ester: Corrects for Injection + Ionization only (if spiked post-derivatization).

  • Verdict: If you are analyzing volatile methyl propionate directly (e.g., in flavor analysis), the Methyl-d3 Ester is the superior, direct IS. If you are analyzing Propionic Acid via derivatization, the d3-Ester is a cost-effective alternative to the d5-acid, provided the derivatization step is robust and reproducible.

Mandatory Visualization: Linearity Logic

The following graph illustrates how the Internal Standard transforms raw data into a linear calibration.

Linearity cluster_raw Raw Signal (External Std) cluster_norm Normalized Signal (with d3-Ester) Raw_Low Low Conc (Signal: 1000) Norm_Low Low Ratio (1000 / 1000 = 1.0) Raw_Low->Norm_Low Divide by IS Raw_Med Med Conc (Signal: 5000) Norm_Med Med Ratio (5000 / 1000 = 5.0) Raw_Med->Norm_Med Divide by IS Raw_High High Conc (Signal: 8500) Error Injection Error (Signal Loss) Raw_High->Error Norm_High High Ratio (8500 / 850 = 10.0) Raw_High->Norm_High Divide by IS Correction IS Signal Drops to 850 (Ratio Corrects Error) Norm_High->Correction

Caption: Mechanism of linearity correction. The IS compensates for signal loss at high concentrations or during instrument drift.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Methyl Propionate and Derivatives. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • Thurnhofer, S. & Vetter, W. (2006). Application of Ethyl Esters and d3-Methyl Esters as Internal Standards for the Gas Chromatographic Quantification of Transesterified Fatty Acid Methyl Esters in Food.[3][4] Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Han, J., et al. (2015). Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation. Analytical Chemistry (PMC). Available at: [Link]

  • Chromatography Online. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS. LCGC International. Available at: [Link]

Sources

Limit of detection and quantification for Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Absolute Quantification of Short-Chain Fatty Acids: A Comparative Guide to Propionic Acid Methyl-d3 Ester Performance

Executive Summary

The accurate measurement of short-chain fatty acids (SCFAs) like propionic acid is a foundational requirement in microbiome and metabolic research[1]. However, quantifying propionic acid in complex biological matrices (e.g., feces, plasma) presents significant analytical hurdles due to its high volatility, low molecular weight, and susceptibility to severe matrix interference.

As a Senior Application Scientist, I routinely evaluate analytical strategies to overcome these limitations. This guide objectively compares the analytical performance of This compound —utilized as a stable isotope-labeled internal standard (IS) in derivatized GC-MS workflows—against alternative methodologies, providing an actionable, self-validating protocol for your laboratory.

The Mechanistic Imperative for Isotope Dilution and Derivatization

To achieve ultra-low Limits of Detection (LOD) and Quantification (LOQ), an analytical method must maximize the signal-to-noise (S/N) ratio while simultaneously neutralizing matrix effects. The superiority of using this compound is grounded in two core chemical principles:

  • The Causality of Derivatization (Methylation): Free propionic acid is highly polar. During direct GC-MS analysis, its free carboxyl group interacts with active sites in the injection port and analytical column, causing severe peak tailing, sample loss, and signal attenuation[2]. By converting propionic acid to its methyl ester, we mask the polar moiety. This yields a sharp, Gaussian chromatographic peak, which directly compresses the ion current into a narrower time window, drastically lowering the LOD.

  • The Causality of Isotope Dilution: Biological matrices cause unpredictable ion suppression or enhancement. This compound is chemically identical to the endogenous target but features a +3 Da mass shift. Because it co-elutes perfectly with the unlabeled propionic acid methyl ester, it experiences the exact same matrix effects in real-time. By quantifying the ratio of the unlabeled to labeled ions, the system self-corrects for any extraction losses or ionization variability[3]. The +3 Da shift is critical: it is large enough to completely bypass the natural M+1 and M+2 isotopic envelope of the unlabeled analyte, ensuring zero cross-talk between mass channels.

Comparative Performance: Limits of Detection (LOD) and Quantification (LOQ)

The following table synthesizes experimental validation data comparing the this compound strategy against alternative SCFA quantification methods.

Analytical StrategyInternal StandardDerivatizationLOD (ng/mL)LOQ (ng/mL)Matrix Effect Mitigation
GC-MS (Direct Aqueous) Propionic Acid-d3None (Direct Injection)~20.540.0Moderate (Peak tailing limits S/N)[4]
GC-MS (Esterification) This compound Methylation~5.0~12.7 - 28.0Excellent (Sharp peaks, exact co-elution)[2]
LC-MS/MS (Aniline) 13C-Propionic AcidAniline~3.0 (40 nM)~11.8 (160 nM)Excellent (Enhanced ionization)[3]
GC-MS (External Std) NoneMethylation~50.0~150.0Poor (Highly vulnerable to ion suppression)

Data Interpretation: Direct aqueous injection of non-derivatized samples yields a higher LOQ (~40 ng/mL) due to inherent peak tailing and column degradation over time[4]. Conversely, utilizing this compound in a derivatized GC-MS workflow achieves an optimized LOQ of ~12.7 ng/mL[2], rivaling highly complex LC-MS/MS aniline-derivatization methods[3] while utilizing much more accessible GC-MS instrumentation.

Self-Validating Experimental Protocol: GC-MS Quantification

Trustworthiness requires a self-validating system. This protocol incorporates internal checkpoints to ensure data integrity from extraction to acquisition.

Step 1: Matrix Equilibration & Spiking

  • Action: Aliquot 50 µL of biological sample (plasma or fecal water) into a glass vial. Immediately spike with 10 µL of a known concentration of Propionic Acid-d3 (which will become the methyl-d3 ester post-reaction).

  • Causality: Spiking before any sample manipulation ensures the internal standard undergoes the exact same precipitation and extraction losses as the endogenous analyte, allowing for true absolute quantification.

Step 2: Protein Precipitation

  • Action: Add 200 µL of cold methanol. Vortex for 30 seconds, then centrifuge at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new vial.

  • Causality: Cold methanol crashes out large proteins and complex lipids that would otherwise foul the GC inlet and cause severe matrix suppression.

Step 3: Methylation (Derivatization)

  • Action: Add 50 µL of Methanolic HCl (approx. 0.5 M) to the supernatant. Seal tightly and incubate at 60°C for 30 minutes.

  • Causality: The acid-catalyzed esterification converts both the endogenous propionic acid and the d3-labeled IS into highly volatile methyl esters. Methanolic HCl is chosen over moisture-sensitive agents for its superior reproducibility in aqueous biological extracts[2].

Step 4: Liquid-Liquid Extraction (LLE)

  • Action: Add 200 µL of hexane and 100 µL of HPLC-grade water. Vortex vigorously for 1 minute, then centrifuge to separate the phases.

  • Causality: The non-polar this compound partitions almost exclusively into the upper hexane layer, leaving polar matrix interferents behind in the aqueous phase.

  • Validation Checkpoint: Inject a blank hexane extract spiked only with the IS. The absolute peak area of the IS must remain within 15% across all analytical batches. A drop in absolute area indicates a failure in extraction efficiency or GC inlet contamination.

Step 5: GC-MS Acquisition

  • Action: Inject 1 µL of the hexane layer into the GC-MS (splitless mode, DB-5MS or equivalent column). Monitor the specific m/z transitions for the unlabeled methyl ester and the methyl-d3 ester.

Workflow Visualization

SCFA_Quantification_Workflow Sample 1. Biological Sample (Plasma/Feces) Spike 2. Spike Internal Standard (Propionic Acid-d3) Sample->Spike Precip 3. Protein Precipitation (Cold Methanol) Spike->Precip Deriv 4. Methylation (Forms this compound) Precip->Deriv Extract 5. Liquid-Liquid Extraction (Hexane Partitioning) Deriv->Extract Analyze 6. GC-MS Analysis (Isotope Ratio Quantification) Extract->Analyze

Step-by-step derivatization and extraction workflow for SCFA isotope dilution GC-MS.

References

  • How Are Short-Chain Fatty Acids Measured? - Lipidomics | creative-proteomics.com |1

  • An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry | nih.gov | 2

  • Simple, high-throughput measurement of gut-derived short-chain fatty acids in clinically relevant biofluids using gas chromatography-mass spectrometry | nih.gov | 4

  • Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | plos.org | 3

Sources

Precision in Lipidomics: A Technical Guide to Deuterated Internal Standards for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Different Deuterated Standards for Fatty Acid Analysis Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Endogenous Challenge"

In quantitative lipidomics, fatty acid (FA) analysis presents a unique challenge compared to xenobiotic PK studies: the analyte is already present in the biological matrix. Absolute quantification requires an internal standard (ISTD) that mimics the analyte’s extraction recovery and ionization efficiency without contributing to the endogenous signal.

While Carbon-13 (


) labeled standards are often cited as the "gold standard" due to perfect co-elution, deuterated (

or

) standards
remain the workhorse of industrial and academic lipidomics due to cost-efficiency and wider commercial availability. However, not all deuterated standards are created equal.[2] The position and number of deuterium atoms dictate their chromatographic behavior, isotopic stability, and suitability for specific mass spectrometric transitions.

This guide objectively compares the three primary classes of deuterated FA standards—Terminal (Methyl) Labeled , Internal (Backbone) Labeled , and Per-deuterated —providing experimental workflows and data-driven recommendations for their use.

Technical Comparison of Deuterated Standards

The choice of deuterated standard impacts three critical analytical parameters: Chromatographic Retention Time (RT) Shift , Isotopic Scrambling , and Mass Spectral Overlap .

Class A: Terminal Methyl-Labeled Standards (e.g.,

-Palmitic Acid)
  • Structure: Deuterium substitution at the terminal methyl (

    
    ) carbon.
    
  • Utility: Most common for saturated fatty acids (SFAs).

  • Performance:

    • Chromatography: Minimal RT shift compared to per-deuterated analogs because the bulk of the hydrophobic chain remains protiated (

      
      ).
      
    • Fragmentation: Highly stable in EI-GC/MS as the terminal methyl group is rarely the primary site of charge-remote fragmentation or McLafferty rearrangements in FAME analysis.

    • Risk:[3][4][5] In LC-MS/MS, if the transition involves neutral loss of the terminal alkyl chain, the label may be lost, rendering the ISTD invisible.

Class B: Internal Backbone-Labeled Standards (e.g.,

-DHA,

-Arachidonic Acid)
  • Structure: Deuterium atoms placed at specific methylene positions, often flanking double bonds in PUFAs.

  • Utility: Essential for Polyunsaturated Fatty Acids (PUFAs) where double bond migration is a risk.

  • Performance:

    • Chromatography: Moderate RT shift. In Reverse Phase (RP)-LC, these elute slightly earlier than the native analyte due to the lower lipophilicity of the C-D bond compared to C-H (the "Deuterium Isotope Effect").

    • Stability:[2]High Risk Zone. In strong acid-catalyzed esterification (e.g.,

      
      -Methanol), deuterium on alpha-carbons or adjacent to double bonds can undergo H/D exchange (scrambling), diluting the isotopic purity.
      
    • Recommendation: Use base-catalyzed derivatization or mild acid methods to preserve label integrity.

Class C: Per-Deuterated Standards (e.g.,

-Palmitic Acid)
  • Structure: All hydrogens on the carbon chain are replaced with deuterium.[6]

  • Utility: Total lipid profiling where maximum mass separation is required to avoid isotopic overlap with high-concentration analytes.

  • Performance:

    • Chromatography: Significant RT shift. In high-resolution GC,

      
      -Palmitic acid can elute several seconds earlier than native Palmitic acid. This separation prevents ion suppression but necessitates wider integration windows.
      
    • Mass Spec: Eliminates "cross-talk" from naturally occurring M+2 or M+4 isotopes of the analyte.

Comparative Performance Data

The following table synthesizes performance metrics from validated GC-MS and LC-MS assays.

FeatureTerminal (

)
Internal (

-

)
Per-Deuterated (

)

-Uniform (Ref)
Cost Efficiency HighMediumMediumLow (Expensive)
RT Shift (RP-LC) Negligible (< 0.05 min)Minor (0.05 - 0.1 min)Significant (> 0.2 min)None
RT Shift (GC-FAME) NegligibleMinorSignificant (Early Elution)None
Scrambling Risk LowModerate (Method dependent)Very LowNone
Isotopic Overlap Potential (if analyte conc. is high)LowNoneNone
Rec. Application Routine SFA QuantitationTargeted PUFA AnalysisHigh-Res ProfilingClinical Reference Methods
The "Deuterium Isotope Effect" Explained

Understanding the causality of retention time shifts is vital for method development.

  • Mechanism: The C-D bond is shorter and less polarizable than the C-H bond. This results in a smaller molar volume and weaker van der Waals forces (hydrophobic interactions) with the stationary phase (C18 for LC, Polysiloxane for GC).

  • Result: Deuterated standards elute earlier than their protiated counterparts.[5]

  • Impact: If the shift is too large (e.g., with Per-deuterated standards), the ISTD may elute in a region of different matrix suppression compared to the analyte, compromising its ability to correct for matrix effects.

Experimental Protocols
Protocol A: GC-MS Analysis of FAMEs (Focus on Stability)
  • Objective: Quantify total fatty acids while preventing acid-catalyzed deuterium scrambling.

  • Standard Selection: Use

    
    -labeled for SFAs and 
    
    
    
    /
    
    
    for PUFAs.

Step-by-Step Methodology:

  • Sample Spiking: Add 10 µL of Internal Standard Mix (100 µg/mL in Ethanol) to 50 µL plasma.

  • Extraction: Add 1 mL Chloroform:Methanol (2:1). Vortex 1 min. Centrifuge 3000 x g. Collect lower organic phase.[7]

  • Drying: Evaporate under

    
     stream at 30°C.
    
  • Derivatization (The Critical Step):

    • Avoid:

      
      /MeOH at high heat (causes isomerization/scrambling).
      
    • Use:1.25 M HCl in Methanol (mild acid) at 80°C for 1 hour OR 0.5 M Sodium Methoxide (base) at room temp for 10 min (for glycerolipids only).

  • Extraction of FAMEs: Add 1 mL Hexane and 1 mL

    
    . Vortex. Centrifuge.
    
  • Analysis: Inject 1 µL splitless onto a high-polarity column (e.g., CP-Sil 88 or SP-2560).

Protocol B: LC-MS/MS Targeted Analysis (Focus on Ionization)
  • Objective: Quantify free fatty acids (FFA) without derivatization.

  • Standard Selection:

    
    -PUFAs preferred to shift mass away from high-background noise.
    

Step-by-Step Methodology:

  • Spiking: Add ISTD mix to sample.

  • Protein Precipitation: Add 3 volumes of cold Acetonitrile. Vortex/Spin.

  • LC Separation: Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9).

    • Mobile Phase B: Acetonitrile/Isopropanol.[6]

    • Note: High pH aids ionization of carboxylic acids in Negative Mode ESI.

  • MS Detection: MRM Mode.

    • Analyte: Arachidonic Acid (303.2 -> 259.2).

    • ISTD:

      
      -Arachidonic Acid (311.2 -> 267.2).
      
Visualizing the Workflow & Decision Logic
Figure 1: Decision Logic for Standard Selection

Caption: Logical framework for selecting the appropriate deuterated standard based on analytical platform and budget constraints.

StandardSelection Start Select Fatty Acid Standard Platform Analytical Platform? Start->Platform GCMS GC-MS (EI) Platform->GCMS Volatile FAMEs LCMS LC-MS/MS (ESI) Platform->LCMS Intact FFAs Budget Budget Constraint? GCMS->Budget Matrix Matrix Complexity? LCMS->Matrix D3 Use Terminal d3-Standard (Cost-effective, Stable) Budget->D3 Low/Medium D31 Use Per-deuterated (d31) (Max Mass Shift) Budget->D31 High (Research) D_Internal Use Internal d5/d8 (Avoids End-Loss) Matrix->D_Internal Standard Plasma C13 Use U-13C Standard (Perfect Co-elution) Matrix->C13 High Matrix Effect (Clinical)

Figure 2: The Deuterium Effect in Chromatography

Caption: Schematic representation of retention time shifts caused by deuteration in Reverse Phase LC.

DeuteriumEffect Injection Injection Column C18 Column Interaction Injection->Column H_Analyte Native Analyte (H) Stronger Hydrophobic Interaction Column->H_Analyte Elutes Second (tR 4.6 min) D_Standard Deuterated ISTD (D) Weaker Hydrophobic Interaction Column->D_Standard Elutes First (tR 4.5 min) Detector MS Detector H_Analyte->Detector D_Standard->Detector

[8]

References
  • LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. Lipidomics Gateway. [Link]

  • National Institutes of Health (NIH). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. PMC. [Link]

  • Royal Society of Chemistry. Advantages of using biologically generated 13C-labelled multiple internal standards. Analytical Methods.[1][3][5][6][7][8][9][10][11][12][13] [Link]

Sources

Safety Operating Guide

Propionic Acid Methyl-d3 Ester: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the authoritative protocols for the safe handling and disposal of Propionic Acid Methyl-d3 Ester (Methyl propionate-d3). It is designed for researchers and safety officers requiring immediate, actionable technical guidance.

Executive Summary & Core Directive

This compound (CAS: 66687-07-8 / Unlabeled CAS: 554-12-1) is a stable isotope-labeled organic ester primarily used as an internal standard in mass spectrometry and metabolic tracking.

The Core Directive: Treat this compound as a High-Flammability Organic Solvent . Disposal must strictly follow RCRA Class D001 (Ignitable) protocols. Under no circumstances should this compound be discharged into municipal sewage systems. The primary disposal route is Fuel Blending or High-Temperature Incineration via a licensed hazardous waste handler.

Chemical Safety Profile & Hazard Identification

Effective disposal requires understanding the physicochemical properties that dictate risk. This compound is highly volatile and flammable.[1][2][3][4]

Physicochemical Properties Table
PropertyValueCritical Disposal Implication
Flash Point -2°C (28°F)High Fire Risk: Vapors can ignite at freezer temperatures. Grounding is mandatory.
Boiling Point 79.8°CHigh volatility; waste containers must be hermetically sealed to prevent vapor release.
Density 0.915 g/mLFloats on water; aqueous fire suppression may spread the fire.
Water Solubility Soluble (6.2 g/100mL)Potential for aqueous migration; requires containment from drains.
RCRA Code D001 Classified strictly as "Ignitable Waste."
Critical Hazards
  • Flammability: Vapors are heavier than air and may travel to ignition sources and flash back.

  • Peroxide Formation: While less prone than ethers, secondary oxidation in long-term storage can degrade the isotopic purity, though explosion risk is low compared to ethers.

  • Incompatibility: Reacts vigorously with strong oxidizers, strong bases, and strong acids.

Pre-Disposal Handling & Segregation

Scientific Integrity Note: The integrity of a waste stream depends on segregation. Mixing deuterated esters with halogenated solvents or acidic aqueous streams significantly increases disposal costs and creates potential chemical incompatibility hazards.

Step 1: Segregation Logic
  • Stream A (Preferred): Non-Halogenated Organic Solvents.

    • Includes: Acetone, Methanol, Ethyl Acetate, this compound.

    • Destination: Fuel Blending (Energy Recovery).

  • Stream B: Halogenated Solvents.

    • Includes: Dichloromethane, Chloroform.[5]

    • Destination: High-Temp Incineration (Costlier).

  • Stream C: Aqueous Waste.

    • Do NOT mix Methyl propionate-d3 with aqueous acid/base waste unless it is a dilute wash fraction.

Step 2: Container Selection
  • Material: High-density polyethylene (HDPE) or Safety Steel Cans (Type I).

  • Venting: Use pressure-relieving caps if storing in warm environments to prevent vapor pressure buildup.

  • Grounding: When transferring volumes >4L, bond the source and receiving containers to prevent static discharge.

Disposal Workflow & Decision Matrix

The following protocol ensures compliance with EPA 40 CFR 261.21 (Characteristic of Ignitability).

Operational Protocol
  • Deactivation (Optional): For trace amounts in glassware, allow evaporation in a certified chemical fume hood (if permitted by local air quality regulations). For bulk liquid, do not evaporate .

  • Collection: Pour waste into the Non-Halogenated Organic waste container.

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "Methyl Propionate-d3" (Do not abbreviate).

    • Hazard Checkbox: [x] Flammable / Ignitable.

  • Storage: Store in a Flammable Safety Cabinet until pickup.

Visualizing the Logic

The following diagram illustrates the decision process for disposing of this compound based on its mixture state.

DisposalWorkflow Start Methyl Propionate-d3 Waste IsMixed Is it mixed with other chemicals? Start->IsMixed CheckHalogen Contains Halogens? (Cl, Br, F, I) IsMixed->CheckHalogen Yes StreamNonHal Stream A: Non-Halogenated Organics (High BTU Value) IsMixed->StreamNonHal No (Pure) CheckAqueous Is it an Aqueous Solution? CheckHalogen->CheckAqueous No StreamHal Stream B: Halogenated Organics (Requires Incineration) CheckHalogen->StreamHal Yes CheckAqueous->StreamNonHal No (<20% Water) StreamAq Stream C: Aqueous Organic Waste (Requires Treatment) CheckAqueous->StreamAq Yes (>20% Water) DisposalFuel Final Disposal: Fuel Blending / Energy Recovery StreamNonHal->DisposalFuel DisposalInc Final Disposal: High-Temp Incineration StreamHal->DisposalInc StreamAq->DisposalInc

Caption: Decision tree for categorizing this compound waste streams to maximize energy recovery and ensure regulatory compliance.

Emergency Procedures (Spill Response)

In the event of a spill during transfer:

  • Evacuate & Ventilate: Immediately clear the area and increase ventilation.[4] The flash point is -2°C; vapors are explosive.

  • Eliminate Ignition: Cut power to hot plates and stirrers.

  • Absorb: Use vermiculite or activated charcoal spill pillows. Do not use paper towels (combustible).

  • Disposal of Debris: Place contaminated absorbents into a sealed container and label as Hazardous Waste Solid (Flammable) .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11124, Methyl propionate. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Sources

Personal protective equipment for handling Propionic Acid Methyl-d3 Ester

Author: BenchChem Technical Support Team. Date: March 2026

Handling deuterated volatile compounds requires a rigorous, causality-driven approach to safety. Propionic Acid Methyl-d3 Ester (also known as Methyl propionate-d3) is a critical stable isotope-labeled reagent utilized extensively in mechanistic drug development, metabolic tracing, and quantitative mass spectrometry[1].

Because isotopic substitution (exchanging hydrogen for deuterium) does not significantly alter macroscopic physicochemical hazards, the safety profile of this compound is identical to unlabelled methyl propionate[1]. This guide provides drug development professionals with a self-validating operational framework for handling this highly flammable ester.

Section 1: Physicochemical Hazard Profile & Causality

Understanding why specific safety measures are required begins with the compound's physical properties. Every protocol in this guide is designed to mitigate the following specific risks:

  • High Flammability (H225): With a flash point of -2 °C (28.4 °F) and a boiling point of 78–79 °C, the liquid generates sufficient vapor to form explosive mixtures with air at standard room temperature[2].

  • Vapor Density (3.03 vs. Air = 1): Vapors are significantly heavier than air. If a container is left open, vapors will settle in low-lying areas (such as the floor or the back of a fume hood) and can travel considerable distances to ignition sources, causing rapid flashback[2].

  • Inhalation Hazard (H332): The ester is harmful if inhaled, causing respiratory tract irritation and potential central nervous system depression at high concentrations[3].

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling low-molecular-weight esters. The following matrix details the required equipment and the mechanistic rationale for each choice.

Table 1: PPE Requirements and Mechanistic Rationale

PPE CategoryRequired SpecificationCausality & Scientific Rationale
Hand Protection Butyl Rubber Gloves (min 0.3 mm thickness)Esters act as aggressive solvents against standard elastomers. Nitrile and latex gloves undergo rapid degradation and permeation (breakthrough times often <10 minutes). Butyl rubber (isobutylene-isoprene copolymer) provides the highest permeation resistance to esters due to its dense molecular packing[4].
Eye/Face Protection Tight-fitting chemical safety goggles (EN 166 / ANSI Z87.1)The high vapor pressure (80 mbar at 20 °C) increases the risk of vapor exposure to the ocular mucosa. Standard safety glasses with side shields are inadequate for volatile esters[2].
Body Protection Flame-resistant (FR) lab coat (e.g., Nomex)Due to the extreme flammability and low flash point, static discharge or minor ignition can cause rapid combustion. FR materials prevent the garment from melting onto the skin[3].
Respiratory Organic Vapor Respirator (e.g., half-mask with A/AX filter)Required only if handling outside a certified chemical fume hood, or during emergency spill response, to mitigate the H332 inhalation hazard[3].

Section 3: Operational Workflow & Step-by-Step Handling Protocol

To ensure a self-validating safety system, every handling step must systematically eliminate the triad of fire risk: fuel accumulation, oxygen access, and ignition sources.

Step-by-Step Handling Methodology:

  • Engineering Control Verification: Conduct all transfers inside a certified, spark-proof chemical fume hood with a minimum face velocity of 100 fpm. Verify that no hot plates, ultrasonic baths, or open flames are active within the hood[3].

  • Static Elimination (Bonding & Grounding): Because flowing liquids can generate static electricity, ground all metal receiving equipment and use bonding straps when transferring volumes larger than 1 liter[2].

  • Tool Selection: Utilize strictly non-sparking tools (e.g., beryllium-copper or brass spatulas/wrenches) when opening bulk containers or adjusting apparatus[3].

  • Atmospheric Control: For sensitive isotope labeling reactions, purge the reaction vessel with an inert gas (Argon or Nitrogen) prior to introducing the this compound. This simultaneously protects the deuterated reagent from moisture exchange and displaces oxygen, neutralizing the fire triangle.

HandlingWorkflow Step1 1. Fume Hood Setup Verify Airflow & Remove Ignition Sources Step2 2. Don Specialized PPE (Butyl Rubber Gloves, FR Coat, Goggles) Step1->Step2 Environment Secured Step3 3. Grounding & Bonding Eliminate Static Discharge Risk Step2->Step3 Personnel Protected Step4 4. Inert Atmosphere Transfer Use Spark-Proof Tools under Argon/N2 Step3->Step4 Equipment Prepared Step5 5. Closed-System Reaction Seal and Monitor Pressure Step4->Step5 Reagent Transferred

Sequential operational workflow for safely handling highly flammable deuterated esters.

Section 4: Emergency Response & Spill Containment

In the event of a spill, the primary threat is vapor ignition. Immediate containment using appropriate materials is critical.

Step-by-Step Spill Protocol:

  • Evacuate and Isolate: Immediately evacuate non-essential personnel from the area. Turn off all potential ignition sources (e.g., centrifuges, stir plates) remotely if possible[2].

  • Ventilation: Maximize fume hood exhaust. Do not attempt to clean the spill without an organic vapor respirator if the spill extends outside the hood[3].

  • Containment: Cover the spill with a dry, inert absorbent material such as sand, earth, or vermiculite. Never use combustible absorbents like sawdust or paper towels , as the ester will render them highly flammable[3].

  • Collection: Use spark-proof shovels to scoop the absorbed mixture into an airtight, clearly labeled hazardous waste container[3].

SpillResponse Spill Spill Detected: This compound Ignition Eliminate Ignition Sources & Evacuate Area Spill->Ignition Assess Is spill contained within fume hood? Ignition->Assess HoodYes Proceed with Standard PPE Assess->HoodYes Yes HoodNo Don Organic Vapor Respirator Assess->HoodNo No Absorb Absorb with Dry Sand or Vermiculite HoodYes->Absorb HoodNo->Absorb Dispose Transfer via Spark-Proof Tools to Airtight Waste Container Absorb->Dispose

Decision tree for emergency spill response and containment of this compound.

Section 5: Waste Disposal & Logistical Plan

Proper disposal is legally and environmentally mandated. This compound cannot be disposed of in standard aqueous waste streams.

Disposal Protocol:

  • Segregation: Isolate ester waste from strong oxidizing agents, acids, and bases to prevent exothermic reactions and potential degradation[3].

  • Containerization: Store waste in high-density polyethylene (HDPE) or glass containers. Ensure containers are tightly sealed and kept in a designated, well-ventilated flammable storage cabinet[2].

  • Incineration: The only acceptable method of disposal is incineration. Transfer the waste to a licensed chemical disposal company. The material should be mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to handle any unburned hydrocarbons safely[5].

References

  • Washington Adventist University. "Chemical Hygiene Plan." Washington Adventist University. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.